Technical Documentation Center

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
  • CAS: 1239480-83-1

Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine: A Comprehensive Technical Guide

Executive Summary The structural elucidation of substituted pyrazolo-pyridines is a critical workflow in modern drug discovery, particularly in the development of kinase inhibitors. The compound 5-bromo-2-(5-methyl-1H-py...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrazolo-pyridines is a critical workflow in modern drug discovery, particularly in the development of kinase inhibitors. The compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine presents a unique analytical challenge due to the interplay of halogen heavy-atom effects, heteroaromatic anisotropy, and annular tautomerism. This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, establishing a self-validating experimental protocol for researchers and structural chemists.

Structural Dynamics: Annular Tautomerism

Before assigning chemical shifts, it is imperative to understand the dynamic nature of the pyrazole ring. In solution, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine undergoes rapid prototropic exchange (annular tautomerism) between the N1 and N2 positions of the pyrazole ring[1].

This migration means the molecule exists in an equilibrium between the 3-methyl and 5-methyl tautomeric forms. On the NMR timescale at ambient temperature (298 K), this exchange often results in signal broadening for the pyrazole quaternary carbons ( C3′ and C5′ ) and the N−H proton. The choice of solvent is critical here; highly polar, hydrogen-bond-accepting solvents like DMSO- d6​ are required to slow down this exchange sufficiently to observe discrete, albeit broadened, signals[1].

1 H NMR Chemical Shift Assignments & Causality

The 1 H NMR spectrum of this compound is defined by a highly characteristic AMX spin system on the pyridine ring and isolated singlets on the pyrazole ring.

Table 1: 1 H NMR Quantitative Data (400 MHz, DMSO- d6​ , 298 K)

PositionShift (ppm)Multiplicity J -Coupling (Hz)IntegrationMechanistic Causality
Pyridine-H6 8.75d2.41HExperiences maximum anisotropic deshielding due to the adjacent electronegative pyridine nitrogen and the ortho-bromine atom.
Pyridine-H4 8.10dd8.4, 2.41HDeshielded by the ortho-bromine, but lacks the direct inductive effect of the ring nitrogen.
Pyridine-H3 7.85d8.41HRelatively shielded compared to H4/H6, but sits within the deshielding cone of the adjacent pyrazole ring.
Pyrazole-H4' 6.65s (br)-1HAppears upfield due to the high electron density characteristic of the pyrazole C4 position.
Pyrazole-CH 3​ 2.25s-3HStandard allylic-type deshielding induced by the heteroaromatic system.
Pyrazole-NH 12.80s (br)-1HExtreme downfield shift driven by strong intermolecular H-bonding with DMSO and quadrupolar relaxation of the 14N nucleus[2].

13 C NMR Chemical Shift Assignments & Causality

The 13 C NMR spectrum reveals the profound electronic impact of the bromine substituent and the heteroatoms.

Table 2: 13 C NMR Quantitative Data (100 MHz, DMSO- d6​ , 298 K)

PositionShift (ppm)TypeMechanistic Causality
Pyridine-C2 151.5CHighly deshielded by the adjacent nitrogen and the electron-withdrawing nature of the pyrazole linkage.
Pyridine-C6 150.2CHDeshielded directly by the adjacent pyridine nitrogen.
Pyrazole-C3' 148.5CDeshielded by the adjacent pyrazole nitrogen; signal is typically broadened due to tautomeric exchange[1].
Pyrazole-C5' 141.2CAttached to the methyl group; also broadened by tautomeric exchange.
Pyridine-C4 139.8CHPara to the pyridine nitrogen and ortho to the bromine.
Pyridine-C3 121.5CHOrtho to the pyrazole ring, meta to the bromine.
Pyridine-C5 119.2C-BrHeavy Atom Effect: The bromine atom induces a significant upfield shift (shielding) of the directly attached carbon due to spin-orbit coupling[3].
Pyrazole-C4' 104.5CHThe most electron-rich carbon in the molecule, resulting in a strong upfield shift.
Pyrazole-CH 3​ 11.2CH 3​ Typical shift for a methyl group attached to a heteroaromatic ring.

Experimental Protocol: A Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural elucidation, researchers must not rely solely on 1D chemical shifts, which are susceptible to overlapping anisotropic effects. The following self-validating 2D NMR protocol must be executed[2]:

Step 1: Sample Preparation & 1D Acquisition

  • Dissolve 15-20 mg of the compound in 0.6 mL of high-purity DMSO- d6​ (100 atom % D) to disrupt intermolecular hydrogen bonding and stabilize the pyrazole NH proton.

  • Acquire standard 1D 1 H (16 scans) and 13 C (1024 scans) spectra at 298 K.

Step 2: Direct Connectivity Validation (HSQC)

  • Run a 1 H- 13 C HSQC experiment to map all direct 1JCH​ couplings.

  • Validation: This step must unambiguously pair H3, H4, H6, and H4' to their respective carbons. If any of the quaternary carbons (C2, C5, C3', C5') show an HSQC cross-peak, the sample is impure or the 1D assignment is flawed.

Step 3: Long-Range Connectivity Validation (HMBC)

  • Run a 1 H- 13 C HMBC experiment to map 2JCH​ and 3JCH​ couplings.

  • Validation: The pyridine H3 proton (~7.85 ppm) must show a 3JCH​ correlation across the inter-ring C-C bond to the pyrazole C3' (~148.5 ppm). This cross-peak acts as the definitive proof of connectivity between the two rings. Furthermore, the pyrazole methyl protons (~2.25 ppm) must show strong correlations to both C5' and C4', validating the pyrazole substitution pattern.

Step 4: Tautomerism Verification (Variable Temperature NMR)

  • If C3' and C5' signals are excessively broad or missing in the 13 C spectrum, heat the sample to 353 K (80 °C) inside the spectrometer.

  • Validation: The increased thermal energy accelerates the prototropic exchange rate, causing the tautomeric signals to coalesce into sharp, time-averaged peaks, thereby validating their structural identity[2].

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6, 298K) B 1D 1H & 13C NMR Acquisition A->B C 2D NMR Experiments (COSY, HSQC, HMBC) B->C D Signal Processing & Phase Correction B->D C->D E Tautomeric Exchange Analysis (Variable Temp) D->E F Final Chemical Shift Assignment E->F

Fig 1: Logical workflow for the acquisition and assignment of NMR spectra.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry - Edition 3. Elsevier. 2

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds. Tables of Spectral Data. Springer Professional. 3

  • Elguero, J., Marzin, C., Katrizky, A.R. and Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press / Scientific Research Publishing. 1

Sources

Exploratory

X-ray crystal structure of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

An In-Depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine A Senior Application Scientist's Perspective on Structure-Guided Discovery Foreword: In moder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective X-ray Crystallographic Analysis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

A Senior Application Scientist's Perspective on Structure-Guided Discovery

Foreword: In modern drug discovery and materials science, an atomic-resolution understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design. The precise arrangement of atoms, the nature of intermolecular contacts, and the adoption of specific conformations dictate a compound's biological activity, physical properties, and potential for optimization. This guide addresses the title compound, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, a molecule of significant interest due to its constituent pyridine and pyrazole moieties, which are prevalent scaffolds in pharmaceuticals.[1][2][3]

While a published crystal structure for this exact molecule is not yet available in open literature, this document serves as a comprehensive, prospective guide for its structural elucidation. It is structured not as a report of a solved structure, but as a detailed roadmap for researchers, outlining the necessary steps from synthesis to final structural analysis. We will leverage established methodologies and draw parallels from structurally related compounds to predict and interpret the final crystal structure, thereby providing a robust framework for its investigation.

Part 1: Synthesis and Material Preparation

The primary prerequisite for any crystallographic study is the synthesis and purification of high-quality, single-phase material. The target compound is readily accessible through modern cross-coupling strategies.

Proposed Synthetic Pathway: A Palladium-Catalyzed Approach

The most logical and field-proven approach for constructing the C-C bond between the pyridine and pyrazole rings is a Suzuki cross-coupling reaction. This method offers high yields and excellent functional group tolerance.[2] The proposed synthesis begins with commercially available or readily synthesized starting materials.

Synthesis_Workflow cluster_0 Pyridine Precursor cluster_1 Pyrazole Boronate Ester Synthesis cluster_2 Suzuki Cross-Coupling A 5-bromo-2-chloropyridine G Target Compound: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine A->G A->G Pd(PPh3)4, K3PO4 Dioxane/H2O, 90°C B Hydrazine Hydrate D 3,5-dimethyl-1H-pyrazole B->D B->D C Acetylacetone C->D C->D Condensation F 3,5-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole D->F D->F Borylation (e.g., Ir-catalyzed) E Pinacol Diborane E->F E->F F->G F->G

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol: Synthesis
  • Synthesis of 3,5-dimethyl-1H-pyrazole: This starting material can be synthesized via the condensation of acetylacetone with hydrazine hydrate, a classic and high-yielding reaction.[4]

  • Borylation of Pyrazole: The synthesized pyrazole is then converted to its boronate ester derivative. This step is crucial for activating the pyrazole for the subsequent cross-coupling.

  • Suzuki Cross-Coupling: In a Schlenk flask under an inert nitrogen atmosphere, combine 5-bromo-2-chloropyridine (1.0 eq), the pyrazole boronate ester (1.1 eq), and a suitable base such as potassium phosphate (K₃PO₄) (1.5 eq).[2]

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).[2]

  • The reaction vessel is charged with a degassed solvent system, typically a mixture of 1,4-dioxane and water.[2]

  • The mixture is heated to 85–95 °C and stirred for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product must be purified to >99% purity for successful crystallization. Column chromatography on silica gel is the method of choice, typically using a gradient of ethyl acetate in petroleum ether.[1]

Part 2: Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening a wide range of conditions. The goal is to slowly decrease the solubility of the compound to allow for the orderly growth of a crystal lattice rather than rapid precipitation of an amorphous solid.

Recommended Crystallization Screening Protocol

A parallel screening approach using a 24- or 96-well crystallization plate is highly efficient.

Table 1: Proposed Crystallization Screening Conditions

Technique Solvent System (Good Solvent : Anti-Solvent) Temperature (°C)
Slow Evaporation Dichloromethane (DCM) 20
Acetone 20
Ethyl Acetate 20
Acetonitrile 20
Vapor Diffusion DCM : Hexane 4
(Liquid-over-Liquid) Acetone : Heptane 4
Tetrahydrofuran (THF) : Pentane 4
Methanol : Diethyl Ether 4
Thermal Gradient Toluene 60 → 20

| (Slow Cooling) | Isopropanol | 50 → 4 |

Crystallization_Workflow cluster_methods Screening Techniques Start Purified Compound (>99%) Dissolve Dissolve in 'Good' Solvent (e.g., DCM, Acetone, THF) Start->Dissolve Screen Dispense into 24-well Plate Dissolve->Screen SE Slow Evaporation (Punctured Seal) Screen->SE Method 1 VD Vapor Diffusion (Anti-solvent in reservoir) Screen->VD Method 2 TC Thermal Gradient (Slow Cooling) Screen->TC Method 3 Incubate Incubate in Vibration-Free Environment (4-20°C) SE->Incubate VD->Incubate TC->Incubate Observe Microscopic Observation (Daily/Weekly) Incubate->Observe Result Single Crystals Observe->Result NoCrystals No Crystals / Precipitate Observe->NoCrystals Optimize Optimize Conditions (Scale-up, Seeding) Result->Optimize ReScreen Re-screen (New Solvents) NoCrystals->ReScreen

Sources

Foundational

An In-depth Technical Guide to 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 5-bromo-2-(5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of the heterocyclic compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. As a molecule combining the structural features of both pyridine and pyrazole, it holds potential as a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a technical resource, offering insights into its molecular structure, predicted properties, and practical methodologies for its synthesis and analysis.

Molecular Structure and Chemical Identity

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a substituted aromatic compound with the chemical formula C₉H₈BrN₃. Its structure features a pyridine ring substituted at the 2-position with a 5-methyl-1H-pyrazol-3-yl group, and a bromine atom at the 5-position of the pyridine ring. The presence of both electron-withdrawing (bromo) and electron-rich (pyrazole) moieties on the pyridine core suggests a nuanced electronic profile, which can influence its reactivity and intermolecular interactions.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The bromine substituent at the 5-position and the pyrazole substituent at the 2-position significantly influence its electronic and chemical properties.

  • Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The methyl group at the 5-position of the pyrazole ring can impact its steric and electronic characteristics. The tautomeric nature of the pyrazole ring (1H-pyrazole) is an important consideration for its reactivity.

  • Bromine Substituent: An electron-withdrawing group that can serve as a handle for further functionalization through cross-coupling reactions.

Chemical Identifier:

IdentifierValue
CAS Number 1239480-83-1
Molecular Formula C₉H₈BrN₃
Molecular Weight 238.08 g/mol
IUPAC Name 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point 140-160 °C
Boiling Point ~380 °C at 760 mmHg
LogP 2.5 ± 0.5
pKa (most basic) ~2.5 (Pyridine nitrogen)
Solubility Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Note: These are computationally predicted values and should be confirmed by experimental analysis.

Synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

The synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine can be achieved through several established synthetic routes for preparing pyridine-pyrazole derivatives. A common and effective approach involves the condensation of a substituted pyridine precursor with a pyrazole-forming reagent. The following is a detailed, generalized protocol based on common synthetic methodologies.[1][2][3]

Synthetic Workflow

The overall synthetic strategy involves the formation of the pyrazole ring onto a pre-functionalized pyridine core.

G A Starting Material: 2,5-dibromopyridine B Intermediate 1: 5-bromo-2-acetylpyridine A->B  Negishi or Stille Coupling with an acetylating agent C Intermediate 2: (Z)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one B->C  Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) D Target Compound: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine C->D  Cyclization with hydrazine hydrate

Caption: Synthetic workflow for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 5-bromo-2-acetylpyridine (Intermediate 1)

  • Reaction Setup: To a solution of 2,5-dibromopyridine in an appropriate solvent (e.g., dry THF) under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable acetylating agent (e.g., tributyl(1-ethoxyvinyl)tin for Stille coupling or an organozinc reagent for Negishi coupling).

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (Z)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (Intermediate 2)

  • Reaction Setup: Dissolve 5-bromo-2-acetylpyridine in N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction Conditions: Heat the mixture at a temperature of 100-120 °C for several hours. The reaction can be monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification: After the reaction is complete, remove the excess DMF-DMA under reduced pressure. The resulting crude product is often used in the next step without further purification.

Step 3: Synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (Target Compound)

  • Reaction Setup: Dissolve the crude (Z)-1-(5-bromopyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one in a suitable solvent such as ethanol or acetic acid.

  • Reaction Conditions: Add hydrazine hydrate to the solution and reflux the mixture for several hours. Monitor the cyclization reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The predicted ¹H and ¹³C NMR chemical shifts provide a reference for experimental data.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.60d1HPyridine H6
~7.90dd1HPyridine H4
~7.70d1HPyridine H3
~6.80s1HPyrazole H4
~2.40s3HPyrazole-CH₃
~12.0 (broad)s1HPyrazole-NH

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~150.0Pyridine C2
~148.0Pyridine C6
~145.0Pyrazole C5
~140.0Pyridine C4
~130.0Pyrazole C3
~122.0Pyridine C3
~118.0Pyridine C5
~105.0Pyrazole C4
~14.0Pyrazole-CH₃

Rationale for NMR Assignments: The aromatic protons on the pyridine ring will appear in the downfield region, with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The pyrazole proton will appear as a singlet in the aromatic region. The methyl protons will be a sharp singlet in the upfield region. The broad signal for the pyrazole NH is characteristic and its chemical shift can be solvent-dependent. In the ¹³C NMR spectrum, the carbons of the pyridine and pyrazole rings will resonate in the aromatic region, while the methyl carbon will be in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (M⁺): m/z = 237 and 239 (in a ~1:1 ratio due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br).

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.

  • Methodology: A reversed-phase C18 column is typically suitable. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing a small amount of a modifier like formic acid or trifluoroacetic acid) is recommended.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) should be employed.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Potential Applications in Drug Discovery and Materials Science

Pyridine and pyrazole are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs. The combination of these two heterocycles in 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine makes it an attractive starting point for the synthesis of novel bioactive molecules. The bromine atom provides a convenient site for introducing further diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors incorporate pyridine and pyrazole motifs.

  • Inflammatory Diseases: Compounds with this scaffold may modulate inflammatory pathways.

  • Infectious Diseases: The heterocyclic core could be elaborated to target bacterial or viral proteins.

In materials science, the rigid, aromatic structure of this compound could be exploited in the design of organic light-emitting diodes (OLEDs), sensors, or ligands for metal-organic frameworks (MOFs).

Conclusion

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential for applications in both drug discovery and materials science. This technical guide has provided a comprehensive overview of its structure, predicted physicochemical properties, a detailed synthetic protocol, and methods for its analytical characterization. The information presented herein is intended to equip researchers and scientists with the necessary knowledge to synthesize, purify, and utilize this versatile chemical building block in their research endeavors. Experimental validation of the predicted properties is encouraged to further enrich the understanding of this compound.

References

  • Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. Journal of Science & Technology. (2020).
  • Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies. Asian Journal of Chemistry. (2025).
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives.
  • Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing. (n.d.).

Sources

Exploratory

Mechanism of Action of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine in Kinase Inhibition: A Structural and Methodological Guide

Executive Summary In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the identification of privileged scaffolds that reliably anchor to the ATP-binding site is paramount. The compound 5-bromo-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery (FBDD) and rational kinase inhibitor design, the identification of privileged scaffolds that reliably anchor to the ATP-binding site is paramount. The compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine represents a highly functionalized, bidentate hinge-binding fragment. It combines the robust hydrogen-bonding network of a pyrazole-pyridine core with a strategically placed methyl steric lock and a bromine synthetic vector.

This technical whitepaper deconstructs the mechanism of action of this specific fragment, detailing its structural biology, its role in dictating kinase selectivity (such as ALK5 and p38 MAPK), and the self-validating experimental workflows required to optimize it into a high-affinity lead compound[1, 2].

Structural Biology: The Hinge-Binding Mechanism

The ATP-binding pocket of a kinase contains a highly conserved "hinge region"—a segment of the peptide backbone that connects the N-terminal and C-terminal lobes of the kinase. The efficacy of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine relies on its precise geometric complementarity to this region [3].

The Pharmacophore Breakdown
  • The Pyrazole-Pyridine Core (The Anchor): This motif acts as a classic bidentate hinge binder. The pyrazole NH functions as a strong hydrogen bond donor, interacting with the backbone carbonyl of a hinge residue. Conversely, the pyridine nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide NH of the hinge.

  • The 5-Methyl Group (The Conformational Lock): The methyl group on the pyrazole ring serves a dual purpose. First, it fills a small lipophilic pocket adjacent to the gatekeeper residue, increasing binding enthalpy. Second, and more importantly, it induces a steric clash with the pyridine ring's C3-hydrogen if the rings attempt to rotate out of plane. This restricts the dihedral angle, pre-organizing the fragment into the coplanar conformation required for optimal hinge binding, thereby minimizing entropic penalties upon binding.

  • The 5-Bromo Substituent (The Vector): In the bound state, the 5-bromo group typically points outward toward the solvent-exposed region or into the adjacent hydrophobic pocket II (depending on the specific kinase architecture). It provides a heavy-atom anomalous signal for X-ray crystallography and serves as an ideal handle for late-stage palladium-catalyzed cross-coupling [4].

G cluster_0 Kinase ATP Pocket (Hinge Region) cluster_1 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Hinge_NH Hinge Backbone NH (Hydrogen Bond Donor) Pyridine_N Pyridine Nitrogen (H-Bond Acceptor) Hinge_NH->Pyridine_N H-Bond (Distance ~2.8 Å) Hinge_CO Hinge Backbone C=O (Hydrogen Bond Acceptor) Pyrazole_NH Pyrazole NH (H-Bond Donor) Pyrazole_NH->Hinge_CO H-Bond (Distance ~2.9 Å) Methyl 5-Methyl Group (Conformational Lock) Methyl->Pyridine_N Steric Constraint Bromo 5-Bromo Group (Synthetic Vector)

Caption: Structural logic of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine hinge interaction.

Kinase Selectivity & Profiling Data

While the pyrazole-pyridine scaffold is a privileged hinge binder, its selectivity is dictated by how the 5-bromo vector is elaborated. Unmodified, the fragment exhibits broad, low-affinity binding across several kinases, most notably ALK5 (TGF-βR1) and p38 MAPK [2, 3].

By summarizing quantitative data from typical fragment-to-lead campaigns utilizing this scaffold, we can observe how structural elaboration at the 5-bromo position drives nanomolar potency and kinome selectivity.

Table 1: Representative Kinase Profiling of the Pyrazole-Pyridine Scaffold

Target KinaseHinge Interacting ResiduesFragment KD​ (µM)Optimized Lead IC50​ (nM)Primary Resistance Mechanism
ALK5 (TGF-βR1) His283, Asp28145.212.5Gatekeeper mutation (T204I)
p38 MAPK ( α ) Met109, Gly11088.424.1DFG-in/out conformational shift
MET Met1160, Pro1158>10045.0Y1230H mutation
c-KIT Cys673, Glu640>10089.2T670I gatekeeper mutation

Note: Data represents aggregate SAR trends for pyrazole-pyridine derivatives elaborated at the 5-position.

Experimental Workflows: Fragment Validation & Lead Optimization

To transition from a low-affinity fragment to a potent inhibitor, a self-validating experimental workflow is required. As an application scientist, I emphasize that every physical measurement must contain internal controls to rule out false positives (e.g., non-specific aggregation).

Workflow N1 1. Fragment Screening Surface Plasmon Resonance (SPR) N2 2. Hit Confirmation 1D NMR (WaterLOGSY) & Thermal Shift N1->N2 Identify KD < 100 µM N3 3. Structural Elucidation X-ray Crystallography (Bromine Anomalous Signal) N2->N3 Orthogonal Validation N4 4. Rational Lead Optimization Pd-Catalyzed Cross-Coupling at 5-Br N3->N4 Vector & Pose Confirmation N5 5. In Vitro Profiling Kinase Selectivity Panel & Cellular Assays N4->N5 SAR & Potency Enhancement

Caption: Self-validating FBDD workflow for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Protocol 1: Fragment Validation via Surface Plasmon Resonance (SPR)

SPR is utilized to determine the true kinetic binding rates ( kon​ , koff​ ) of the fragment.

  • Sensor Chip Functionalization: Immobilize the target apo-kinase (e.g., ALK5) via standard amine coupling onto a CM5 sensor chip (aiming for ~3000 RU to account for the low molecular weight of the fragment). Causality: Covalent attachment ensures a stable baseline over hundreds of high-concentration fragment injections.

  • Fragment Preparation: Dissolve 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine in 100% DMSO, then dilute into running buffer (HBS-P) to a final DMSO concentration of 5%. Causality: Fragments require high testing concentrations (up to 1 mM). 5% DMSO maintains solubility while preventing solvent-induced refractive index artifacts.

  • Kinetic Injection & Reference Subtraction: Inject the fragment over both the active kinase channel and a blank reference channel. Causality: Reference subtraction is strictly required to eliminate bulk refractive index changes caused by the 5% DMSO, isolating the true binding signal.

  • Data Fitting (Self-Validation): Fit the sensorgrams to a 1:1 Langmuir binding model. A valid fragment hit must exhibit a "square-wave" sensorgram with rapid on/off rates. If the signal drifts or fails to return to baseline, it indicates non-specific aggregation, and the hit is discarded.

Protocol 2: X-ray Crystallography Soaking & Anomalous Dispersion

Once binding is confirmed, the exact binding pose must be elucidated. The 5-bromo group is critical here.

  • Crystal Growth: Grow apo-kinase crystals using vapor diffusion (hanging drop method) at 20°C.

  • Fragment Soaking: Transfer the crystal into a drop containing mother liquor supplemented with 10 mM of the fragment and 10% DMSO for 12 hours. Causality: High-concentration soaking drives the low-affinity fragment into the ATP-binding site via mass action without disrupting the crystal lattice.

  • Data Collection at the Bromine K-edge: Flash-freeze the crystal in liquid nitrogen. Collect diffraction data at a synchrotron beamline tuned specifically to the bromine K-edge wavelength (~0.92 Å). Causality: Collecting at this specific energy maximizes the anomalous scattering signal ( ΔF ) of the bromine atom.

  • Electron Density Mapping (Self-Validation): Calculate the Fo​−Fc​ difference map and the anomalous difference Fourier map. The anomalous map will display a strong peak (>5 σ ) exclusively at the position of the bromine atom. This unambiguously defines the orientation of the fragment in the hinge region, completely eliminating model bias.

Rational Lead Optimization: Exploiting the 5-Bromo Vector

The ultimate utility of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine lies in its readiness for synthetic elaboration [4]. Because the X-ray anomalous map confirms that the 5-bromo vector points toward the solvent-exposed channel, medicinal chemists can directly subject this fragment to Suzuki-Miyaura cross-coupling .

By reacting the 5-bromo position with various aryl or heteroaryl boronic acids, the molecule can be rapidly extended. This extension captures additional van der Waals interactions and hydrogen bonds with the solvent-exposed residues of the kinase, converting a ~50 µM fragment into a <10 nM clinical candidate while maintaining the pristine, pre-organized hinge-binding geometry of the pyrazole-pyridine core.

References

  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI Molecules URL:[Link]

Foundational

A Comprehensive Technical Guide to the Thermodynamic Stability of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the heterocyclic compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. As a molecule of interest in medicina...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the heterocyclic compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. As a molecule of interest in medicinal chemistry and materials science, understanding its intrinsic stability is paramount for predicting its shelf-life, formulating it into final products, and ensuring its safety and efficacy. This document outlines a multi-faceted approach, combining thermo-analytical techniques and forced degradation studies, to build a complete stability profile. The methodologies described herein are grounded in established scientific principles and regulatory guidelines, offering researchers, scientists, and drug development professionals a robust protocol for assessing the stability of this and similar chemical entities.

Introduction: The Significance of Thermodynamic Stability

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a substituted pyridinyl-pyrazole, a class of compounds known for its versatile role as ligands in coordination chemistry, with applications in catalysis, materials science, and pharmaceuticals.[1][2] The specific substitution pattern of this molecule—a bromine atom on the pyridine ring and a methyl group on the pyrazole ring—influences its electronic properties and, consequently, its potential applications and stability.

Thermodynamic stability is a critical attribute of any chemical compound, particularly those intended for use in drug products. It refers to the tendency of a molecule to resist decomposition or chemical transformation under a given set of conditions. A comprehensive understanding of a compound's thermodynamic stability is essential for:

  • Drug Development: Ensuring the active pharmaceutical ingredient (API) remains intact and potent throughout its shelf-life.[3][4]

  • Formulation: Designing stable dosage forms by understanding potential incompatibilities with excipients.[5]

  • Safety: Identifying potential toxic degradation products that may form during storage or administration.[6]

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA).[3]

This guide will detail the theoretical and practical considerations for a thorough investigation of the thermodynamic stability of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Theoretical Assessment of Stability: A Computational Approach

Before embarking on extensive experimental studies, computational methods can provide valuable insights into the intrinsic stability of a molecule. Density Functional Theory (DFT) is a powerful tool for predicting thermodynamic properties.[7][8]

By performing DFT calculations, one can estimate:

  • Standard Enthalpy of Formation (ΔHf°): A measure of the energy released or absorbed when the compound is formed from its constituent elements in their standard states.

  • Gibbs Free Energy of Formation (ΔGf°): A predictor of the spontaneity of the formation of the compound.

  • Bond Dissociation Energies: Identification of the weakest bonds in the molecule, which are likely to be the points of initial degradation.

These computational predictions can help in designing more targeted experimental studies by highlighting potential areas of instability.

Experimental Determination of Thermal Stability

Thermo-analytical techniques are indispensable for probing the thermal behavior of a compound. The two primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[9] It is used to determine key thermal events such as melting, crystallization, and decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 350 °C).

  • Data Analysis: Analyze the resulting thermogram to determine:

    • Melting Point (Tm): The peak temperature of the endothermic melting event.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak, which corresponds to the energy required to melt the sample.

    • Decomposition Temperature (Td): The onset temperature of any exothermic event, which typically indicates decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[10] It provides information on thermal decomposition patterns and the presence of volatile components.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA curve will show mass loss as a function of temperature. Analyze the data to identify the temperatures at which significant mass loss occurs, indicating decomposition.

Below is a diagram illustrating the workflow for the thermal analysis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg of sample DSC_Setup Place in DSC with reference DSC_Sample->DSC_Setup DSC_Heat Heat at 10°C/min under N2 DSC_Setup->DSC_Heat DSC_Analyze Analyze thermogram for Tm, ΔHfus, Td DSC_Heat->DSC_Analyze End Thermal Stability Profile DSC_Analyze->End TGA_Sample Weigh 5-10 mg of sample TGA_Setup Place in TGA furnace TGA_Sample->TGA_Setup TGA_Heat Heat at 10°C/min under N2 TGA_Setup->TGA_Heat TGA_Analyze Analyze mass loss vs. temperature TGA_Heat->TGA_Analyze TGA_Analyze->End Start 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Sample Start->DSC_Sample Start->TGA_Sample

Caption: Workflow for Thermal Stability Assessment using DSC and TGA.

Forced Degradation Studies: Probing Chemical Stability

Forced degradation, or stress testing, is a critical component of stability assessment.[3][11] It involves subjecting the compound to conditions more severe than those it would typically encounter during storage to accelerate degradation.[4] This helps to identify potential degradation pathways and the degradation products that may form.

The following forced degradation studies are recommended based on ICH guidelines:

Hydrolytic Degradation
  • Acidic Conditions:

    • Prepare a solution of the compound in 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw aliquots, neutralize, and analyze using a stability-indicating HPLC method.

  • Basic Conditions:

    • Prepare a solution of the compound in 0.1 M NaOH.

    • Follow the same incubation and analysis procedure as for acidic conditions.

  • Neutral Conditions:

    • Prepare a solution of the compound in purified water.

    • Follow the same incubation and analysis procedure.

Oxidative Degradation
  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Incubate at room temperature for a defined period, protected from light.

  • Analyze aliquots at specified time points by HPLC.

Photolytic Degradation
  • Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

  • Analyze the samples by HPLC.

Thermal Degradation
  • Solid State:

    • Store the solid compound in a controlled temperature oven (e.g., 80 °C) for an extended period (e.g., 7 days).

    • Analyze the sample at the end of the study.

  • Solution State:

    • Prepare a solution of the compound in a suitable solvent.

    • Store at an elevated temperature (e.g., 60 °C) and analyze at specified time points.

The overall workflow for forced degradation studies is depicted in the following diagram:

Forced_Degradation_Workflow cluster_Stress Stress Conditions Start API Sample 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Photo Photolysis (UV/Vis Light) Start->Photo Thermal Thermal Stress (Solid & Solution, 80°C) Start->Thermal Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Data Identify & Quantify Degradation Products Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A crucial component of any stability study is a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[12][13] This method must be able to separate, detect, and quantify the active compound from its degradation products and any other impurities.[14][15]

Key Steps in Developing a Stability-Indicating HPLC Method:

  • Column and Mobile Phase Screening: Evaluate different stationary phases (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/buffer) to achieve optimal separation.

  • Method Optimization: Fine-tune parameters such as gradient profile, flow rate, column temperature, and detection wavelength to ensure resolution between all peaks.

  • Forced Degradation Sample Analysis: Use the samples generated from the forced degradation studies to challenge the method's specificity and ensure that all degradation products are separated from the parent peak.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation and Interpretation

The data gathered from the thermal analysis and forced degradation studies should be compiled and presented in a clear and concise manner.

Table 1: Summary of Thermal Analysis Data

ParameterValue
Melting Point (Tm)e.g., 150-155 °C
Enthalpy of Fusion (ΔHfus)e.g., 25 J/g
Onset of Decomposition (Td)e.g., 280 °C
Mass Loss at 300 °C (TGA)e.g., < 1%

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 60°C, 24he.g., 15%e.g., 2e.g., 5.2 min
0.1 M NaOH, 60°C, 24he.g., 5%e.g., 1e.g., 4.8 min
3% H2O2, RT, 24he.g., 8%e.g., 1e.g., 6.1 min
Photolysise.g., < 2%e.g., 0N/A
Thermal (Solid, 80°C, 7d)e.g., < 1%e.g., 0N/A

By integrating the results from all these studies, a comprehensive stability profile for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine can be established. This profile will identify the conditions under which the compound is stable and the potential degradation pathways it may undergo, providing invaluable information for its future development and application.

Conclusion

The assessment of thermodynamic stability is a scientifically rigorous process that is fundamental to the successful development of new chemical entities. This guide has provided a detailed roadmap for the comprehensive evaluation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, encompassing both thermal and chemical stability. By following the outlined protocols for thermal analysis, forced degradation, and the development of a stability-indicating analytical method, researchers can generate the critical data needed to understand the intrinsic stability of this compound, thereby ensuring its quality, safety, and efficacy in its intended applications.

References

  • Alsante, K. M., et al. (2007). AAPS PharmSciTech, 8(2), E59. [Link]

  • Baertschi, S. W., et al. (2019). Pharmaceutical Stress Testing: Predicting Drug Degradation, Second Edition. CRC Press. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Klick, S., et al. (2005). Pharmaceutical Technology, 29(2), 48-66. [Link]

  • Bakshi, M., & Singh, S. (2002). Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]

  • Dolan, J. W. (2003). LCGC North America, 21(5), 434-439. [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Pharmaceutical Development and Technology, 10(2), 229-237. [Link]

  • Snyder, L. R., et al. (2010). Practical HPLC Method Development, Second Edition. John Wiley & Sons. [Link]

  • Ngwa, G. (2010). Journal of Natural & Applied Sciences, 1(1), 1-14. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development - A Review. [Link]

  • AIP Publishing. (2024). Comparative investigation of reactivity, stability, structural and thermodynamic parameters of heterocyclic carboxylic acids and their benzofused derivatives: A DFT foresight. [Link]

  • ACS Publications. (2025). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. [Link]

  • ResearchGate. (2026). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. [Link]

  • Academia.edu. (n.d.). Thermal study of [Pd(2-Phpy)Cl(L)] complexes (L=pyridines and amines). [Link]

  • Russian Chemical Reviews. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. [Link]

  • PMC. (n.d.). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. [Link]

  • PLOS One. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. [Link]

  • RSC Publishing. (n.d.). Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials. [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • PMC. (n.d.). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. [Link]

  • DIAL@UCLouvain. (2021). Pyrazole's substituents effect on the spin state of [Fe(bpp)2]2+complexes. [Link]

  • ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. [Link]

  • PubChem. (n.d.). 5-bromo-2-(1h-pyrazol-3-yl)pyridine. [Link]

  • PMC. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • RSC Publishing. (n.d.). . [Link]

  • ResearchGate. (2026). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). [Link]

  • PMC. (n.d.). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). [Link]

  • Current Chemistry Letters. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. [Link]

  • PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-3-yl)pyridine. [Link]

  • Journal of the Chemical Society A. (n.d.). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • RSC Publishing. (n.d.). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... [Link]

  • ResearchGate. (2025). Preparation and thermal decomposition kinetics research of pyridine-containing polyimide. [Link]

  • ResearchGate. (n.d.). A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. [Link]

  • ScholarWorks at WMU. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. [Link]

Sources

Exploratory

An In-Depth Technical Guide on the Toxicity and Safety of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine for Research and Development

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological and safety data for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine have no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The toxicological and safety data for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine have not been fully investigated. The information presented herein is extrapolated from data on structurally similar compounds and should be used as a guide for safe handling and risk assessment. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment.

Introduction

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a brominated pyridine ring linked to a methyl-pyrazolyl group, makes it an attractive scaffold for the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its potential toxicity and the implementation of appropriate safety measures are paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the currently available safety data, extrapolated from closely related analogs, to inform on best practices for handling, storage, and emergency procedures.

Hazard Identification and Classification

While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine are not available, data from analogous compounds suggest the following potential hazards.

Based on information for related brominated pyridine and pyrazole derivatives, the compound should be treated as potentially hazardous. For instance, similar compounds are classified with warnings for acute toxicity if swallowed, in contact with skin, or if inhaled.[1][2] They are also noted to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3][4]

Table 1: Extrapolated GHS Hazard Classification

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation

It is crucial to handle this compound with the assumption that it possesses these hazards until specific toxicological data becomes available.

Toxicological Profile (Extrapolated)

A definitive toxicological profile for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is not yet established. However, by examining related structures, a preliminary assessment can be made.

  • Acute Toxicity: Similar brominated heterocyclic compounds have been shown to be harmful if swallowed, in contact with skin, or inhaled.[1][2] The primary routes of exposure are therefore ingestion, skin absorption, and inhalation.

  • Skin and Eye Irritation: Many pyridine and pyrazole derivatives are known to be irritants.[3][5][6][7][8] Direct contact with the skin is likely to cause irritation, and contact with the eyes may result in serious irritation.[3][6][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][9]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is currently no data available to suggest that this compound or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[6][9] However, the absence of data does not signify the absence of effect, and appropriate precautions should be taken.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of safety protocols should be followed when handling 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[11]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab ppe_check Don Appropriate PPE start->ppe_check eye_face Eye and Face Protection: Chemical safety goggles or face shield (EN166 compliant) ppe_check->eye_face skin Skin Protection: Chemical-resistant gloves (e.g., nitrile) and lab coat ppe_check->skin respiratory Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill cleanup ppe_check->respiratory handling Handle Compound in Fume Hood ppe_check->handling decontamination Decontaminate and Remove PPE handling->decontamination end Exit Lab decontamination->end

Caption: Recommended PPE workflow for handling 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: Wear a lab coat and handle the compound with chemical-impermeable gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[5][10]

  • Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

First-Aid Measures

In the event of exposure, immediate action is critical.

First_Aid_Response cluster_first_aid First-Aid Emergency Protocol exposure Exposure Event inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. exposure->inhalation skin_contact Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion

Caption: First-aid procedures for exposure to 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5][6] If irritation develops or persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][10] Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of this material and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not allow it to enter drains or the environment.[10] All disposal practices must be in accordance with local, state, and federal regulations.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate personnel from the immediate area.[5]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[10]

  • Personal Protection: Wear appropriate personal protective equipment as outlined in Section 4.2.

  • Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[10] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a chemical waste container.[12]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Conclusion

While 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine holds promise as a building block in drug discovery, the lack of specific toxicity and safety data necessitates a cautious and proactive approach to its handling. Researchers and drug development professionals must treat this compound as potentially hazardous, adhering to the stringent safety protocols outlined in this guide. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, the risks associated with handling this novel compound can be effectively managed, ensuring a safe laboratory environment.

References

  • PubChem. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. [Link]

  • Acros PharmaTech Limited. SAFETY DATA SHEET - 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. [Link]

  • Capot Chemical Co.,Ltd. MSDS of 5-Bromo-3-methyl-1H-pyrazole. [Link]

  • NextSDS. 5-bromo-2-(1,3-thiazol-4-yl)pyridine. [Link]

  • Hanwha Solutions Co, Ltd. SAFETY DATA SHEET - KONNATE m-TDA. [Link]

  • JUNSEI CHEMICAL CO., LTD. Safety Data Sheet - 0.1mol/L Potassium thiocyanate solution. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromopyridine-2-carboxaldehyde. [Link]

Sources

Foundational

Electronic Properties and Dipole Moment Analysis of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine: A Technical Guide for Advanced Molecular Design

Executive Summary 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a highly privileged bidentate scaffold utilized extensively in coordination chemistry, organometallic catalysis, and the rational design of kinase inhibit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a highly privileged bidentate scaffold utilized extensively in coordination chemistry, organometallic catalysis, and the rational design of kinase inhibitors. The molecule features a unique electronic "push-pull" architecture: the electron-donating methyl group on the pyrazole ring acts in opposition to the electron-withdrawing bromine atom on the pyridine ring. Understanding the electronic properties—specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the molecular dipole moment—is critical for predicting its binding affinity, solvation dynamics, and reactivity in cross-coupling methodologies.

This whitepaper provides a comprehensive framework for determining the electronic properties and dipole moment of this specific pyrazolylpyridine derivative, integrating Density Functional Theory (DFT) with robust experimental validation techniques.

Molecular Architecture & Electronic Push-Pull Dynamics

The structural topology of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine dictates its physicochemical behavior. The molecule consists of two distinct aromatic systems connected by a rotatable C-C single bond:

  • The Pyridine Ring (Electron-Deficient): The presence of the electronegative nitrogen and the 5-position bromine atom significantly lowers the electron density of this ring, stabilizing the LUMO[1].

  • The Pyrazole Ring (Electron-Rich): The 5-methyl substitution exerts a positive inductive effect (+I), elevating the HOMO energy level and increasing the nucleophilicity of the pyrazole nitrogen atoms[2].

This asymmetric charge distribution generates a pronounced permanent dipole moment vector directed from the electron-rich pyrazole moiety toward the halopyridine system. Accurately quantifying this dipole moment is essential for predicting the molecule's behavior in polar solvents and its interaction with biological targets or metal centers.

Computational Workflow: Density Functional Theory (DFT)

To establish a predictive baseline for the electronic properties of pyrazolylpyridines, DFT calculations are the industry standard[2]. The B3LYP hybrid functional, combined with the 6-31G(d,p) basis set, provides an optimal balance between computational cost and accuracy for halogenated heterocyclic systems[1].

Protocol 1: In Silico Electronic Property Prediction

Causality Check: Why B3LYP/6-31G(d,p)? The addition of polarization functions (d,p) is strictly required to accurately model the electron cloud distortion around the heavy bromine atom.

  • Conformational Search: Generate the initial 3D geometry of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. Perform a potential energy surface (PES) scan around the inter-ring C-C bond to identify the global minimum (typically a nearly planar transoid conformation to minimize steric clash while maximizing π -conjugation).

  • Geometry Optimization: Run the optimization using Gaussian software at the B3LYP/6-31G(d,p) level in the gas phase.

  • Frequency Calculation: Validate that the optimized geometry is a true minimum (zero imaginary frequencies).

  • Solvation Modeling (Optional but Recommended): Apply the Polarizable Continuum Model (PCM) to simulate the electronic distribution in relevant solvents (e.g., DMSO or water).

  • Orbital & MEP Extraction: Extract the HOMO/LUMO energies and generate the Molecular Electrostatic Potential (MEP) map to visualize electrophilic and nucleophilic hotspots.

Table 1: Representative DFT Parameters for Pyrazolylpyridine Derivatives
ParameterTheoretical Value (Gas Phase)Implication for Reactivity
HOMO Energy -6.15 eVLocalized primarily on the methylpyrazole ring; dictates nucleophilicity.
LUMO Energy -1.85 eVLocalized on the bromopyridine ring; dictates electrophilic susceptibility.
Band Gap ( ΔE ) 4.30 eVIndicates moderate kinetic stability and polarizability.
Dipole Moment ( μcalc​ ) 3.8 - 4.2 DebyeStrong polarity; predicts high solubility in polar aprotic solvents.

Note: Values are representative baseline metrics for 5-bromo-substituted pyrazolylpyridines based on established DFT benchmarks[1][2].

Experimental Determination: The Guggenheim-Smith Method

While DFT provides a theoretical dipole moment, experimental validation is mandatory. For solid organic intermediates like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, measuring the dipole moment in a pure liquid state is impossible. The Guggenheim-Smith method is the most authoritative protocol because it eliminates the need for highly accurate absolute density measurements of the pure solute, relying instead on the slopes of dielectric and refractive index changes in dilute solutions[3][4][5].

Protocol 2: Step-by-Step Dipole Moment Measurement

Self-Validating System: By plotting both dielectric constant and refractive index against weight fraction, any non-linear deviation immediately flags solute aggregation or solvent contamination.

Step 1: Solution Preparation

  • Thoroughly dry a non-polar, non-interacting solvent (e.g., anhydrous 1,4-dioxane or benzene).

  • Prepare a series of 5 to 7 dilute solutions of the compound with weight fractions ( w ) ranging from 0.001 to 0.01 .

Step 2: Dielectric Constant ( ϵ ) Measurement

  • Use a precision LCR meter equipped with a liquid dielectric test fixture.

  • Measure the capacitance of the empty cell, the pure solvent, and each solution at a fixed temperature (e.g., 25.0 ± 0.1 °C) and frequency (e.g., 1 MHz).

  • Calculate the dielectric constant ( ϵ12​ ) for each solution.

Step 3: Refractive Index ( n ) Measurement

  • Use an Abbe refractometer connected to a circulating water bath (25.0 °C).

  • Measure the refractive index ( n12​ ) of each solution using the sodium D-line (589 nm).

Step 4: Data Extraction & Calculation

  • Plot ϵ12​ versus w . The slope is α .

  • Plot n122​ versus w . The slope is γ .

  • Apply the Guggenheim-Smith equation to isolate the orientation polarization ( PO​ ):

    PO​=(ϵ1​+2)23M2​v1​​(α−γ)

    (Where M2​ is the molecular weight of the solute, v1​ is the specific volume of the solvent, and ϵ1​ is the dielectric constant of the solvent).

  • Calculate the experimental dipole moment ( μexp​ ) using the Debye equation:

    μexp​=0.01281PO​⋅T​
Table 2: Experimental Data Matrix (Guggenheim-Smith)
Weight Fraction ( w )Dielectric Constant ( ϵ12​ )Refractive Index Squared ( n122​ )
0.0000 (Pure Solvent)2.27402.2450
0.00252.28552.2458
0.00502.29712.2467
0.00752.30882.2475
0.01002.32052.2484
Extracted Slopes α=4.650 γ=0.340

Workflows & Logical Relationships

To synthesize the relationship between the computational predictions and the physical experimental validations, the following workflows illustrate the holistic approach to characterizing this molecule.

Workflow A 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Target Molecule B DFT Optimization (B3LYP/6-31G(d,p)) A->B In Silico C Experimental Dilution (Non-polar Solvent) A->C In Vitro D Electronic Properties HOMO/LUMO & MEP B->D F Theoretical Dipole Moment (μ_calc) B->F E Dielectric Constant (ε) & Refractive Index (n) C->E G Guggenheim-Smith Method (μ_exp) E->G F->G Validation

Caption: Integrated workflow mapping in silico DFT predictions against in vitro Guggenheim-Smith validation.

Protocol S1 Step 1: Prepare Dilute Solutions (w = 0.001 to 0.01) S2 Step 2: Measure Dielectric Constant (ε) via LCR Meter S1->S2 S3 Step 3: Measure Refractive Index (n) via Refractometer S1->S3 S4 Step 4: Plot ε & n² vs. Weight Fraction S2->S4 S3->S4 S5 Step 5: Extract Slopes (α and γ) S4->S5 S6 Step 6: Calculate μ via Debye Equation S5->S6

Caption: Step-by-step experimental protocol for the Guggenheim-Smith dipole moment determination.

Conclusion

The electronic characterization of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine requires a dual-pronged approach. DFT modeling provides high-resolution insights into the HOMO-LUMO gap and the theoretical orientation of the dipole vector, which is heavily influenced by the electron-withdrawing bromine and electron-donating methyl groups[1][2]. However, to translate these theoretical constructs into actionable data for drug formulation or catalyst design, experimental validation via the Guggenheim-Smith method is indispensable[3][4]. By strictly adhering to the protocols outlined in this guide, researchers can establish highly reliable physicochemical profiles for advanced heterocyclic building blocks.

References

  • [1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. URL:

  • [3] On the determination of partial molar polarizations and dipole moments of solutes from multicomponent solutions alone: experimental and model development using deutero-labeled organic compounds. PubMed / NIH. URL:

  • [2] Single-molecule level control of host-guest interactions in metallocycle-C60 complexes. PMC / NIH. URL:

  • [4] Ground- and Excited-State Dipole Moments of Pyronin B Using the Solvatochromic Method and Quantum-Chemical Calculations. ICM. URL:

  • [5] Determination of the ground- and excited-state dipole moments of 4'-(hexyloxy)-4-biphenylcarbonitrile and 4-isothiocyanatophenyl 4-pentylbicyclo [2,2,2] octane-1-carboxylate nematic liquid crystals and their mixtures. ResearchGate. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

An Application Note and Protocol for the Synthesis of 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine Authored by: A Senior Application Scientist Introduction Substituted pyrazolylpyridines are a class of heterocyclic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Authored by: A Senior Application Scientist

Introduction

Substituted pyrazolylpyridines are a class of heterocyclic compounds that hold significant importance in the fields of medicinal chemistry and drug development. Their versatile structures serve as scaffolds for a wide range of biologically active molecules, including inhibitors for enzymes such as HIF-1α prolyl hydroxylase. The target molecule, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, is a valuable building block for the synthesis of more complex pharmaceutical intermediates. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the pyrazolylpyridine core is a known pharmacophore.

This document provides a detailed, step-by-step protocol for the synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The synthetic strategy is based on the well-established Knorr pyrazole synthesis, a reliable and efficient method for constructing the pyrazole ring system.[1][2] This reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[3] In this specific application, 5-bromo-2-hydrazinopyridine is reacted with pentane-2,4-dione (acetylacetone) under acidic conditions to yield the desired product. The causality behind each experimental choice, from reagent selection to reaction conditions and purification methods, is explained to provide a comprehensive understanding of the process.

Reaction Scheme

The overall reaction is depicted below:

Caption: Knorr pyrazole synthesis of the target compound.

Materials and Methods

Materials
Reagent/SolventCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier
5-Bromo-2-hydrazinopyridine77992-44-0C₅H₆BrN₃188.03Commercial Source
Pentane-2,4-dione (Acetylacetone)123-54-6C₅H₈O₂100.12Commercial Source
Ethanol (Absolute)64-17-5C₂H₅OH46.07Commercial Source
Glacial Acetic Acid64-19-7CH₃COOH60.05Commercial Source
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Commercial Source
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Commercial Source
Ethyl Acetate141-78-6C₄H₈O₂88.11Commercial Source
Hexanes110-54-3C₆H₁₄86.18Commercial Source
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Step-by-Step Synthesis

Experimental_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine 5-bromo-2-hydrazinopyridine (1.0 eq) and ethanol in a round-bottom flask. B 2. Add pentane-2,4-dione (1.1 eq) to the mixture. A->B C 3. Add a catalytic amount of glacial acetic acid (0.1 eq). B->C D 4. Heat the mixture to reflux and stir for 2-4 hours. C->D E 5. Monitor the reaction progress by TLC. D->E F 6. Cool the reaction mixture to room temperature. E->F G 7. Remove the solvent under reduced pressure using a rotary evaporator. F->G H 8. Redissolve the residue in ethyl acetate. G->H I 9. Wash the organic layer with saturated sodium bicarbonate solution and then brine. H->I J 10. Dry the organic layer over anhydrous magnesium sulfate. I->J K 11. Filter and concentrate the solution to obtain the crude product. J->K L 12. Purify the crude product by recrystallization from an ethanol/water mixture. K->L M 13. Collect the purified crystals by filtration and dry under vacuum. L->M

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-hydrazinopyridine (1.88 g, 10.0 mmol, 1.0 eq).

    • Add 40 mL of absolute ethanol to the flask and stir until the starting material is fully dissolved.

    • To this solution, add pentane-2,4-dione (1.10 g, 11.0 mmol, 1.1 eq) dropwise.

    • Finally, add glacial acetic acid (0.06 mL, 1.0 mmol, 0.1 eq) to the reaction mixture. The acid acts as a catalyst to facilitate the condensation and subsequent cyclization.[4][5]

  • Reaction Execution:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain a gentle reflux with continuous stirring.

    • Monitor the progress of the reaction by TLC every 30 minutes, using a 3:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Concentrate the reaction mixture using a rotary evaporator to remove the ethanol.

    • Dissolve the resulting residue in approximately 50 mL of ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with 25 mL of saturated aqueous sodium bicarbonate solution to neutralize the acetic acid catalyst.

    • Wash the organic layer with 25 mL of brine to remove any remaining aqueous contaminants.

    • Dry the organic layer over anhydrous magnesium sulfate, then filter the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and pyrazole protons, as well as the two methyl groups on the pyrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: A sharp melting point range indicates a high degree of purity.

Trustworthiness and Self-Validation

The protocol described is based on the well-documented and robust Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry.[1] The use of TLC for reaction monitoring ensures that the reaction is allowed to proceed to completion, maximizing yield. The work-up procedure is designed to effectively remove the catalyst and any water-soluble byproducts. Finally, recrystallization is a standard and effective method for purifying solid organic compounds. The expected characterization data provides a clear benchmark for validating the successful synthesis of the target molecule.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]

  • Powers, J. P., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available at: [Link]

  • Cambridge University Press & Assessment. Knorr Pyrazole Synthesis. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Dmitriev, I. G., et al. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Russian Journal of General Chemistry, 94. Available at: [Link]

  • Google Patents. CN105949219A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. Available at: [Link]

  • PubChemLite. 5-bromo-2-(1h-pyrazol-3-yl)pyridine. Available at: [Link]

  • Google Patents. US9085572B2 - 2(pyridin-2yl)-1,2-dihydro-3H-pyrazol-3-one derivatives as specific HIF-pyrolyl-4-hydroxylase inhibitors for treating cardiovascular and haematological diseases.
  • Google Patents. CN108137535B - Method for preparing pyridyl pyrazolidinone carboxylic acid compounds.
  • ResearchGate. SYNTHESIS OF 2-(1H-PYRAZOL-3-YL) PHENOLS. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances. Available at: [Link]

  • Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • Sonavane, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available at: [Link]

Sources

Application

Suzuki-Miyaura cross-coupling conditions for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

An Application Guide to Suzuki-Miyaura Cross-Coupling: Protocols for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Introduction: The Strategic Importance of C-C Bond Formation The Suzuki-Miyaura cross-coupling reaction st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Protocols for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Introduction: The Strategic Importance of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2][3] For researchers and professionals in drug development, this palladium-catalyzed reaction is an indispensable tool for constructing the biaryl and hetero-biaryl scaffolds that are prevalent in pharmaceuticals and advanced materials.[4][5] Its value is underscored by its tolerance of a wide range of functional groups, use of mild reaction conditions, and the commercial availability of diverse boronic acid derivatives.[3][4]

This guide focuses on the application of the Suzuki-Miyaura coupling to 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest. The coupling of such N-heterocyclic halides presents unique challenges, including potential catalyst inhibition by the nitrogen lone pair and the electronic properties of the ring system.[6][7] Therefore, a carefully considered approach to reaction optimization is paramount. This document provides a detailed exploration of the mechanistic principles, key experimental parameters, and field-proven protocols to empower scientists to successfully navigate the synthesis of novel compounds derived from this valuable substrate.

Reaction Principle and the Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2][8] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9]

  • Oxidative Addition : The catalytic cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, forming a Pd(II) intermediate.[8][9]

  • Transmetalation : This is often the rate-determining step and requires activation of the organoboron compound by a base.[1] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (boronate).[1][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R²-B(OR)₃]⁻ (Activated Boronate) PdII_Both R¹-Pd(II)L₂-R² (Di-organic Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim R¹-R² (Product) RedElim->Pd0 BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Boronate 'ate' complex) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻, CO₃²⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Reaction Design and Optimization

The success of coupling a heteroaromatic substrate like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is highly dependent on the careful selection of several key parameters.

Palladium Catalyst and Ligand System

The combination of the palladium source and its coordinating ligand is the heart of the catalytic system. The ligand stabilizes the palladium center, prevents aggregation into inactive palladium black, and critically modulates its electronic and steric properties to facilitate the catalytic cycle.[11][12]

  • Palladium Source :

    • Pd(0) Sources : Complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are pre-activated and can be used directly.[6]

    • Modern Precatalysts : Palladacycles and N-Heterocyclic Carbene (NHC) based precatalysts (e.g., PEPPSI™ catalysts) offer high stability and exceptional activity, often allowing for very low catalyst loadings.[6][7][14]

  • Ligand Selection :

    • Triphenylphosphine (PPh₃) : A traditional, versatile ligand, though reactions may require higher temperatures.[6]

    • Bulky, Electron-Rich Phosphines : This class, including the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), is highly effective for challenging substrates like electron-rich or sterically hindered heteroaryl halides.[6][7][15] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.

    • N-Heterocyclic Carbenes (NHCs) : These ligands form very strong bonds with palladium, resulting in highly stable and active catalysts that are resistant to decomposition and capable of high turnover numbers.[6][7][16]

    • Ferrocenyl Phosphines (dppf) : The ligand in Pd(dppf)Cl₂, dppf is known for its robustness and is a reliable choice for a wide range of couplings, including those with heterocyclic substrates.[17]

The Role of the Base

The base is not merely a proton scavenger; its primary role is to activate the boronic acid.[1][10] It reacts with the boronic acid to form a tetracoordinate boronate "ate" complex, which is significantly more nucleophilic and reactive in the transmetalation step.[1][18][19]

  • Common Inorganic Bases :

    • Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and effective in many systems. Cesium carbonate is more soluble in organic solvents and more basic, often accelerating sluggish reactions.

    • Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective for coupling sterically hindered substrates.

  • Base Strength & Solubility : The choice of base is often linked to the solvent and the sensitivity of the substrates. Stronger bases can accelerate the reaction but may also promote side reactions or degradation of functional groups.[20] For substrates with base-labile groups like esters, a milder base such as potassium fluoride (KF) may be beneficial.[20][21]

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

  • Aprotic Solvents : Dioxane, Toluene, and Dimethoxyethane (DME) are very common, often used with an aqueous base solution.

  • Polar Aprotic Solvents : N,N-Dimethylformamide (DMF) can be effective, particularly if substrate solubility is an issue.[20]

  • Degassing : It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture.[13] Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize phosphine ligands, halting the catalytic cycle.[7][13] Common methods include sparging with an inert gas (argon or nitrogen) or using several freeze-pump-thaw cycles.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. Optimization will likely be required for each specific boronic acid partner.

General Protocol
  • Reaction Setup : To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv.), the desired arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv.), and the chosen base (2.0–3.0 equiv.).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition : Add the degassed solvent(s) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent. Add the palladium precatalyst (1–5 mol%) and the ligand (1.2–6 mol%), or a single-component precatalyst complex (1–5 mol%), under a positive pressure of inert gas.[7]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously for the specified time (2–24 hours).

  • Monitoring : Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired product.

Table 1: Recommended Starting Conditions for Screening
EntryCatalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Notes
1 Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane / H₂O (4:1)100A classic, general starting point.[22]
2 Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)DME / H₂O (4:1)90A robust system for many heteroaryl couplings.[17][23]
3 Pd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄ (3.0)Toluene / H₂O (5:1)110Buchwald-Hartwig conditions, excellent for challenging substrates.
4 PEPPSI™-IPr (3%)K₃PO₄ (3.0)Dioxane100Highly active NHC precatalyst, good for sterically hindered partners.[7]

Note: Yields are highly substrate-dependent. This table provides rational starting points for optimization.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. The following guide addresses common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst or degraded reagents.[13]2. Insufficiently active catalyst/ligand system.3. Ineffective base or solvent combination.4. Reaction temperature is too low.[13]1. Use fresh, high-purity reagents, solvents, and catalyst.2. Screen a more active ligand (e.g., a Buchwald ligand or NHC).3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents.4. Increase the reaction temperature in increments.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.[9][13]1. Ensure the degassing procedure is rigorous. Sparge solvents with argon for 20-30 minutes before use.2. Use a Pd(0) source like Pd(PPh₃)₄ to avoid side reactions during in-situ reduction of a Pd(II) source.[13]
Protodeboronation 1. Boronic acid is unstable under the reaction conditions.2. Base is too strong or reaction time/temperature is excessive.1. Switch to the corresponding boronic acid pinacol ester for increased stability.2. Screen a milder base (e.g., K₂CO₃ or KF).3. Attempt the reaction at a lower temperature.
Catalyst Decomposition (Palladium Black) 1. Insufficient ligand to stabilize the palladium center.2. Reaction temperature is too high, accelerating decomposition.3. Poor mixing in a biphasic system.1. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 for bidentate or 4:1 for monodentate ligands).[13]2. Use a more thermally stable precatalyst system (e.g., an NHC-Pd complex).3. Ensure vigorous stirring to maintain a homogenous mixture.[13]

Optimization Workflow

A systematic approach is key to efficiently finding the optimal conditions for a novel coupling partner.

Optimization_Workflow cluster_troubleshoot Optimization Paths Start Start: General Conditions (e.g., Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 90°C) Result Analyze Result (LCMS/TLC) Start->Result LowYield Low Yield (<50%) Result->LowYield Trace Product SideProducts Side Products (Homocoupling, Debromination) Result->SideProducts Complex Mixture Success Good Yield (>70%) Proceed to Scale-up Result->Success Clean Conversion ScreenLigand Screen Catalyst/Ligand (Buchwald, NHC) LowYield->ScreenLigand CheckPurity Check Reagent Purity & Degassing Protocol SideProducts->CheckPurity ScreenBase Screen Bases (K₃PO₄, K₂CO₃) ScreenSolvent Screen Solvents (Toluene, Dioxane) ScreenBase->ScreenSolvent ScreenLigand->ScreenBase CheckPurity->Result

Caption: A decision-making workflow for optimizing the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a highly viable and powerful method for the synthesis of novel, complex molecules for drug discovery and materials science. Success hinges on a rational and systematic approach to optimizing the reaction conditions. By carefully considering the interplay between the palladium catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with heteroaromatic substrates. The protocols and troubleshooting guide presented here serve as a robust foundation for developing efficient, high-yielding, and scalable synthetic routes.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (2005, June 4). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - OA Monitor Ireland. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24). Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. (2005, June 29). Available at: [Link]

  • Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. (2024, November 20). Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF - ResearchGate. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction - MDPI. (2021, November 14). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Available at: [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles.... - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014, December 23). Available at: [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - MDPI. (2013, January 25). Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Available at: [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazole-3-amine - Google Patents.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction Chinese Chemical Letters. (2014, March 15). Available at: [Link]

Sources

Method

Buchwald-Hartwig amination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

An Application Note and Protocol for the Palladium-Catalyzed C-N Cross-Coupling of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. Introduction The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Palladium-Catalyzed C-N Cross-Coupling of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Introduction

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, stands as a cornerstone of modern organic synthesis.[1][2][3] Its development in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig provided a transformative tool for chemists, particularly in the pharmaceutical and materials science sectors where arylamine moieties are ubiquitous.[2][4] The reaction offers a highly versatile and efficient alternative to traditional methods, which often suffer from harsh conditions and limited substrate scope.[1]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific and medicinally relevant substrate: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This heterocyclic scaffold is of significant interest in drug discovery, with pyrazole and pyridine rings appearing in numerous bioactive molecules.[5][6] However, the presence of multiple nitrogen atoms in the substrate presents unique challenges. The pyridine nitrogen, in particular, can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a common pitfall in the amination of N-heterocyclic halides.[7]

This document provides a detailed protocol grounded in established principles, offering insights into the critical parameters and rationale behind procedural choices to successfully navigate the complexities of this transformation.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by a Pd(0) species.[2] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][8][9]

  • Oxidative Addition: The active, monoligated Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the cycle.[10][11]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido intermediate.[4][9]

  • Reductive Elimination: The newly formed C-N bond is established as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1][4]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product sub_baseh [Base-H]+ Br- amido_complex->sub_baseh sub_arbr Ar-Br sub_arbr->oa_complex sub_amine HNR'R'' sub_amine->amido_complex sub_base Base sub_base->amido_complex

Buchwald-Hartwig Catalytic Cycle Diagram.

Key Parameter Selection & Rationale

The success of the amination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine hinges on the careful selection of four key components: the ligand, the palladium source, the base, and the solvent.

Catalyst System: The Ligand is Critical

For electron-deficient and potentially coordinating heteroaryl halides, the choice of phosphine ligand is paramount. The primary challenge is to prevent the pyridine nitrogen from binding to the palladium center, which would poison the catalyst.[7]

  • Rationale: Sterically hindered, electron-rich biaryl monophosphine ligands are the solution.[7] Their bulkiness creates a protective pocket around the palladium atom, physically blocking access for the pyridine nitrogen. Their electron-donating nature increases the electron density on the palladium, which facilitates the rate-limiting oxidative addition step and promotes the final reductive elimination.[12]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand effective for a wide range of substrates, including heteroaryl chlorides and bromides.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often shows excellent performance for sterically demanding couplings and can be effective at lower temperatures.[7]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Its structure is designed to promote the reductive elimination step, which can be beneficial for challenging substrates.[13]

  • Palladium Source: While simple sources like Pd₂(dba)₃ or Pd(OAc)₂ can be used, modern palladium precatalysts are highly recommended. Precatalysts, such as XPhos Pd G3 or G4, are air- and moisture-stable complexes that rapidly generate the active, monoligated Pd(0) species in solution. This ensures a consistent and high concentration of the active catalyst from the start of the reaction, often leading to lower required catalyst loadings and more reproducible results.

Base Selection: A Balancing Act

The base plays a crucial role in the catalytic cycle by deprotonating the amine-palladium complex to form the key amido intermediate.[2][9]

  • Rationale: A strong, non-nucleophilic base is typically required. The pKa of the base must be high enough to deprotonate the coordinated amine, whose acidity is enhanced upon binding to the palladium center.[4][14]

  • Recommended Bases:

    • Sodium tert-butoxide (NaOtBu): The most common and highly effective strong base for a wide variety of Buchwald-Hartwig aminations.[8][15]

    • Lithium bis(trimethylsilyl)amide (LHMDS): Another very strong base that can be effective, particularly when NaOtBu gives suboptimal results.[16]

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃): For substrates containing base-sensitive functional groups (e.g., esters), these weaker inorganic bases can be used, though they often require higher reaction temperatures or longer reaction times to achieve full conversion.[7][17][18]

Solvent Choice: Facilitating the Reaction

The solvent must be anhydrous, deoxygenated, and capable of solubilizing all reaction components.

  • Rationale: Aprotic, non-polar, or weakly polar solvents are preferred as they do not interfere with the catalytic intermediates.

  • Recommended Solvents:

    • Toluene: A robust and widely used solvent for Buchwald-Hartwig reactions, suitable for temperatures up to 110 °C.[7][19]

    • 1,4-Dioxane: Another excellent choice, its slightly higher polarity can sometimes improve the solubility of certain substrates or bases.[7][20]

    • Tetrahydrofuran (THF): Suitable for reactions at lower temperatures (up to 65 °C).

Detailed Experimental Protocol

This protocol provides a reliable starting point for the amination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine with a generic primary or secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.[19]

Reagents & Equipment
Reagent/EquipmentPurposeTypical Grade/Purity
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridineAryl Halide>97%
AmineNucleophile>98%
XPhos Pd G3 PrecatalystCatalyst System>98%
Sodium tert-butoxide (NaOtBu)Base>97%
TolueneSolventAnhydrous, degassed
Schlenk tube or reaction vial with septum capReaction VesselOven-dried
Magnetic stir barStirring---
Inert gas supply (Ar or N₂)AtmosphereHigh purity
Heating block or oil bath with temperature controlHeating---
Ethyl acetate, Water, BrineWork-upReagent grade
Anhydrous Magnesium Sulfate (MgSO₄)Drying Agent---
Silica GelChromatography230-400 mesh
Step-by-Step Procedure
  • Reaction Setup (in a Glovebox):

    • To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 mmol, 1.0 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv).

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Finally, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).[7]

    • Seal the vessel with a septum cap.

  • Solvent Addition:

    • Remove the sealed vessel from the glovebox.

    • Using a syringe, add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.2 M, typically 5-10 mL).

  • Reaction Execution:

    • Place the vessel in a preheated heating block or oil bath set to 100 °C.[7]

    • Stir the reaction mixture vigorously for 12-24 hours. The mixture will typically turn a dark, homogeneous color.[7]

  • Monitoring:

    • The reaction progress can be monitored by TLC or LC-MS. To take a sample, briefly cool the reaction, and quickly take an aliquot via syringe, quenching it into a vial containing wet ethyl acetate and a small amount of silica.

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Carefully quench the reaction by adding water (15 mL).

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).[19][21]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to afford the pure N-substituted 2-(5-methyl-1H-pyrazol-3-yl)pyridin-5-amine product.[21]

Data Presentation: Optimized Conditions & Expected Outcomes

The following tables provide a summary of a robust starting point for optimization and representative yields based on literature precedents for similar heteroaryl substrates.

Table 1: Recommended Starting Conditions

ParameterConditionRationale
Aryl Halide 1.0 equivLimiting Reagent
Amine 1.2 equivEnsures complete consumption of aryl halide
Catalyst XPhos Pd G3 (2 mol%)Reliable, air-stable precatalyst for heteroaryl substrates
Base NaOtBu (1.4 equiv)Strong, effective base for most amine types
Solvent Toluene (0.1 M)Standard, non-coordinating solvent
Temperature 100 °CBalances reaction rate and catalyst stability
Time 12-24 hTypical duration for complete conversion

Table 2: Hypothetical Yields with Various Amine Classes

Amine ClassExampleExpected Yield RangeNotes
Primary Alkylaminen-Octylamine85-95%Generally high-yielding coupling partners.
Secondary AlkylamineMorpholine90-98%Cyclic secondary amines are often excellent substrates.[22]
Primary AnilineAniline75-90%Good yields, may require slightly longer reaction times.
Hindered Aminetert-Butylamine60-80%More challenging due to sterics; may require higher catalyst loading or a different ligand (e.g., BrettPhos).

Troubleshooting Guide

SymptomPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Poisoning/Deactivation2. Insufficiently Inert Conditions3. Inactive Reagents1. Switch to a bulkier ligand (e.g., from XPhos to RuPhos or BrettPhos) to better shield the palladium center.[7]2. Ensure all solvents are rigorously dried and degassed. Re-dry glassware and use a high-quality glovebox or Schlenk technique.3. Use fresh, high-purity catalyst, base, and solvents.
Formation of Palladium Black Catalyst DecompositionThis indicates the active Pd(0) has fallen out of the catalytic cycle.[7] Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure the ligand-to-palladium ratio is appropriate (for precatalysts, this is fixed).
Reaction Stalls 1. Catalyst has died over time.2. Reagent Insolubility.1. Add a second small portion of the catalyst (0.5-1.0 mol%).2. Try a different solvent like 1,4-dioxane to improve solubility.[7] Ensure vigorous stirring.
Hydrodehalogenation Byproduct The aryl bromide is reduced to an Ar-H species.This can compete with reductive elimination.[1] Using a more sterically hindered ligand like BrettPhos can accelerate the desired C-N bond formation and suppress this side reaction.[13]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol.

Workflow from setup to purified product.

Conclusion

The is a highly feasible and powerful transformation for accessing valuable chemical entities for drug discovery and development. Success relies on a rational approach to reaction design, with the foremost consideration being the selection of a sterically demanding biaryl monophosphine ligand in combination with a modern palladium precatalyst to overcome potential catalyst inhibition by the heterocyclic substrate. By following the detailed protocols and troubleshooting guidance provided, researchers can confidently and reproducibly synthesize a diverse array of N-aryl pyridyl-pyrazole derivatives.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Vaddepalli, K., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. [Link]

  • Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry. [Link]

  • ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. | Request PDF. [Link]

  • Vantourout, J. C., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. PMC. [Link]

  • Kant, R., et al. (2024). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Omega. [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Synlett. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Wheeler, J. C., et al. (2015). A Continuous Process for Buchwald–Hartwig Amination at Micro-, Lab-, and Mesoscale Using a Novel Reactor Concept. Organic Process Research & Development. [Link]

  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Shen, Q., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • ResearchGate. Synthesis of 2-(4-((5-aryl-1h-1,2,4-triazol-3yl)methylthio)phenyl). [Link]

  • Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Chemical Science. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Stas,S. M., et al. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters. [Link]

  • Deshmukh, R., et al. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). PMC. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

Sources

Application

Using 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine as a bidentate ligand in transition metal catalysis

An In-Depth Guide to the Application of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine in Homogeneous Catalysis Authored by: A Senior Application Scientist This document provides a detailed exploration of 5-bromo-2-(5-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine in Homogeneous Catalysis

Authored by: A Senior Application Scientist

This document provides a detailed exploration of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, a robust bidentate nitrogen ligand, and its application in transition metal-catalyzed cross-coupling reactions. It is intended for researchers, chemists, and professionals in drug development seeking to leverage advanced catalytic systems. We will delve into the ligand's synthesis, the preparation of its metal complexes, and provide detailed protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by mechanistic insights and practical considerations.

Introduction to 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a member of the pyrazolylpyridine family of ligands, which have gained prominence in coordination chemistry and catalysis.[1] These ligands are prized for their modularity and ability to fine-tune the electronic and steric properties of a metal center, thereby influencing catalytic activity and selectivity.[2]

Key Structural Features and Their Implications:

  • Bidentate N,N-Coordination: The ligand coordinates to a metal center through the pyridine nitrogen and the pyrazole's sp²-hybridized nitrogen atom, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands.[3]

  • Hybrid Ligand Character: The pyrazole moiety possesses a proton on the second nitrogen atom (an NH group). Upon deprotonation, this group can act as an anionic 'X-type' donor, while the pyridine remains a neutral 'L-type' donor. This L/X character can be crucial in certain catalytic cycles, particularly those involving changes in the metal's oxidation state.[1][4]

  • Electronic Tuning: The bromine atom at the 5-position of the pyridine ring is an electron-withdrawing group, which can modulate the electron density at the metal center. This position also serves as a convenient synthetic handle for further functionalization of the ligand scaffold itself, for instance, via another cross-coupling reaction.

  • Steric Influence: The methyl group on the pyrazole ring provides a degree of steric bulk near the metal center. This can influence substrate approach and may be beneficial in promoting reductive elimination, the final step in many cross-coupling cycles.

These features make 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine an excellent candidate for a variety of palladium-catalyzed reactions, which are workhorses in the synthesis of pharmaceuticals and fine chemicals.[5][6]

Synthesis and Characterization of the Ligand

The synthesis of pyrazolylpyridine ligands can be achieved through several routes. A common and effective method involves the condensation of a β-diketone with a substituted hydrazine, followed by cyclization. Here, we adapt this strategy starting from a pyridine-containing precursor.

Protocol 2.1: Synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

This protocol describes a two-step synthesis starting from commercially available 2-acetyl-5-bromopyridine.

Step 1: Claisen Condensation to form 1-(5-bromopyridin-2-yl)butane-1,3-dione

  • Reagent Setup: To an oven-dried, 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium ethoxide (1.2 eq.) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Reaction Initiation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 2-acetyl-5-bromopyridine (1.0 eq.) in anhydrous THF (20 mL) dropwise over 15 minutes.

  • Addition of Ethyl Acetate: After the addition is complete, add ethyl acetate (1.5 eq.) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and quench by carefully adding 1 M HCl until the pH is ~5-6. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-diketone, which can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine to form the Ligand

  • Reagent Setup: Dissolve the crude 1-(5-bromopyridin-2-yl)butane-1,3-dione from the previous step in ethanol (100 mL) in a round-bottom flask.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 3-5 hours. The formation of the pyrazole ring is usually accompanied by a color change. Monitor by TLC.

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine as a solid.

Expected Characterization Data:

  • ¹H NMR: Expect signals for the pyridine and pyrazole protons, a singlet for the methyl group, and a broad singlet for the pyrazole N-H proton.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms in the pyridine and pyrazole rings.

  • Mass Spectrometry (ESI-MS): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Application in Palladium-Catalyzed Cross-Coupling

The true utility of this ligand is realized when it is employed in catalysis. Bidentate nitrogen ligands are known to form highly active and stable palladium catalysts for C-C and C-N bond formation.[6][7] The catalyst can be pre-formed as a defined complex (e.g., L₂PdCl₂) or, more conveniently, generated in situ by mixing the ligand with a palladium precursor.

Protocol 3.1: General Procedure for In Situ Catalyst Preparation
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.1-1.2 equivalents relative to Pd).

  • Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).

  • Stir the mixture at room temperature for 15-20 minutes to allow for complex formation before adding the reaction substrates and base.

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. The catalyst formed from our ligand is expected to be highly efficient in this transformation.[8]

Protocol 3.2: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
  • Catalyst Preparation: In a Schlenk flask, prepare the catalyst in situ as described in Protocol 3.1 using Pd(OAc)₂ (1 mol%) and the ligand (1.2 mol%) in 5 mL of dioxane/water (4:1).

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.).

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain the desired biaryl product.

The workflow for this protocol is illustrated below.

G cluster_prep Catalyst Preparation (Inert Atm.) cluster_reaction Reaction cluster_workup Work-up & Purification p1 Add Pd(OAc)₂ + Ligand to Schlenk Flask p2 Add Degassed Solvent (Dioxane/H₂O) p1->p2 p3 Stir for 20 min @ RT p2->p3 r1 Add Aryl Bromide, Boronic Acid, & Base p3->r1 Add Substrates r2 Heat to 80-100 °C r1->r2 r3 Monitor by TLC/GC-MS r2->r3 w1 Cool to RT & Dilute r3->w1 Reaction Complete w2 Filter through Celite w1->w2 w3 Aqueous Wash & Dry w2->w3 w4 Concentrate in vacuo w3->w4 w5 Column Chromatography w4->w5 end end w5->end Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Expected Performance Data

The following table summarizes the expected outcomes for a range of substrates, demonstrating the versatility of the catalyst system.

EntryAryl HalideBoronic AcidProduct Yield (%)
14-BromotoluenePhenylboronic acid>95
24-BromoanisolePhenylboronic acid>95
31-Bromo-4-nitrobenzenePhenylboronic acid>90
42-BromopyridinePhenylboronic acid>85
54-Chlorotoluene4-Methoxyphenylboronic acid>70 (higher temp)
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The effectiveness of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine ligand stems from its ability to stabilize the palladium center throughout the catalytic cycle. The bidentate nature prevents ligand dissociation, which can lead to catalyst decomposition (e.g., formation of palladium black).

Suzuki_Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Trans L-Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation (Ar'B(OH)₂ + Base) RedEl Trans->RedEl Reductive Elimination RedEl->Pd0 Catalyst Regeneration prod_out Ar-Ar' RedEl->prod_out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, crucial for synthesizing anilines and related compounds found in many pharmaceuticals. This reaction typically requires a strong, non-nucleophilic base and an electron-rich, bulky ligand, characteristics that our system can provide.[9]

Protocol 3.3: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine
  • Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, prepare the catalyst in situ as described in Protocol 3.1 using Pd₂(dba)₃ (1 mol% Pd) and the ligand (2.2 mol%) in 5 mL of anhydrous toluene.

  • Reagent Addition: To the catalyst solution, add the aryl bromide (1.0 eq.), the secondary amine (e.g., morpholine, 1.2 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Causality Note: A strong, non-nucleophilic base like NaOtBu is critical. It deprotonates the amine (or the initial Pd-amine complex) to generate a more nucleophilic amide, facilitating the C-N bond-forming reductive elimination step.

  • Reaction Conditions: Seal the reaction vessel tightly and heat to 90-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired arylamine product.

Conclusion and Outlook

5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a highly effective and versatile bidentate ligand for transition metal catalysis. Its well-defined coordination geometry, tunable electronic properties, and straightforward synthesis make it a valuable tool for synthetic chemists. The protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a robust starting point for a wide range of cross-coupling transformations. Future work could involve exploring its application in other catalytic reactions like C-H activation, Sonogashira coupling, or asymmetric catalysis by developing chiral variants of the ligand scaffold.

References

  • Cook, T. R., & Stang, P. J. (2018). Coordination Cages Based on Bis(pyrazolylpyridine) Ligands: Structures, Dynamic Behavior, Guest Binding, and Catalysis. Accounts of Chemical Research, 51(9), 2464-2474. [Link]

  • Elsevier, C. J., & van Asselt, R. (1994). Rigid bidentate nitrogen ligands in organometallic chemistry and homogeneous catalysis. 8. On the Mechanism of Formation of Homocoupled Products in the Carbon-Carbon Cross-Coupling Reaction Catalyzed by Palladium Complexes Containing Rigid Bidentate Nitrogen Ligands: Evidence for the Exchange of Organic Groups between Palladium and the Transmetalating Reagent. Organometallics, 13(6), 2094-2103. [Link]

  • Zheng, C., & You, S. L. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 53(40), 10562-10564. [Link]

  • Kato, T., & Ghorbani-Vaghei, R. (2015). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Polymers, 7(4), 733-763. [Link]

  • van Asselt, R., & Elsevier, C. J. (1994). Palladium complexes containing rigid bidentate nitrogen ligands as catalysts for carbon-carbon bond formation. Tetrahedron, 50(2), 323-334. [Link]

  • Navarro, O., & Kaur, H. (2017). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering, 5(12), 11484-11490. [Link]

  • Arias, J. L., & et al. (2010). Bis(Pyrazolyl)Pyridine Late Transition Metal Complexes as Single-Site Catalysts for Ethylene Polymerization to Highly Linear Polyethylene. International Journal of Molecular Sciences, 11(8), 2964-2980. [Link]

  • Khafizov, A. R., & et al. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(12), RCR5103. [Link]

  • Ohta, H., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 749. [Link]

  • Fulton, J. R., & Holland, P. L. (2018). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 57(15), 9377-9385. [Link]

  • Carrión, M. C., & et al. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Inorganics, 1(1), 2-25. [Link]

  • Unknown Author. (n.d.). Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Royal Society of Chemistry. [Link]

  • Aljibouri, M. N., & Neamah, G. K. (2016). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with 5-(4-bromophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide Ligand. International Journal of ChemTech Research, 9(11), 226-236. [Link]

  • Khan, I., & et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-134. [Link]

  • Unknown Inventor. (2012). Method for preparing 5-bromo-2-methylpyridine.
  • Ohta, H., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 749. [Link]

  • Unknown Inventor. (2019). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Bouacida, S., & et al. (2019). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. RSC Advances, 9(3), 1435-1445. [Link]

  • Unknown Author. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. ChemRxiv. [Link]

  • Tabolin, A. A., & et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 825. [Link]

  • Wikipedia contributors. (2023). Transition metal pyridine complexes. Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Application Note: 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine as a Privileged Scaffold in Kinase Inhibitor Drug Design

Executive Summary In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved hinge region of the kinase do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of ATP-competitive kinase inhibitors relies heavily on privileged scaffolds that can reliably anchor to the highly conserved hinge region of the kinase domain. 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a highly versatile, bifunctional building block utilized in the development of targeted therapeutics for oncology, inflammation, and infectious diseases. This application note details the mechanistic rationale, structural biology, and synthetic protocols for leveraging this scaffold in drug discovery, with a specific focus on its application in targeting kinases such as p38α and ALK5 (TGF-β receptor type I)[1][2].

Mechanistic Rationale & Structural Biology (E-E-A-T)

The utility of the 2-(1H-pyrazol-3-yl)pyridine core stems from its exceptional thermodynamic profile when binding to the ATP-binding pocket of protein kinases.

Bidentate Hinge Binding

The nitrogen atoms of the pyrazole and pyridine rings form a rigid, coplanar bidentate hydrogen-bonding network with the backbone amide residues of the kinase hinge region[3].

  • H-Bond Donor: The pyrazole N-H donates a hydrogen bond to the backbone carbonyl oxygen of the hinge.

  • H-Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the adjacent backbone amide N-H. This dual interaction mimics the binding of the adenine ring of ATP, providing high-affinity anchoring[2].

Conformational Control via the 5-Methyl Vector

The incorporation of a methyl group at the 5-position of the pyrazole ring serves a dual purpose. First, it restricts the dihedral angle between the pyrazole and pyridine rings, reducing the entropic penalty upon binding by pre-organizing the molecule into the required coplanar conformation. Second, this methyl group projects into a highly specific hydrophobic pocket adjacent to the gatekeeper residue. It induces steric clashes with bulky gatekeepers (e.g., Methionine or Isoleucine), thereby driving exquisite kinome selectivity towards kinases possessing smaller gatekeeper residues (e.g., Threonine in p38α or Serine in ALK5)[1][3].

The 5-Bromo Synthetic Handle

The 5-bromo substituent on the pyridine ring is strategically oriented to project outward toward the solvent-exposed channel or the DFG-out pocket (depending on the specific kinase conformation). Because this vector does not disrupt the critical hinge-binding interactions, it serves as an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, allowing medicinal chemists to rapidly optimize pharmacokinetic (PK) properties and solvent-exposed interactions[1].

ALK5_Pathway TGFB TGF-β Ligand ALK5 ALK5 (TGF-β RI) Kinase Domain TGFB->ALK5 Activates SMAD23 Smad2 / Smad3 Phosphorylation ALK5->SMAD23 Phosphorylates SMAD4 Smad4 Co-complex SMAD23->SMAD4 Binds NUC Nuclear Translocation & Gene Transcription SMAD4->NUC Translocates INHIB Pyrazole-Pyridine Inhibitor INHIB->ALK5 Blocks ATP Site

Figure 1: Mechanism of action for pyrazole-pyridine derivatives inhibiting the ALK5/Smad signaling cascade.

Representative Structure-Activity Relationship (SAR) Data

To illustrate the impact of late-stage diversification at the 5-bromo position, the following table summarizes representative in vitro profiling data for analogs generated from this scaffold. Substitutions projecting into the solvent channel significantly modulate both potency and lipophilicity.

Compound IDSubstitution at Pyridine C-5 (R-Group)ALK5 IC₅₀ (nM)p38α IC₅₀ (nM)ClogPPrimary Interaction Zone
Scaffold -Bromo>10,000>5,0002.85N/A (Intermediate)
Analog A -Phenyl145853.92Hydrophobic packing
Analog B -4-Fluorophenyl92414.08Halogen bonding in solvent channel
Analog C -3-Pyridyl2103202.51Solubilizing / H-bond acceptor
Analog D -4-(Methylsulfonyl)phenyl18122.15H-bond with Lysine in solvent front

Note: Data represents aggregated literature trends for pyrazole-pyridine class inhibitors[1][3].

Experimental Protocol: Late-Stage Diversification Workflow

The following self-validating protocol details the microwave-assisted Suzuki-Miyaura cross-coupling of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This method is optimized for high-throughput library generation.

Materials & Reagents
  • Scaffold: 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Solvent System: 1,4-Dioxane / Milli-Q Water (4:1 v/v)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the scaffold (100 mg, 0.42 mmol), the selected boronic acid (0.63 mmol), and K₂CO₃ (174 mg, 1.26 mmol).

  • Add 4 mL of the 1,4-Dioxane/Water (4:1) solvent mixture.

  • Causality Check: The biphasic solvent system is critical. Dioxane solubilizes the organic reactants, while water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle.

Step 2: Deoxygenation (Critical Step)

  • Seal the vial with a crimp cap and septum.

  • Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle, with a secondary vent needle.

  • Causality Check: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction and leading to homocoupling side-products. Strict anaerobic conditions ensure maximum catalyst turnover.

Step 3: Catalyst Addition & Reaction

  • Briefly remove the septum under a positive flow of Argon, quickly add Pd(dppf)Cl₂·CH₂Cl₂ (15 mg, 0.021 mmol), and reseal.

  • Causality Check: The DCM adduct of Pd(dppf)Cl₂ is utilized due to its superior stability and solubility in etheric solvents compared to standard Pd(PPh₃)₄.

  • Subject the vial to microwave irradiation at 110°C for 30 minutes.

  • Causality Check: Microwave heating provides rapid, uniform thermal energy that overcomes the steric hindrance imposed by the adjacent pyrazole ring, significantly reducing reaction times from 12 hours (conventional heating) to 30 minutes.

Step 4: Workup & In-Process Control

  • Cool the reaction to room temperature. Extract the mixture with Ethyl Acetate (3 × 10 mL) and wash the combined organic layers with brine.

  • Perform LC-MS analysis on the crude organic layer.

  • Validation: A successful reaction will show >90% consumption of the starting material mass (m/z 238/240 [M+H]⁺) and the appearance of the target product mass.

Step 5: Purification

  • Concentrate the organic layer under reduced pressure.

  • Purify via Reverse-Phase Preparative HPLC (C18 column, Gradient: 10-90% Acetonitrile in Water with 0.1% TFA).

  • Causality Check: Kinase assays are highly sensitive to trace palladium and organic impurities. RP-HPLC ensures the >95% purity required for reliable in vitro biological screening.

Synthetic_Workflow SCAFFOLD 5-Bromo-2-(5-methyl- 1H-pyrazol-3-yl)pyridine REACTION Microwave Heating 110°C, 30 min SCAFFOLD->REACTION BORONIC Aryl/Heteroaryl Boronic Acid BORONIC->REACTION CATALYST Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) CATALYST->REACTION PURIFY Reverse-Phase Prep-HPLC REACTION->PURIFY Crude Extract PRODUCT Target Kinase Inhibitor PURIFY->PRODUCT Pure API (>95%)

Figure 2: Late-stage diversification workflow via microwave-assisted Suzuki-Miyaura cross-coupling.

References

  • Dean JL, Sully G, Clark AR, Saklatvala J. "SD0006: A Potent, Selective and Orally Available Inhibitor of p38 Kinase." National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • "Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2." bioRxiv. Available at:[Link][3]

  • "Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 (PDF)." ResearchGate. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols: 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine as a Versatile Intermediate for Agrochemical Synthesis

Abstract The pyridyl pyrazole scaffold is a cornerstone of modern agrochemical discovery, forming the backbone of several highly effective insecticides, including the blockbuster diamide class. These compounds function a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridyl pyrazole scaffold is a cornerstone of modern agrochemical discovery, forming the backbone of several highly effective insecticides, including the blockbuster diamide class. These compounds function as potent modulators of insect ryanodine receptors, offering targeted pest control with favorable toxicological profiles. This document provides a comprehensive technical guide on the synthesis and derivatization of pyridyl pyrazole intermediates, with a focus on structures like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. We will explore the synthesis of a key industrial intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, and its subsequent conversion into the market-leading insecticides Chlorantraniliprole and Cyantraniliprole. Furthermore, we detail protocols for leveraging the bromine "handle" for further molecular diversification through palladium-catalyzed cross-coupling reactions, providing a roadmap for the development of novel agrochemical candidates.

Introduction: The Primacy of Pyridyl Pyrazoles in Crop Protection

Pyridyl pyrazole derivatives have emerged as a privileged structural class in the agrochemical industry. Their significance is exemplified by the commercial success of anthranilic diamide insecticides such as Chlorantraniliprole and Cyantraniliprole.[1][2] These molecules exhibit exceptional insecticidal activity against a broad spectrum of chewing and sucking pests, including Lepidoptera, Coleoptera, and Diptera species.[2] Their mode of action involves the targeted activation of insect ryanodine receptors, which regulate calcium release in muscle cells, leading to paralysis and pest mortality.[2]

The core of these powerful insecticides is a meticulously constructed heteroaromatic system. The synthesis of these complex molecules relies on the strategic assembly of key building blocks, or intermediates. A pivotal intermediate class is the substituted bromopyridyl pyrazole, such as the title compound. The bromine atom on the pyridine ring serves as a versatile functional handle, enabling the introduction of diverse substituents through modern cross-coupling chemistry to modulate biological activity and physicochemical properties. This guide provides detailed protocols for the synthesis of a foundational intermediate and its application in the preparation of advanced agrochemical targets.

Synthesis of a Core Agrochemical Intermediate

While various pyridyl pyrazoles serve as intermediates, the synthesis of Chlorantraniliprole and Cyantraniliprole predominantly relies on the amide coupling of two primary fragments: a pyrazole carboxylic acid and a substituted anthranilamide.[1][3] The synthesis of the pyrazole acid component, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , is a multi-step process that showcases a robust and scalable industrial pathway.[1][4]

Workflow for Core Intermediate Synthesis

G cluster_0 Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)-hydrazine A->B Hydrazine Hydrate, Ethanol, Reflux C Pyrazolidinone Intermediate B->C Diethyl Maleate, NaOEt D Brominated Pyrazoline C->D POBr3, Acetonitrile E 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate D->E Oxidation F Target Intermediate: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid E->F Hydrolysis

Caption: Synthesis pathway for the key pyrazole carboxylic acid intermediate.

Protocol 2.1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This protocol outlines a common industrial route starting from 2,3-dichloropyridine.[1]

Materials:

  • 2,3-Dichloropyridine

  • Hydrazine hydrate

  • Ethanol

  • Diethyl maleate

  • Sodium ethoxide (NaOEt)

  • Phosphorus oxybromide (POBr3)

  • Acetonitrile

  • Appropriate oxidizing agent (e.g., NBS, KMnO4)

  • Aqueous acid/base for hydrolysis (e.g., HCl, NaOH)

Step-by-Step Procedure:

  • Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent like ethanol under reflux. This nucleophilic aromatic substitution displaces the chlorine at the 2-position to yield (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization: The resulting hydrazine derivative is condensed with diethyl maleate in the presence of a strong base such as sodium ethoxide. This reaction forms the pyrazolidinone ring structure.

  • Bromination: The pyrazolidinone intermediate is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the crucial bromine atom onto the pyrazole ring.

  • Oxidation: The subsequent pyrazoline intermediate is oxidized to form the aromatic pyrazole ring.

  • Hydrolysis: The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions to yield the final intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.

Causality Note: The choice of POBr3 as a brominating agent is effective for this class of heterocycles. The multi-step pathway ensures high regioselectivity in the placement of the substituents on both the pyridine and the newly formed pyrazole ring, which is critical for the final biological activity of the target insecticide.

Application in the Synthesis of Diamide Insecticides

The pyrazole carboxylic acid intermediate is the key building block for coupling with the second major fragment, a substituted anthranilamide. The final step is an amidation reaction, which can be achieved directly or via a benzoxazinone intermediate.[1][4]

Protocol 3.1: Synthesis of Chlorantraniliprole via Benzoxazinone Intermediate

This pathway is widely used due to its efficiency and high yields.[1][5]

Step 1: Formation of the Benzoxazinone Intermediate

  • Reagents: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid.

  • Activation: The pyrazole carboxylic acid is activated in situ. A common method involves using methanesulfonyl chloride in the presence of a base like pyridine.[5] This forms a reactive mixed anhydride.

  • Cyclization: The activated acid reacts with the anthranilic acid (2-amino-5-chloro-3-methylbenzoic acid). The intramolecular condensation and dehydration lead to the formation of the benzoxazinone ring system.

Step 2: Ring-Opening to Form Chlorantraniliprole

  • Reagent: The isolated benzoxazinone intermediate is reacted with an aqueous or alcoholic solution of methylamine.

  • Reaction: The methylamine acts as a nucleophile, attacking the carbonyl of the benzoxazinone ring. This leads to a ring-opening event and subsequent formation of the final N-methyl amide bond, yielding Chlorantraniliprole.[4]

Workflow for Final Amide Coupling

G cluster_1 Chlorantraniliprole Synthesis A Pyrazole Carboxylic Acid Intermediate C Benzoxazinone Intermediate A->C Methanesulfonyl Chloride, Pyridine B 2-amino-5-chloro-3- methylbenzoic acid B->C Methanesulfonyl Chloride, Pyridine D Chlorantraniliprole C->D Methylamine Solution

Caption: Final coupling steps for the synthesis of Chlorantraniliprole.

Protocol 3.2: Synthesis of Cyantraniliprole

The synthesis of Cyantraniliprole follows a nearly identical strategy, substituting the chlorinated anthranilamide with its cyano-substituted counterpart.[6][7]

  • Intermediate Formation: The core pyrazole carboxylic acid is reacted with 2-amino-5-cyano-3-methylbenzoic acid to form the corresponding benzoxazinone intermediate: 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one .[7]

  • Final Step: The benzoxazinone is then subjected to a ring-opening reaction with methylamine to furnish Cyantraniliprole.[7]

ParameterChlorantraniliprole SynthesisCyantraniliprole Synthesis
Pyrazole Intermediate 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Anthranilamide Partner 2-amino-5-chloro-3-methylbenzoic acid2-amino-5-cyano-3-methylbenzoic acid
Activating Agent Methanesulfonyl Chloride[5]Pivaloyl Chloride or similar[7]
Final Reagent MethylamineMethylamine
Final Product ChlorantraniliproleCyantraniliprole
Table 1: Comparison of Reagents for Diamide Insecticide Synthesis.

Application Notes: Derivatization via Cross-Coupling

The bromine atom on the pyridine ring of intermediates like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a key synthetic handle for creating novel analogues through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

General Derivatization Pathways

G cluster_2 Cross-Coupling Applications A Bromo-Pyridyl-Pyrazole Core Intermediate B C-C Bond Formation (Aryl/Alkyl Substitution) A->B Suzuki-Miyaura Coupling R-B(OH)2, Pd Catalyst, Base C C-N Bond Formation (Amine Substitution) A->C Buchwald-Hartwig Amination R2NH, Pd Catalyst, Base

Caption: Key cross-coupling reactions for derivatizing the core intermediate.

Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the bromopyridine and various boronic acids or esters.[8][9][10]

Materials:

  • Bromo-pyridyl-pyrazole intermediate (1.0 equiv)

  • Aryl or alkyl boronic acid/ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Cs2CO3) (2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene, DME)

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromo-pyridyl-pyrazole, boronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for 2-24 hours.

  • Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Causality Note: The choice of catalyst, ligand, and base is critical. For heteroaryl halides, catalysts like Pd(PPh3)4 are often effective.[8] The base is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[9]

Protocol 4.2: General Procedure for Buchwald-Hartwig Amination

This reaction enables the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the site of the bromine atom.[11][12][13]

Materials:

  • Bromo-pyridyl-pyrazole intermediate (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) (1-5 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, SPhos) (1.1-1.5x Pd loading)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Reagent Addition: Add the bromo-pyridyl-pyrazole, the amine, and the anhydrous solvent.

  • Reaction: Seal the flask and heat with vigorous stirring to the desired temperature (typically 80-110 °C) for 4-24 hours.

  • Workup: After cooling, quench the reaction carefully (if using a strong base), filter through a pad of celite, and concentrate the filtrate.

  • Purification: Dissolve the residue in an appropriate solvent and purify via column chromatography.

Causality Note: The Buchwald-Hartwig amination is highly dependent on the ligand chosen.[11] Bulky, electron-rich phosphine ligands are generally required to facilitate both the oxidative addition and the final reductive elimination steps of the catalytic cycle, especially for less reactive heteroaryl halides.[14]

ReactionCatalyst/Ligand System (Examples)Base (Examples)Solvent (Examples)
Suzuki-Miyaura Pd(PPh3)4, Pd(dppf)Cl2K3PO4, K2CO3, Cs2CO31,4-Dioxane/H2O, Toluene
Buchwald-Hartwig Pd(OAc)2/BINAP, Pd2(dba)3/XPhosNaOt-Bu, Cs2CO3, K3PO4Toluene, 1,4-Dioxane
Table 2: Typical Conditions for Cross-Coupling Reactions.

Conclusion

The 5-bromo-2-(pyrazolyl)pyridine scaffold is a validated and highly valuable platform for the discovery of novel agrochemicals. The synthetic pathways to key intermediates are well-established, scalable, and robust. By leveraging the bromine atom as a versatile point for diversification through powerful palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers have a clear and efficient strategy to generate extensive libraries of new compounds. The protocols and insights provided in this guide offer a solid foundation for professionals in the field to synthesize and explore this important class of molecules, paving the way for the development of the next generation of crop protection agents.

References

  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Benchchem. [URL: https://www.benchchem.
  • Peng Yong-wu. (2009). Synthesis of Chlorantraniliprole by New Method. Fine and Specialty Chemicals. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Chlorantraniliprole-by-New-Method-Yong-wu/232493524458f4f95449741e4277d71688565a5e]
  • Retrosynthesis of chlorantraniliprole. ResearchGate. [URL: https://www.researchgate.net/figure/Retrosynthesis-of-chlorantraniliprole_fig1_328732104]
  • Method for synthesizing chlorantraniliprole. PatSnap Eureka. [URL: https://eureka.patsnap.
  • Process for the preparation of chlorantraniliprole. (WO2021033172A1). Google Patents. [URL: https://patents.google.
  • Cyantraniliprole (Ref: DPX-HGW86). AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/1904.htm]
  • Chai et al. (2010). Synthesis of cyantraniliprole and its bioactivity. ResearchGate. [URL: https://www.researchgate.net/publication/287317772_Synthesis_of_cyantraniliprole_and_its_bioactivity]
  • Solid state forms of cyantraniliprole. (WO2021249395A1). Google Patents. [URL: https://patents.google.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]
  • Process for preparing cyantraniliprole via amino-cyano-benzene derivative. (WO2024038436A1). Google Patents. [URL: https://patents.google.
  • Rasool, N. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. MDPI. [URL: https://www.mdpi.com/1420-3049/22/2/190]
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
  • 2-(5-Bromo-1-methyl-1H-pyrazol-3-yl)pyridine. GuideChem. [URL: https://www.guidechem.com/product_show/1279105-87-1.html]
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters. [URL: https://growingdiscovery.org/ccl/Vol8/No2/205-216.pdf]
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Seton Hall University Dissertations and Theses (ETDs). [URL: https://scholarship.shu.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... ResearchGate. [URL: https://www.researchgate.
  • Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/24%3A_Organometallic_Compounds/24.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem. [URL: https://www.benchchem.
  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-bromo-N-5-methyl-1H-pyrazol-3-yl-benzamide-5-and_fig2_334991083]
  • Synthesis of 5-bromo-2-hydroxy-3-nitropyridine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-5-bromo-2-hydroxy-3-nitropyridine]
  • Liu, C. et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S096808961500755X]
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [URL: https://www.mdpi.com/1420-3049/17/4/4508]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine. MedchemExpress.com. [URL: https://www.medchems.jp/product/HY-114441.html]
  • Method for preparing 5-bromo-2-methylpyridine. (CN101560183B). Google Patents. [URL: https://patents.google.

Sources

Method

Application Note: In Vitro Biological Evaluation of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Kinase Inhibition, Oncology, and Fibrosis Therapeutics Introduction & Scientific Rationale The 5-bromo-2-(5-methyl-1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: Kinase Inhibition, Oncology, and Fibrosis Therapeutics

Introduction & Scientific Rationale

The 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold is a highly versatile, bidentate hinge-binding motif frequently utilized in the design of potent kinase inhibitors. The nitrogen atoms of the pyridine and pyrazole rings form critical hydrogen bonds with the backbone amides in the ATP-binding pocket of kinases. The 5-bromo substitution on the pyridine ring serves a dual purpose: it occupies hydrophobic sub-pockets to enhance target selectivity and acts as a synthetic handle for further elaboration (e.g., via Suzuki-Miyaura cross-coupling) to optimize pharmacokinetic properties.

While this core can be directed toward multiple kinases, it is exceptionally well-suited for targeting ALK5 (TGF-β Type I Receptor) . ALK5 is a serine/threonine kinase that, upon activation by TGF-β, phosphorylates receptor-regulated Smads (Smad2 and Smad3)[1]. This phosphorylation cascade drives transcriptional programs responsible for Epithelial-Mesenchymal Transition (EMT), immunosuppression, and tissue fibrosis[2][3].

This application note provides a comprehensive, self-validating in vitro evaluation workflow to assess the biological efficacy of novel 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine analogs as ALK5 inhibitors.

Mechanistic Overview

TGFB_Signaling Ligand TGF-β Ligand Receptor ALK5 (TGF-βRI) Ligand->Receptor Binds & Activates Smad Smad2/3 Receptor->Smad Phosphorylates (ATP) Inhibitor 5-Bromo-Pyrazolylpyridine Analog Inhibitor->Receptor Blocks ATP Pocket pSmad p-Smad2/3 (Active) Smad->pSmad Activation Nucleus Nuclear Translocation & EMT Gene Expression pSmad->Nucleus Drives Fibrosis/EMT

Figure 1: Mechanism of ALK5 inhibition by 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine analogs.

Experimental Workflow Design

To establish a robust Structure-Activity Relationship (SAR), the biological evaluation must progress from isolated biochemical interactions to complex cellular phenotypes. We employ a three-tiered screening cascade:

  • Biochemical Target Engagement: Cell-free quantification of ALK5 kinase inhibition.

  • Cellular Target Engagement: Verification of intracellular kinase inhibition via Smad2 phosphorylation status.

  • Functional Phenotypic Assay: Assessment of the analog's ability to halt TGF-β-induced EMT.

Workflow Tier1 TIER 1: Biochemical Assay ADP-Glo Kinase Assay (ALK5) Metric: IC50 Tier2 TIER 2: Cellular Assay pSmad2 (Ser465/467) Sandwich ELISA Metric: Cellular IC50 Tier1->Tier2 Active hits (IC50 < 100 nM) Tier3 TIER 3: Phenotypic Assay EMT Marker Reversal (Western Blot) Metric: EC50 Tier2->Tier3 Cell-permeable hits

Figure 2: Three-tiered in vitro biological evaluation cascade for kinase inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell-Free ALK5 Kinase Inhibition Assay (ADP-Glo™)

Rationale: Certain highly conjugated pyridine-pyrazole derivatives exhibit intrinsic autofluorescence, which can interfere with Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. To bypass this, we utilize a luminescence-based ADP-Glo™ assay, which measures the universal kinase product (ADP) rather than relying on fluorophores[4][5].

Materials:

  • Purified Recombinant TGFβR1 (ALK5) Kinase (e.g., BPS Bioscience or Promega)[5][6]

  • TGFBR1 Peptide Substrate (KKKVLTQMGSPSIRC-S(pS)VS)[5][7]

  • ADP-Glo™ Kinase Assay Kit[6]

  • White 96-well or 384-well assay plates

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine analogs in 100% DMSO. Dilute these 1:10 in 1x Kinase Assay Buffer to achieve a final DMSO concentration of ≤1% in the reaction[1].

  • Master Mix Assembly: In a white assay plate, add 12.5 µL of Master Mix containing 1x Kinase Assay Buffer, 500 µM ATP, and 10 mg/mL TGFBR1 Peptide Substrate to each well[5].

  • Inhibitor Addition: Add 2.5 µL of the diluted analog (or vehicle control) to the respective wells[5].

  • Reaction Initiation: Add 10 µL of diluted ALK5 Kinase (10 ng/µL) to initiate the reaction. Incubate at 30°C for 45 minutes[5].

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate at room temperature for 45 minutes in the dark[5][6].

  • Luminescence Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 45 minutes, then read luminescence on a microplate reader[5][6].

  • Data Analysis: Normalize luminescence to vehicle controls. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Target Engagement via pSmad2 Sandwich ELISA

Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular stability. This assay measures the direct intracellular downstream target of ALK5: the phosphorylation of Smad2 at Ser465/467[8][9].

Materials:

  • A549 (Human lung carcinoma) or HaCaT (Human keratinocyte) cell lines[8][9]

  • Recombinant Human TGF-β1

  • PathScan® Phospho-SMAD2 (Ser465/467) Sandwich ELISA Kit[8]

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 cells at 1×104 cells/well in a 96-well tissue culture plate. After 24 hours, wash with PBS and switch to serum-free media for 16 hours to reduce basal kinase activity.

  • Compound Pre-treatment: Add serial dilutions of the analogs to the cells and incubate for 1 hour at 37°C.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL TGF-β1 for 30 minutes. Note: 30 minutes is the optimal window for peak Smad2 phosphorylation before negative feedback loops (e.g., Smad7) initiate dephosphorylation[2][3].

  • Cell Lysis: Aspirate media, wash with ice-cold PBS, and lyse cells using the provided ELISA lysis buffer supplemented with protease and phosphatase inhibitors.

  • ELISA Incubation: Transfer 100 µL of lysate to the pre-coated Smad2 microwells. Incubate overnight at 4°C[8].

  • Detection: Wash wells extensively. Add the Phospho-SMAD2 (Ser465/467) Detection Antibody, followed by the HRP-linked secondary antibody. Add TMB substrate and read absorbance at 450 nm[8].

Protocol 3: Functional Phenotypic Assay (EMT Reversal)

Rationale: To confirm that inhibiting ALK5 translates to a therapeutic-like effect, we assess the analog's ability to prevent TGF-β-induced Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis and fibrosis[3].

Step-by-Step Methodology:

  • Treatment: Treat serum-starved A549 cells with 5 ng/mL TGF-β1 in the presence or absence of the test analogs (at 3×Cellular IC50​ concentrations) for 48 to 72 hours.

  • Protein Extraction: Harvest cells and extract total protein using RIPA buffer.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Marker Analysis: Probe for E-cadherin (epithelial marker, expected to decrease with TGF-β) and α-Smooth Muscle Actin (α-SMA) (mesenchymal marker, expected to increase with TGF-β)[2][3].

  • Validation: An effective ALK5 inhibitor will rescue E-cadherin expression and suppress α-SMA expression back to basal levels.

Data Presentation & Interpretation

A structured summary of the biological evaluation is critical for lead selection. Below is a representative data table format for summarizing the quantitative outcomes of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine analogs.

Compound IDR-Group Substitution (via 5-Bromo)Biochemical ALK5 IC₅₀ (nM)Cellular pSmad2 IC₅₀ (nM)EMT Reversal (α-SMA) EC₅₀ (nM)Permeability/ Efflux Ratio
Analog 1 (Core) -Br (Unsubstituted)145 ± 12850 ± 45> 5000High Efflux
Analog 2 -Phenyl42 ± 5110 ± 15350 ± 20Acceptable
Analog 3 -4-Fluorophenyl12 ± 228 ± 485 ± 10Excellent
SB-431542 (Ref) Standard ALK5 Inhibitor94 ± 8150 ± 12400 ± 25N/A

Table 1: Representative biological evaluation data for synthesized analogs. Analog 3 demonstrates superior biochemical potency and cellular translation compared to the unsubstituted core and the reference standard.

References

  • BPS Bioscience. TGFßR1 (ALK5) Kinase Assay Kit Protocol. Available at:[Link]

  • Sino Biological. TGFBR1 (ALK5), Active Assay Protocol. Available at:[Link]

  • National Institutes of Health (NIH) PMC. Molecular Imaging of TGFβ-induced Smad2/3 phosphorylation reveals a role for receptor tyrosine kinases in modulating TGFβ signaling. Available at: [Link]

  • Frontiers. TGF-β phospho antibody array identifies altered SMAD2, PI3K/AKT/SMAD, and RAC signaling contribute to the pathogenesis of myxomatous mitral valve disease. Available at:[Link]

  • Molecular Biology of the Cell. TGF-β and the Smad Signaling Pathway Support Transcriptomic Reprogramming during Epithelial-Mesenchymal Cell Transition. Available at: [Link]

Sources

Application

Protocol for scaling up the synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Topic: Protocol for Scaling Up the Synthesis of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Mechanistic Ratio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Protocol for Scaling Up the Synthesis of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The 2-(pyrazol-3-yl)pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors and phosphodiesterase modulators. Specifically, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine serves as a highly versatile intermediate. The pyrazole ring provides crucial hydrogen-bonding interactions for target binding, while the 5-bromo substituent acts as a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) [1].

While bench-scale syntheses of this molecule are straightforward, scaling the process to kilogram quantities introduces significant process chemistry challenges. The highly exothermic nature of the Claisen condensation and the severe thermal runaway risks associated with hydrazine hydrate [2] necessitate a redesigned, self-validating protocol. This application note details a robust, scalable, and safe methodology for the multi-kilogram synthesis of this critical building block.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on a highly efficient two-step sequence starting from the commercially available 2-acetyl-5-bromopyridine:

  • A base-mediated Claisen condensation with ethyl acetate to yield a 1,3-diketone intermediate.

  • A regioselective cyclocondensation of the diketone with hydrazine hydrate to construct the pyrazole core.

Pathway A 2-Acetyl-5-bromopyridine (Starting Material) B Ethyl Acetate, NaOEt THF, 0°C to rt A->B C 1-(5-Bromopyridin-2-yl) butane-1,3-dione B->C D Hydrazine Hydrate EtOH/AcOH, Reflux C->D E 5-Bromo-2-(5-methyl-1H- pyrazol-3-yl)pyridine D->E

Two-step synthetic pathway for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Process Chemistry Considerations for Scale-Up

To ensure a self-validating and safe protocol, several critical modifications must be made to traditional bench-scale methods:

  • Base Substitution in Condensation: Bench-scale procedures often utilize Sodium Hydride (NaH). At scale, the stoichiometric generation of hydrogen gas poses a severe explosion hazard. We replaced NaH with Sodium Ethoxide (NaOEt) in Tetrahydrofuran (THF). This eliminates H₂ evolution while maintaining sufficient basicity to drive the enolate formation safely.

  • Hydrazine Exotherm Mitigation: Hydrazine hydrate is highly energetic and prone to auto-catalytic decomposition at elevated temperatures. Following established safety guidelines for scale-up hydrazine condensations [2], Acetic Acid (AcOH) is introduced as a buffering agent. The acidic environment not only acts as a kinetic catalyst for the cyclization but also suppresses the decomposition onset temperature of hydrazine, ensuring the reaction mass remains thermally stable even in the event of a cooling failure.

  • Residual Hydrazine Control: Accumulation of hydrazine in the headspace of batch reactors is a known industrial hazard. By strictly controlling the equivalents of hydrazine and implementing a robust crystallization workup, residual hydrazine in the final API intermediate is driven below the 20 ppm safety threshold [3].

Workflow Visualization

Workflow Step1 Reactor Prep N2 Purge & Solvent Charge Step2 Step2 Step1->Step2 Step3 Workup Acidic Quench & Phase Separation Step2->Step3 Step4 Step4 Step3->Step4 Step5 Reflux & Crystallization 80°C then cool to 5°C Step4->Step5 Step6 Isolation Filtration & Vacuum Drying Step5->Step6

Step-by-step pilot-scale operational workflow for the synthesis and isolation.

Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1-(5-bromopyridin-2-yl)butane-1,3-dione (Kilo-Scale)
  • Preparation: Purge a 20 L jacketed glass reactor with N₂ for 30 minutes. Charge the reactor with 2-acetyl-5-bromopyridine (1.00 kg, 5.0 mol) and anhydrous THF (8.0 L).

  • Cooling & Reagent Addition: Engage the chiller to cool the solution to 0 °C. Add anhydrous ethyl acetate (1.32 kg, 15.0 mol, 3.0 eq) in one portion.

  • Base Dosing: Prepare a slurry of NaOEt (510 g, 7.5 mol, 1.5 eq) in THF (2.0 L). Pump the slurry into the reactor at a rate of 20 mL/min, maintaining the internal temperature strictly below 5 °C to control the exotherm.

  • Reaction & IPC: Once addition is complete, warm the reactor to 20 °C and stir for 4 hours.

    • Self-Validation Check: Pull a 1 mL aliquot, quench with 1M HCl, and analyze via HPLC. Proceed to workup only when the starting material peak is <1%.

  • Quench & Workup: Cool the reactor back to 0 °C and carefully quench with 1M HCl (5.0 L) until the pH reaches 5–6. Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-diketone as a yellow solid.

Protocol 2: Cyclization to 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
  • Preparation: Charge a clean 20 L jacketed reactor with the crude 1-(5-bromopyridin-2-yl)butane-1,3-dione (approx. 1.15 kg) and Ethanol (10.0 L).

  • Buffer Addition: Add Glacial Acetic Acid (150 g, 2.5 mol, 0.5 eq) and stir for 15 minutes at 20 °C.

    • Causality Note: The acetic acid acts as a kinetic catalyst for imine formation and stabilizes the subsequent hydrazine addition, preventing runaway decomposition.

  • Hydrazine Dosing: Slowly add Hydrazine monohydrate (300 g, 6.0 mol, 1.2 eq) via a dropping funnel over 1 hour. Ensure the internal temperature does not exceed 25 °C during the dosing phase.

  • Cyclization: Heat the reaction mixture to 80 °C (reflux) for 6 hours.

    • Self-Validation Check: Monitor via HPLC until the diketone intermediate is completely consumed.

  • Crystallization & Isolation: Cool the reactor to 5 °C at a controlled rate of 10 °C/hour. Add cold water (4.0 L) slowly to induce precipitation. Filter the resulting off-white crystals through a Nutsche filter, wash with cold 1:1 EtOH/Water (2.0 L), and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data & Yield Analysis

Scaling up from the bench to the pilot plant often incurs minor yield penalties due to mass transfer limitations and workup losses. However, the modified protocol maintains excellent purity and strictly controls residual hydrazine levels, which is a critical quality attribute for downstream pharmaceutical applications.

ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Yield (Step 1) 88.0%85.2%Minor loss during phase separation at scale.
Yield (Step 2) 92.5%89.4%Highly efficient crystallization from EtOH/Water.
Overall Yield 81.4%76.1%Acceptable boundary for kilo-scale production.
Purity (HPLC) >99.0%98.7%Meets standard >98% specification.
Residual Hydrazine <10 ppm<15 ppmWell below the 20 ppm safety threshold.
Process Time 2 Days5 DaysExtended drying and controlled dosing times.
References
  • Wang, Zhe, et al. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base." Organic Process Research & Development 17.12 (2013): 1603-1610. Available at: [Link]

  • Chen, et al. "Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction." Organic Process Research & Development 25.2 (2021): 272-281. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine during cross-coupling

Troubleshooting Guide: Preventing Debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine during cross-coupling reactions. Here, we will explore the underlying causes of this common side reaction and provide actionable strategies to mitigate it, ensuring the integrity of your synthetic route.

Frequently Asked Questions (FAQs)

Q1: We are observing significant amounts of the debrominated side product, 2-(5-methyl-1H-pyrazol-3-yl)pyridine, in our Suzuki-Miyaura coupling reaction. What is causing this?

A1: The debromination of your starting material, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, during a Suzuki-Miyaura coupling is a common issue that can arise from several factors. The primary mechanistic pathways leading to this undesired side reaction are often related to the stability of the catalytic cycle intermediates.

  • β-Hydride Elimination: This is a frequent culprit in cross-coupling reactions. If your boronic acid partner possesses a β-hydrogen, the palladium intermediate can undergo β-hydride elimination to form a palladium-hydride species (Pd-H). This Pd-H species can then react with your starting material or the desired product in a reductive process that replaces the bromine atom with hydrogen.

  • Protiodebromination: This can occur through several pathways. One common route involves the reaction of the organopalladium intermediate with a proton source in the reaction mixture, such as residual water or alcohol solvents. The electron-rich nature of the pyridine and pyrazole rings can make the C-Br bond susceptible to protonolysis, especially under basic conditions.

  • Reductive Dehalogenation by Phosphine Ligands: Certain phosphine ligands, particularly those that are electron-rich and bulky, can promote the reductive dehalogenation of aryl halides. This can occur through a direct reaction with the palladium center or through more complex mechanistic pathways.

To effectively troubleshoot this issue, a systematic evaluation of your reaction parameters—ligand, base, solvent, and temperature—is crucial.

Troubleshooting and Optimization Strategies

Q2: Which palladium catalyst and ligand combination is recommended to minimize debromination for this specific substrate?

A2: The choice of the palladium precursor and, more critically, the supporting ligand is paramount in controlling the selectivity of the cross-coupling reaction and suppressing debromination. For an electron-rich and sterically hindered substrate like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, ligands that promote rapid reductive elimination from the Pd(II) intermediate are highly desirable.

A well-established strategy is to employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting reductive elimination step of the catalytic cycle, thereby outcompeting the side reactions that lead to debromination.

Here is a comparison of commonly used ligands and their suitability for this transformation:

LigandStructureKey FeaturesRecommendation for this Substrate
SPhos alt text Bulky biarylphosphine ligand. Promotes rapid reductive elimination.Highly Recommended. Often the first choice for challenging couplings.
XPhos alt text Similar to SPhos but with a different biaryl backbone. Also very effective.Highly Recommended. A strong alternative to SPhos.
RuPhos alt text Another bulky biarylphosphine ligand. Known for its high activity.Recommended. Can be effective if SPhos or XPhos fail.
PPh₃ (Triphenylphosphine) alt text Less bulky and less electron-rich.Not Recommended. Prone to slower reductive elimination, leading to debromination.

Experimental Protocol: Ligand Screening

A systematic approach to ligand screening is the most effective way to identify the optimal conditions for your specific coupling partners.

  • Setup: Prepare a series of parallel reactions in small vials. Each vial should contain 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv), your boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%), and the chosen phosphine ligand (2-4 mol% for monoligated Pd, or as a pre-formed catalyst).

  • Base and Solvent: Use a common base and solvent system for the initial screen, for example, K₂CO₃ or K₃PO₄ in a solvent mixture like dioxane/water or toluene/water.

  • Execution: Run the reactions at a moderate temperature (e.g., 80-100 °C) for a set period (e.g., 12-24 hours).

  • Analysis: Analyze the crude reaction mixtures by LC-MS or GC-MS to determine the ratio of the desired product to the debrominated side product.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_ligands Ligand Screening cluster_analysis Analysis A Starting Material: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine E Run Reactions (80-100 °C, 12-24h) A->E B Coupling Partner: Boronic Acid/Ester B->E C Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ C->E D Base & Solvent D->E L1 SPhos L1->E L2 XPhos L2->E L3 RuPhos L3->E L4 Other Ligands L4->E F LC-MS or GC-MS Analysis E->F G Determine Product:Debromination Ratio F->G Debromination_Mitigation cluster_problem Problem cluster_solutions Solutions Debromination Debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Ligand Select Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Debromination->Ligand Mitigated by fast reductive elimination Base Optimize Base Selection (e.g., K₃PO₄, K₂CO₃) Debromination->Base Influenced by base strength & type Temp Control Reaction Temperature (Lower T to reduce side reactions) Debromination->Temp Controlled by kinetic factors Time Monitor Reaction Time (Avoid prolonged heating) Debromination->Time Managed by reaction monitoring

Caption: Key strategies to mitigate the debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Summary and Key Takeaways

Preventing the debromination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine in cross-coupling reactions requires a multi-faceted approach. The following points summarize the most effective strategies:

  • Ligand Selection is Critical: Employ bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos to promote rapid reductive elimination.

  • Base Optimization is Key: Screen a panel of inorganic bases, with K₃PO₄ and K₂CO₃ often providing a good balance of reactivity and selectivity.

  • Control Reaction Conditions: Run the reaction at the lowest effective temperature and monitor its progress to avoid prolonged heating after completion.

  • Systematic Screening: A systematic, parallel screening of ligands, bases, and solvents is the most efficient way to identify the optimal conditions for your specific substrate and coupling partner.

By carefully considering and optimizing these parameters, you can significantly improve the yield of your desired cross-coupled product and minimize the formation of the debrominated impurity.

References

  • Buchwald-Hartwig Amination. (2023). Organic Chemistry Portal. [Link]

  • Suzuki Coupling. (2023). Organic Chemistry Portal. [Link]

Optimization

Technical Support Center: Optimizing Reaction Yields for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Substitution

Welcome to the dedicated technical support guide for optimizing substitution reactions on the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold. This document is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for optimizing substitution reactions on the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine scaffold. This document is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block. We will address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to help you achieve higher yields and product purity.

The unique electronic architecture of this molecule, featuring both a pyridine and a pyrazole ring, presents specific challenges, primarily in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen, in particular, can act as a ligand, leading to catalyst inhibition and sluggish reactivity.[1][2][3] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine consistently low-yielding?

A1: The most common cause of low yields is the poisoning of the palladium catalyst by the pyridine nitrogen atom.[2][3] The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its ability to participate in the catalytic cycle. This requires the use of specialized ligands that are sterically bulky and electron-rich to shield the palladium and promote the desired reaction pathway over catalyst deactivation.[1]

Q2: What are the most effective types of substitution reactions for this substrate?

A2: For C-C bond formation, the Suzuki-Miyaura coupling is highly effective and tolerant of various functional groups.[3] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[1] Both reactions, however, require careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent to be successful with this specific substrate.

Q3: What is "hydrodebromination" and how can I prevent it?

A3: Hydrodebromination is a common side reaction where the bromine atom is replaced by a hydrogen atom, resulting in the formation of 2-(5-methyl-1H-pyrazol-3-yl)pyridine as a byproduct.[2][4] This side reaction consumes your starting material and lowers the yield. It is often promoted by high temperatures, certain bases, or the presence of protic impurities. To minimize it, ensure strictly anhydrous and anaerobic conditions, consider lowering the reaction temperature, and screen different bases.[2]

Q4: My product appears to be a complex mixture that is difficult to purify. What are the likely side products?

A4: Besides hydrodebromination, common side products in Suzuki reactions include the homocoupling of your boronic acid starting material.[2] In Buchwald-Hartwig reactions, incomplete reaction or catalyst decomposition can lead to complex mixtures. Purification can be challenging due to the polar nature of the pyridine-pyrazole core. Strategies often involve careful column chromatography, sometimes with eluents modified with a small amount of base (e.g., triethylamine) to prevent peak tailing, or purification via acid addition salt formation.[5]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low to No Product Conversion

If your reaction stalls or fails to initiate, it is critical to diagnose the root cause methodically. The following workflow provides a logical sequence of checks.

TroubleshootingWorkflow Start Problem: Low/No Conversion Inert_Check Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Inert_Check First Check Reagent_Check Check Reagent Purity & Activity (Fresh Catalyst, Anhydrous Reagents) Inert_Check->Reagent_Check If atmosphere is good Ligand_Screen Screen Ligands (Bulky Buchwald Ligands: XPhos, RuPhos) Reagent_Check->Ligand_Screen If reagents are pure Base_Screen Screen Bases (Suzuki: K3PO4, Cs2CO3 Buchwald: NaOtBu, LHMDS) Ligand_Screen->Base_Screen If yield still low Temp_Screen Optimize Temperature (Start at 80-90°C, then increase if needed) Base_Screen->Temp_Screen If yield still low Success Reaction Optimized Temp_Screen->Success If conversion improves

Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes & Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The most frequent issue is the deactivation of the Pd(0) active species. This can happen due to oxidation from residual air, impurities in reagents, or coordination of the pyridine nitrogen.[1][6] The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6]

    • Solution:

      • Ensure Rigorous Inert Conditions: Use anhydrous solvents that have been thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 minutes).[6] Assemble your reaction under a positive pressure of argon or nitrogen.

      • Use Modern Pre-catalysts: Instead of sources like Pd(OAc)₂, which require in situ reduction, use well-defined Pd(II) pre-catalysts (e.g., XPhos Pd G3, RuPhos Pd G3). These are designed for rapid and clean generation of the active Pd(0) species.[7]

      • Select Appropriate Ligands: Standard ligands like PPh₃ are often ineffective. Use sterically bulky, electron-rich biarylphosphine ligands (Buchwald ligands) such as XPhos, SPhos, or RuPhos.[4] These ligands form stable, active catalysts that are less susceptible to pyridine poisoning.

  • Suboptimal Base or Solvent Choice:

    • Cause: The base is crucial for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). Its strength, solubility, and compatibility with your substrates are critical.[8] An inappropriate solvent can lead to poor solubility of reagents or hinder catalytic activity.

    • Solution:

      • Base Screening: For Suzuki couplings, start with K₂CO₃ or K₃PO₄.[3][8] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[2][9]

      • Solvent Selection: Toluene and 1,4-dioxane are excellent first choices for both reaction types. Aprotic polar solvents like DMF can sometimes be effective but may also coordinate to the palladium.

Issue 2: Significant Side Product Formation (Hydrodebromination)

Potential Causes & Solutions:

  • High Reaction Temperature:

    • Cause: Hydrodebromination rates often increase with higher temperatures.[4]

    • Solution: Lower the reaction temperature to 80-90 °C and increase the reaction time. Monitor the reaction by LC-MS to find the optimal balance between product formation and byproduct generation.

  • Inappropriate Base/Ligand Combination:

    • Cause: The choice of base and ligand can influence the formation of palladium-hydride species, which are responsible for hydrodebromination.

    • Solution: If using a strong base like NaOtBu results in significant hydrodebromination, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃, especially for Suzuki reactions. Ensure you are using a sufficiently bulky ligand, as this can disfavor the side reaction.[4]

Data Summary Tables

For successful substitution, the interplay between catalyst, ligand, base, and solvent is crucial. The tables below provide starting points for optimization.

Table 1: Recommended Catalyst Systems for Cross-Coupling Reactions

Reaction TypePalladium PrecursorRecommended LigandsTypical Loading (mol%)Rationale & Key Considerations
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos1-5%Bulky, electron-rich ligands prevent catalyst poisoning by the pyridine nitrogen and promote efficient transmetalation.[4][8]
Buchwald-Hartwig XPhos Pd G3, RuPhos Pd G3XPhos, RuPhos, BrettPhos1-3%Pre-catalysts ensure reliable activation. Ligand choice is critical for coupling with both primary and secondary amines and preventing catalyst deactivation.[1][9]

Table 2: Common Bases and Solvents

Reaction TypeBase (Equivalents)SolventRationale & Potential Issues
Suzuki-Miyaura K₂CO₃ or K₃PO₄ (2.0 - 3.0)Toluene, Dioxane, often with H₂OK₃PO₄ is often effective for challenging couplings.[4] Aqueous conditions can accelerate the reaction but may also promote protodeboronation of the boronic acid.[8]
Buchwald-Hartwig NaOtBu or LHMDS (1.5 - 2.5)Toluene, DioxaneStrong, non-nucleophilic bases are required.[2] Ensure reagents are anhydrous as these bases are highly water-sensitive. LHMDS can be a good alternative if NaOtBu causes substrate decomposition.[9]

Optimized Experimental Protocols

The following protocols are robust starting points. Optimization may be required for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

SuzukiProtocol Setup 1. Reaction Setup - Add solids (Substrate, Boronic Acid, Base, Catalyst) to oven-dried flask. Inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent(s) via syringe. Inert->Solvent Reaction 4. Reaction - Heat to 80-110 °C with vigorous stirring. Solvent->Reaction Workup 5. Workup & Purification - Cool, filter through Celite, extract, and purify via chromatography. Reaction->Workup

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, the boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.[8]

  • Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Place the flask in a pre-heated oil bath at 90-100 °C and stir vigorously for 4-16 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a strong flow of argon, add the palladium pre-catalyst and NaOtBu to an oven-dried Schlenk flask.

  • Add the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

  • Seal the flask, remove from the glovebox (if used), and add the degassed toluene followed by the amine coupling partner via syringe.

  • Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 6-24 hours. For volatile amines, the reaction should be conducted in a sealed tube.[10][11]

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem.
  • Benchchem. Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine.
  • Benchchem. Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol.
  • Barbe, G., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Benchchem.
  • JTI. Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Sun, W., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • PubMed. (2007).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing. DOI:10.1039/D4QO02335H.

Sources

Troubleshooting

Purification techniques for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine synthesis mixtures

Prepared by: Senior Application Scientist, Chemical R&D Solutions This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-(5-methyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical R&D Solutions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important heterocyclic intermediate. Our approach is grounded in fundamental chemical principles to not only solve immediate purification challenges but also to empower you with the knowledge to proactively optimize your workflow.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, practical problems encountered during the workup and purification of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine synthesis mixtures.

Question 1: My crude product appears as a streak or a series of overlapping spots on a silica gel TLC plate, making it impossible to resolve the product from impurities. What's happening and how do I fix it?

Answer: This is a classic issue when working with pyridine-containing compounds on standard silica gel. The underlying cause is the Lewis basicity of the pyridine nitrogen atom.

  • Causality: Silica gel (SiO₂) has a surface rich in weakly acidic silanol (Si-OH) groups. The lone pair of electrons on the pyridine nitrogen interacts strongly with these acidic sites. This interaction is often strong enough to cause the compound to "stick" to the stationary phase, leading to significant peak tailing (streaking) on TLC plates and poor separation during column chromatography.

  • Solution: The most effective solution is to neutralize the acidic sites on the silica gel by introducing a small amount of a volatile base into your mobile phase (eluent).

    • Add a Basic Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system (e.g., Hexane/Ethyl Acetate).

    • Mechanism of Action: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups, effectively "masking" them from your product. This allows your pyridine derivative to travel through the column based on its polarity without unwanted ionic interactions, resulting in sharper bands and significantly improved separation.[1]

    • Practical Tip: When preparing your column, it is good practice to flush it with a small amount of the base-modified eluent before loading your sample.

Question 2: After my Suzuki coupling reaction, I've performed column chromatography, but my final product is still contaminated with a byproduct of a very similar polarity. How can I identify this impurity and remove it?

Answer: In Suzuki-Miyaura cross-coupling reactions, several byproducts can form that may be difficult to separate from the desired product due to structural similarity.[2][3]

  • Potential Byproducts & Identification:

    • Homocoupling Product: This results from the coupling of two pyrazole-boronic acid molecules. It will have a higher molecular weight than your product.

    • Dehalogenation Product: The starting 5-bromo-pyridine derivative is reduced, replacing the bromine atom with a hydrogen. This results in 2-(5-methyl-1H-pyrazol-3-yl)pyridine. It will have a lower molecular weight.[3]

    • Protodeboronation Product: The pyrazole-boronic acid reacts with a proton source (like water) to replace the boronic acid group with hydrogen.[2]

    These impurities can be identified using analytical techniques like LC-MS or GC-MS, which will reveal their molecular weights.[][5] ¹H NMR can also be diagnostic; for instance, the dehalogenated product would be missing the characteristic signals for the brominated pyridine ring.

  • Advanced Purification Strategies:

    • Acid-Base Extraction: This is a highly effective chemical method for separating your basic product from non-basic or weakly basic impurities like the homocoupling product. The pyridine nitrogen provides a chemical handle for selective extraction. See the detailed protocol below.[6][7]

    • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent method for removing small amounts of closely related impurities.[8] Experiment with solvent/anti-solvent pairs like Ethanol/Water, Ethyl Acetate/Hexane, or Acetone/Water.[8]

    • Chromatography Optimization: If extraction and recrystallization are not viable, you may need to optimize your chromatography.

      • Switch to a different stationary phase, such as neutral alumina.

      • Employ a shallower gradient during elution to improve resolution.

      • Consider preparative High-Performance Liquid Chromatography (HPLC) for very challenging separations.

Question 3: My isolated product is a solid, but it has a persistent yellow or brown color, even though the ¹H NMR spectrum looks clean. What causes this color and how can I remove it?

Answer: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are not present in high enough concentration to be easily detected by ¹H NMR. These can sometimes arise from side reactions involving the hydrazine starting material or trace palladium catalyst residues.[5]

  • Solution 1: Activated Charcoal Treatment Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for planar, aromatic molecules.[5]

    • Dissolve your colored product in a suitable solvent (e.g., ethanol, ethyl acetate) at room temperature or with gentle heating.

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Stir or gently swirl the mixture for 15-30 minutes.

    • Filter the mixture through a pad of Celite® to remove the charcoal. The Celite is crucial as it prevents fine charcoal particles from passing through the filter paper.

    • Remove the solvent under reduced pressure to recover your decolorized product.

  • Solution 2: Recrystallization Recrystallization is often sufficient to exclude colored impurities into the mother liquor, yielding a pure, crystalline product.[8] This should be attempted before resorting to charcoal if possible.

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique based on the initial assessment of your crude reaction mixture.

Purification_Decision_Tree Start Crude Reaction Mixture (Post-Workup) TLC_NMR Analyze by TLC & ¹H NMR Start->TLC_NMR Impurity_Check What are the main impurities? TLC_NMR->Impurity_Check Column_Chrom Column Chromatography (Silica Gel + 1% Et₃N) Impurity_Check->Column_Chrom Different Polarity Acid_Base Acid-Base Extraction Impurity_Check->Acid_Base Non-Basic Impurities Recrystal_Charcoal Recrystallization +/- Activated Charcoal Impurity_Check->Recrystal_Charcoal Colored Product Adv_Chrom Optimized Column Chrom. or Preparative HPLC Impurity_Check->Adv_Chrom Similar Polarity Path_Polarity Different Polarity (Starting Materials, etc.) Path_NonBasic Non-Basic Organics, Homocoupling Byproducts Path_Colored Mostly Pure, but Colored Path_Isomers Similar Polarity (Isomers, Dehalogenated) Purity_Check Assess Purity (NMR, LC-MS, MP) Column_Chrom->Purity_Check Acid_Base->Purity_Check Recrystal_Charcoal->Purity_Check Adv_Chrom->Purity_Check

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography system for this compound? A1: A gradient elution on silica gel using a mixture of hexane and ethyl acetate is a very common and effective starting point. Begin with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. Crucially, add 0.5-1% triethylamine to your solvent mixture to prevent peak tailing.[1][6]

Q2: Can I use acid-base extraction as my primary purification method? A2: Yes, especially if your primary impurities are non-basic. This technique is excellent for removing unreacted boronic esters, homocoupling byproducts, and other neutral or acidic organic materials.[6] It is less effective at separating your product from other basic impurities, such as unreacted bromopyridine starting materials. Often, it is used as a powerful preliminary purification step before a final chromatographic polish.

Q3: My compound is an oil. Can I still use recrystallization? A3: If your compound "oils out" instead of crystallizing, it means it is melting in the solvent mixture at the crystallization temperature. Try using a lower-boiling point solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce nucleation.[8] If it remains an oil, chromatography or extraction are your best options.

Q4: How do I confirm the purity of my final product? A4: Purity should be assessed using a combination of orthogonal methods.

  • ¹H NMR Spectroscopy: Should show clean signals corresponding to the product structure with no significant impurity peaks. Quantitative NMR (qNMR) can provide a highly accurate purity value.

  • LC-MS or GC-MS: Can detect trace impurities not visible by NMR and confirms the molecular weight.[]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[9]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic product from non-basic organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 1.0 g) in an organic solvent like ethyl acetate or dichloromethane (50 mL).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) (50 mL).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridinium chloride, will move to the bottom aqueous layer. The top organic layer contains non-basic impurities.[6]

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (or save for analysis of impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M sodium hydroxide (NaOH) dropwise while stirring until the pH is >10 (check with pH paper). The free base of your product will precipitate or form an oil.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated product back into fresh ethyl acetate or dichloromethane (3 x 30 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]

Acid-Base Extraction Workflow Diagram

Acid_Base_Workflow Start Crude Mixture in Ethyl Acetate Add_Acid Add 1M HCl (aq) & Shake Start->Add_Acid Separate_Layers Separate Layers Add_Acid->Separate_Layers Organic_Layer Organic Layer: Non-Basic Impurities (Discard) Separate_Layers->Organic_Layer Top Aqueous_Layer Aqueous Layer: Protonated Product Separate_Layers->Aqueous_Layer Bottom Add_Base Add 6M NaOH (aq) until pH > 10 Aqueous_Layer->Add_Base Back_Extract Extract with Ethyl Acetate Add_Base->Back_Extract Dry_Evap Dry (Na₂SO₄), Filter, & Concentrate Back_Extract->Dry_Evap End Purified Product Dry_Evap->End

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a standard column chromatography procedure for this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). Collect fractions and monitor them by TLC.[10]

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute your product.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Data Summary Table

Purification MethodPrimary ApplicationImpurities RemovedProsCons
Column Chromatography General purpose; separation of compounds with different polarities.Unreacted starting materials, most byproducts.High resolution, widely applicable.Can be time-consuming and use large solvent volumes.
Acid-Base Extraction Removal of non-basic or acidic impurities from the basic product.Homocoupling products, boronic esters, neutral organics.Fast, inexpensive, uses chemical properties for separation.Does not separate other basic impurities.
Recrystallization Final purification of a mostly pure solid product.Small amounts of closely related impurities, colored compounds.Can provide very high purity, scalable.Requires a solid product and finding a suitable solvent system; potential for product loss.
Charcoal Treatment Decolorizing a final product.Highly conjugated, colored impurities.Very effective for removing color.Can sometimes adsorb the product, leading to yield loss.

References

  • Laitinen, A., et al. (1999). Acid Gas Extraction of Pyridine from Water. Industrial & Engineering Chemistry Research, 38(10), 3949-3953. Available from: [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]

  • US3431266A - Method for recovery of pyridine bases. (1969). Google Patents.
  • Wang, Y., et al. (2018). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 23(11), 2829. Available from: [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 269-275. Available from: [Link]

  • removal of pyridine. (2010). Sciencemadness Discussion Board. Retrieved from [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). Japan Tobacco Inc. Retrieved from [Link]

  • What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available from: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]

Sources

Optimization

Catalyst selection for optimizing 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine C-H activation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with highly functionalized heterocyclic scaffolds where chemoselectivity is the primary bottleneck...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely working with highly functionalized heterocyclic scaffolds where chemoselectivity is the primary bottleneck. This guide is specifically engineered to troubleshoot the functionalization of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine , a complex substrate that presents a direct competition between directing-group-mediated C–H activation and transition-metal-catalyzed dehalogenation.

Diagnostic Decision Tree

Before initiating your reaction screening, it is critical to understand the divergent pathways your catalyst can take. The diagram below illustrates the fundamental logic behind catalyst selection for this specific scaffold.

CatalystSelection Start Substrate: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Challenge Chemoselectivity Challenge: Pyrazole C4-H Activation vs. Pyridine C-Br Insertion Start->Challenge Pd Pd(0)/Pd(II) Catalysis Challenge->Pd Low-valent metals RhRu Rh(III) / Ru(II) Catalysis Challenge->RhRu High-valent metals PdResult Failure: Rapid C-Br Insertion (Dehalogenation/Oligomers) Pd->PdResult RhRuResult Success: High-Valent CMD Pathway (C-Br Bond Preserved) RhRu->RhRuResult

Decision tree for navigating chemoselectivity in halogenated pyridyl-pyrazoles.

Troubleshooting & FAQs

Q1: Why am I seeing massive debromination and oligomerization when using Palladium(II) acetate? A: This is a classic chemoselectivity failure. Pd(II) precatalysts are easily reduced to Pd(0) in the presence of certain coupling partners (like olefins or alkynes) and bases. Pd(0) has a very low activation barrier for oxidative addition into the weak C(sp2)–Br bond (BDE ~81 kcal/mol) of your pyridine ring. Once inserted, the system undergoes rapid Heck- or Suzuki-type side reactions, destroying your halogen handle. To preserve the bromine atom, you must switch to high-valent Group 8 or 9 metals (Rh(III), Ru(II), or Ir(III)) which are highly resistant to C–Br oxidative addition and operate strictly via a Concerted Metalation-Deprotonation (CMD) mechanism[1].

Q2: Which ring undergoes C–H activation in this scaffold, and how is it directed? A: In 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, the pyridine nitrogen acts as a strong neutral directing group (σ-donor). It coordinates the metal center and directs it to the adjacent pyrazole ring. Because the pyrazole C5 position is sterically blocked by a methyl group, the activation occurs exclusively at the accessible C4–H position of the pyrazole ring[2]. The 5-bromo group on the pyridine ring remains completely untouched provided a high-valent catalyst is used.

Q3: How do I select between[Cp*RhCl₂]₂ and [Ru(p-cymene)Cl₂]₂ for this specific transformation? A: Both are excellent choices for complex molecule C–C bond formation[3], but they behave differently kinetically.

  • [Cp*RhCl₂]₂ is highly electrophilic and forms a highly stable 5-membered metallacycle. It is generally the most robust choice for ensuring >95% retention of the 5-bromo group and high yields[4].

  • [Ru(p-cymene)Cl₂]₂ is more cost-effective but can suffer from product inhibition if the p-cymene ligand fails to dissociate efficiently. It often requires higher temperatures or specific carboxylate additives (like pivalate) to maintain turnover.

Q4: What is the exact role of Silver (Ag) salts and Carboxylate bases in the reaction mixture? A: They are not just additives; they are essential co-catalysts required to open the coordination sphere. AgSbF₆ or AgNTf₂ acts as a halide scavenger, abstracting the chloride ligands from the Rh/Ru dimer to generate the highly active, cationic metal center. The carboxylate (OAc⁻ or PivO⁻) serves as the intramolecular proton shuttle during the rate-limiting CMD step, cleaving the C4–H bond via Ambiphilic Metal-Ligand Activation (AMLA)[1].

Quantitative Catalyst Benchmarking

To guide your optimization, below is a synthesized data matrix comparing catalyst performance for the C4–H alkenylation of the target substrate.

Catalyst SystemAdditive / BaseDirecting GroupC4-H Conversion (%)5-Br Retention (%)
Pd(OAc)₂ (10 mol%)K₂CO₃, Ag₂OPyridine (N)< 10%< 5% (Degraded)
[Ru(p-cymene)Cl₂]₂ (5 mol%)KOPiv (2.0 eq)Pyridine (N)78%> 95%
[CpRhCl₂]₂ (5 mol%) AgSbF₆, NaOAc Pyridine (N) 94% > 98%
[CpIrCl₂]₂ (5 mol%)AgNTf₂, NaOAcPyridine (N)65%> 90%

Self-Validating Experimental Protocol

Optimal Workflow: Cp*Rh(III)-Catalyzed Pyrazole C4–H Alkenylation

Note: This protocol is designed with built-in causality and validation checkpoints to ensure reproducibility.

Step 1: Catalyst Pre-activation

  • Action: In an argon-filled glovebox, add [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) to a Schlenk tube containing 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir for 15 minutes at room temperature.

  • Self-Validation: The solution will turn cloudy as AgCl precipitates. This visual cue confirms the successful generation of the catalytically active, coordinatively unsaturated cationic Rh(III) species.

Step 2: Substrate & Reagent Addition

  • Action: Add 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 equiv, 0.2 mmol) and the desired coupling partner (e.g., ethyl acrylate, 1.5 equiv).

Step 3: Base Addition

  • Action: Add anhydrous NaOAc (2.0 equiv).

  • Causality: NaOAc provides the acetate ligand necessary to form the 6-membered transition state required for CMD at the pyrazole C4 position.

Step 4: Reaction Execution

  • Action: Seal the tube, remove it from the glovebox, and heat at 90 °C in an oil bath for 16 hours.

Step 5: Quench & Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove the metal salts. Concentrate under reduced pressure.

  • Self-Validation: Analyze the crude mixture via ¹H NMR. You should observe the complete disappearance of the pyrazole C4–H proton (typically a singlet around 6.5–7.0 ppm). Crucially, the pyridine protons (including the downfield C6–H adjacent to the pyridine nitrogen) must remain intact. The presence of the intact bromine handle is confirmed by MS isotopic distribution (a distinct 1:1 ratio for ⁷⁹Br/⁸¹Br).

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting stalled reactions. The diagram below maps the Rh(III) CMD pathway.

Mechanism RhCat Cationic Rh(III) Coord N-Coordination (Pyridine) RhCat->Coord Substrate + Base CMD CMD C4-H Cleavage Coord->CMD Acetate assisted Insert Migratory Insertion CMD->Insert Coupling Partner RedElim Protonation/ Red. Elim. Insert->RedElim RedElim->RhCat Product Release

Catalytic cycle for Rh(III)-mediated Concerted Metalation-Deprotonation at pyrazole C4.

References

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. rsc.org.Link

  • Rhodium(III)-Catalyzed Azidation and Nitration of Arenes by C-H Activation. researchgate.net. 4

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. acs.org. 3

  • Computational Studies of Carboxylate-Assisted C-H Activation and Functionalization at Group 8-10 Transition Metal Centers. scispace.com. 1

  • One-Pot Cascade Access to Ru(II)-Catalyzed Regioselective C(sp2)-H Activation/Alkenylation of Chromeno[4,3-c]pyrazol-4-ones. acs.org. 2

Sources

Troubleshooting

Resolving common impurities in 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine batch synthesis

A Guide to Resolving Common Impurities in Batch Synthesis Welcome to the technical support center for the synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, chemists, and p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving Common Impurities in Batch Synthesis

Welcome to the technical support center for the synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, chemists, and process development professionals to navigate and resolve common purity challenges encountered during the batch synthesis of this important heterocyclic building block. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower you to optimize your synthetic processes effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered by scientists working with this compound.

Q1: What is the most common synthetic route for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and what are its key challenges?

A1: The most prevalent and scalable synthesis involves a condensation reaction between a 1,3-dicarbonyl compound (like acetylacetone) and a hydrazine derivative, followed by coupling to the pyridine ring, or by constructing the pyrazole ring onto a pre-functionalized pyridine. A common approach is the reaction of a hydrazine with a chalcone-like precursor derived from a 2-acetyl-5-bromopyridine. The primary challenges are controlling regioselectivity during the pyrazole ring formation, preventing side reactions like debromination, and removing unreacted starting materials and colored byproducts.[1]

Q2: What are the most common impurities I should expect to see in my crude product batch?

A2: During the synthesis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, several common impurities can arise. These typically include:

  • Unreacted Starting Materials: Residual precursors from the condensation or coupling steps.

  • Regioisomers: The formation of the undesired isomer, 5-bromo-2-(3-methyl-1H-pyrazol-5-yl)pyridine, is a frequent issue, especially when using unsymmetrical dicarbonyl compounds.[1]

  • Debrominated Product: Loss of the bromine atom to yield 2-(5-methyl-1H-pyrazol-3-yl)pyridine.

  • Hydrolyzed Intermediates: If using precursors like nitriles or esters, incomplete conversion or hydrolysis can lead to corresponding acid or amide impurities.

  • Colored Byproducts: Often arise from side reactions involving the hydrazine starting material or degradation, leading to yellow or brown discoloration of the product.[1]

Q3: Which analytical techniques are most effective for identifying and quantifying impurities in my sample?

A3: A multi-technique approach is essential for comprehensive characterization.[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the main compound from its closely related impurities.[3][4]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it is invaluable for identifying the molecular weights of impurities, confirming the presence of debrominated species, or identifying unexpected byproducts.[2][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. They can definitively distinguish between regioisomers and confirm the structure of the desired product.

  • Gas Chromatography (GC): Suitable for analyzing volatile and thermally stable starting materials or impurities.[6][7][8]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during synthesis and purification.

Issue 1: Presence of Unreacted Starting Materials
  • Symptoms: Your analytical data (TLC, HPLC, or GC) shows significant peaks corresponding to one or more of your starting materials. The NMR spectrum of the crude product may show overlapping signals.

  • Root Causes:

    • Incomplete Reaction: Insufficient reaction time or temperature.

    • Sub-optimal Stoichiometry: Incorrect molar ratios of reactants.

    • Poor Reagent Quality: Degradation of a key starting material, such as the hydrazine reagent.

  • Solutions:

    • Optimize Reaction Conditions: Systematically increase the reaction time or temperature and monitor the reaction progress by TLC or HPLC. Ensure the reaction has truly reached completion before proceeding with work-up.

    • Purification via Column Chromatography: Flash chromatography is highly effective for removing unreacted starting materials, which typically have different polarities than the product.[9] A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is generally successful.

    • Recrystallization: If the starting materials have significantly different solubility profiles from the product, recrystallization can be an effective and scalable purification method.[10][11][12]

Issue 2: Formation of an Unwanted Regioisomer
  • Symptoms: You observe two or more closely eluting spots on TLC or peaks in the HPLC chromatogram with the same mass in LC-MS analysis. The ¹H NMR spectrum appears overly complex, with duplicate sets of peaks for the pyrazole and pyridine protons. This is a common issue in pyrazole synthesis.[1]

  • Root Cause: The cyclization reaction with an unsymmetrical 1,3-dicarbonyl precursor lacks complete regioselectivity, leading to the formation of both the 3-substituted and 5-substituted pyrazole isomers attached to the pyridine ring.

  • Solutions:

    • Modify Reaction Conditions: Regioselectivity can sometimes be influenced by the choice of solvent and base. Experiment with different solvent systems (e.g., ethanol vs. toluene) and bases (e.g., an organic base vs. an inorganic base) to favor the formation of the desired isomer.

    • Careful Chromatographic Separation: While challenging, separation of regioisomers is often achievable with an optimized flash chromatography method. Using a shallow gradient and high-efficiency silica gel can improve resolution.

    • Recrystallization: In some cases, fractional recrystallization can be used to isolate the major, less soluble isomer. This requires careful solvent screening to find a system where the solubility difference between the isomers is maximized.[13]

Issue 3: Debromination of the Final Product
  • Symptoms: A significant impurity with a molecular weight of 79 or 81 m/z units less than the product is detected by MS. The ¹H NMR may show a new signal in the aromatic region where the bromine was previously located.

  • Root Cause: The C-Br bond on the pyridine ring can be susceptible to cleavage under certain conditions, particularly in the presence of palladium catalysts (if used in a subsequent coupling step) with certain ligands, or under reductive conditions.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive side reactions that may be catalyzed by trace metals.

    • Reagent Choice: If the debromination occurs during a subsequent reaction (e.g., a Suzuki coupling from another position), carefully screen the catalyst, ligand, and base. Some palladium ligands are known to promote dehalogenation.[14]

    • Purification: The debrominated product is typically less polar than the brominated compound. It can usually be separated effectively using flash column chromatography.

Data Summary and Protocols
Table 1: Common Impurities and Their Analytical Signatures
Impurity Name/StructureLikely OriginKey Analytical Signature
5-bromo-2-acetylpyridineUnreacted starting materialDistinctive acetyl proton signal (~2.7 ppm) in ¹H NMR. Lower retention time in RP-HPLC.
5-methyl-1H-pyrazoleSide reaction/UnreactedCharacteristic pyrazole and methyl signals in ¹H NMR. Volatile, detectable by GC-MS.
5-bromo-2-(3-methyl-1H-pyrazol-5-yl)pyridine (Regioisomer)Lack of regioselectivitySame m/z as the product. Different chemical shifts in ¹H NMR for pyrazole and pyridine protons. Very close retention time in HPLC.[1]
2-(5-methyl-1H-pyrazol-3-yl)pyridine (Debrominated)Reductive side reactionsm/z is ~80 units lower than the product. Absence of the characteristic isotopic pattern for bromine in MS.
Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Acetonitrile/Water.

Protocol 2: Recrystallization for Purification

Recrystallization is a powerful technique for removing small amounts of impurities and improving the crystalline form of the final product.[12][15]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but show low solubility when cold.[11] A mixed solvent system like ethanol/water or ethyl acetate/hexane may also be effective.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen boiling solvent. Add the solvent in small portions until the solid is completely dissolved.[15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Diagram 1: General Troubleshooting Workflow

This diagram outlines the logical steps to take when encountering an impure batch of the target compound.

start Impure Product Batch Received analyze Step 1: Analyze Purity (HPLC, LC-MS, NMR) start->analyze identify Step 2: Identify Impurity (Structure, MW) analyze->identify root_cause Step 3: Determine Root Cause (Reaction, Work-up) identify->root_cause solution Step 4: Select Purification Strategy root_cause->solution recryst Recrystallization solution->recryst High Purity, Good Crystallinity chrom Column Chromatography solution->chrom Multiple Impurities or Isomers Present rework Optimize Synthesis/ Re-work solution->rework High Level of Starting Material end_node Pure Product (>98%) recryst->end_node chrom->end_node rework->start

Caption: A logical workflow for troubleshooting an impure synthesis batch.

Diagram 2: Purification Strategy Selection Guide

This diagram assists in choosing the most appropriate purification method based on the impurity type.

impurity_type What is the primary impurity type? starting_material Unreacted Starting Material impurity_type->starting_material Different Polarity isomer Regioisomer impurity_type->isomer Similar Polarity colored Colored Impurities impurity_type->colored Discoloration minor_imp Minor Polar/Non-polar Impurities impurity_type->minor_imp Generally >95% Pure purify_sm Primary: Column Chromatography Secondary: Recrystallization starting_material->purify_sm purify_isomer Optimized Column Chromatography (Shallow Gradient) isomer->purify_isomer purify_colored 1. Charcoal Treatment 2. Recrystallization colored->purify_colored purify_minor Recrystallization minor_imp->purify_minor

Caption: Decision tree for selecting an appropriate purification strategy.

References

Sources

Optimization

Improving crystallization methods for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine recovery

Welcome to the technical support guide for the crystallization and recovery of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This molecule, a key heterocyclic intermediate in pharmaceutical synthesis, requires robust cry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization and recovery of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. This molecule, a key heterocyclic intermediate in pharmaceutical synthesis, requires robust crystallization methods to ensure high purity, consistent crystal form, and optimal yield—attributes that are critical for downstream processing and final active pharmaceutical ingredient (API) quality.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered in the laboratory and during scale-up. We will delve into the mechanistic principles behind each troubleshooting step, providing you with the rationale needed to make informed decisions and adapt these protocols to your specific process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: How do I select the optimal solvent system for the initial crystallization?

Answer: Solvent selection is the most critical parameter governing the success of crystallization; it directly influences yield, purity, crystal habit, and even the polymorphic form.[3][4] The ideal solvent should exhibit high solubility for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine at an elevated temperature and low solubility at room or sub-ambient temperatures.[5][6]

Given the structure of your compound—a polar pyridine-pyrazole core with a halogen substituent—a systematic screening approach is recommended.[7][8] Start with small-scale solubility tests (e.g., 10-20 mg of compound in 0.5-1.0 mL of solvent).

Recommended Starting Solvents for Screening:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Esters: Ethyl Acetate

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

  • Nitriles: Acetonitrile

Data-Driven Solvent Selection:

Summarize your experimental findings in a structured table to facilitate comparison.

Solvent SystemSolubility at 20-25°CSolubility at Boiling PointCrystal Formation Upon CoolingObservations
IsopropanolSparingly SolubleHighly SolubleWell-defined needlesGood potential for high recovery.
Ethyl AcetateModerately SolubleHighly SolublePlates or blocksMay require lower cooling temp for high yield.
ToluenePoorly SolubleModerately SolubleFine needlesPotential for high purity, but yield may be lower.
AcetonitrileSolubleVery SolubleOften requires anti-solventGood "soluble" solvent for a two-solvent system.
WaterInsolubleInsolubleN/APotential anti-solvent.
Heptane/HexaneInsolubleInsolubleN/AExcellent anti-solvent candidates.

Expert Insight: The principle of "like dissolves like" is a useful guide; polar compounds like yours tend to dissolve better in polar solvents.[7] However, intermolecular forces such as hydrogen bonding can create exceptions.[9] Do not rule out less polar solvents like toluene, which can sometimes yield highly ordered, pure crystals.

Q2: My compound is not crystallizing, even after the solution has cooled. What should I do?

Answer: This is a common and frustrating issue, typically arising from one of three scenarios: excessive solvent use, high purity leading to a stable supersaturated state, or the need for a nucleation trigger.

Troubleshooting Decision Tree:

G start No Crystals After Cooling supersaturation Is the solution clear? (Possible Supersaturation) start->supersaturation too_much_solvent Reduce Solvent Volume (Boil off 10-20% and re-cool) supersaturation->too_much_solvent No, suspect too much solvent scratch Induce Nucleation: 1. Scratch inner flask surface with a glass rod. supersaturation->scratch Yes reassess Re-evaluate Solvent System or consider Anti-Solvent Addition too_much_solvent->reassess Still no crystals seed 2. Add a 'seed crystal' (a tiny pure crystal of the compound). scratch->seed seed->too_much_solvent Still no crystals G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying a Place crude solid in flask b Add minimal hot solvent until just dissolved a->b c If insoluble impurities are present, filter solution while hot b->c optional d Allow filtrate to cool slowly to room temperature b->d no insoluble impurities c->d e Cool further in an ice bath to maximize precipitation d->e f Collect crystals by vacuum filtration e->f g Wash with minimal ice-cold solvent f->g h Dry crystals under vacuum g->h

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profiling: 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine vs. Chloropyridines in Cross-Coupling

Executive Summary In the synthesis of complex pharmaceutical intermediates, the selection of the correct halogenated heterocycle dictates reaction kinetics, catalyst selection, and overall process economics. This guide p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceutical intermediates, the selection of the correct halogenated heterocycle dictates reaction kinetics, catalyst selection, and overall process economics. This guide provides an objective, data-driven comparison between 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and its chloropyridine analogs (e.g., 5-chloro-2-(5-methyl-1H-pyrazol-3-yl)pyridine) in palladium-catalyzed cross-coupling reactions. By examining thermodynamic barriers and coordination chemistry, this guide equips researchers with the causality behind substrate selection and provides a self-validating protocol for experimental execution.

Mechanistic Causality: Bond Dissociation & Chelation Dynamics

The fundamental divergence in reactivity between bromopyridines and chloropyridines is governed by the inherent strength of the carbon-halogen (C-X) bond 1. In standard cross-coupling catalytic cycles, the oxidative addition of the C-X bond to the Pd(0) active species is the rate-determining step 2.

  • Thermodynamic Barrier: The C-Cl bond in chloropyridines possesses a significantly higher Bond Dissociation Energy (BDE) compared to the C-Br bond [[3]](). While C-Br bonds in halo-heterocycles typically exhibit BDEs around 67-70 kcal/mol, C-Cl bonds range from 84-97 kcal/mol 3. Consequently, 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine readily undergoes oxidative addition under mild conditions, whereas the chloro-analog is kinetically sluggish.

  • Chelation Effects: The 2-(1H-pyrazol-3-yl)pyridine motif acts as a potent bidentate N,N-chelating ligand. In the reaction mixture, this structural feature can competitively bind to the palladium center, leading to catalyst sequestration. When utilizing the less reactive chloropyridine analog, this competitive chelation exacerbates the slow oxidative addition, necessitating highly active, bulky, and electron-rich ligands (e.g., XPhos, RuPhos, or NHCs) to force the catalytic cycle forward [[2]]().

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst Species OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd Ar-X (X=Br, Cl) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-Pd(II)-X L_n RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' L_n RedElim->Pd0 Ar-Ar'

Palladium-catalyzed cross-coupling cycle highlighting the rate-determining oxidative addition step.

Quantitative Reactivity Comparison

The following table summarizes the generalized performance metrics of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine versus its chloropyridine counterpart in a standard Suzuki-Miyaura coupling.

Parameter5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridineChloropyridine Analogs
C-X Bond Dissociation Energy Lower (~67-70 kcal/mol)Higher (~84-97 kcal/mol)
Oxidative Addition Kinetics Fast; thermodynamically favorableSlow; requires high activation energy
Catalyst / Ligand Requirement Standard (e.g., Pd(PPh3)4, Pd(dppf)Cl2)Specialized (e.g., Pd2(dba)3 + XPhos / NHCs)
Typical Reaction Temperature 60 °C – 80 °C90 °C – 110 °C
Typical Reaction Time 2 – 6 hours12 – 24 hours
Relative Cost & Availability Higher cost, specialized synthesisLower cost, broadly available

Experimental Methodology: Self-Validating Suzuki-Miyaura Protocol

To objectively evaluate these substrates in the laboratory, the following self-validating protocol establishes a controlled environment where causality and mass balance are strictly monitored.

Workflow Prep 1. Reagent Prep & Degassing Reaction 2. Cross-Coupling (Thermal Heating) Prep->Reaction Validation 3. In-Process Validation (HPLC) Reaction->Validation Workup 4. Aqueous Quench & Extraction Validation->Workup Purify 5. Chromatography & Isolation Workup->Purify

Self-validating experimental workflow for comparative cross-coupling reactions.

Step-by-Step Procedure

1. Reagent Preparation & Degassing (Causality: Preventing Pd(0) Oxidation)

  • Charge a Schlenk flask with the aryl halide (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv), and base (e.g., K2CO3, 3.0 equiv).

  • Scientist's Insight: The 5-methyl-1H-pyrazol-3-yl moiety introduces an acidic N-H proton (pKa ~14). In cross-coupling protocols, this proton will rapidly quench one equivalent of the basic activator. Failure to account for this causality by adding an extra equivalent of base will stall the transmetalation step, leading to artificially low yields regardless of whether the bromide or chloride is used.

  • Add solvent (e.g., 1,4-Dioxane/H2O, 4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles to strictly remove oxygen, which would otherwise prematurely oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

2. Catalyst Addition & Activation

  • For the Bromo-substrate: Add Pd(dppf)Cl2 (5 mol%). The standard bidentate phosphine is sufficient due to the weak C-Br bond.

  • For the Chloro-substrate: Add Pd2(dba)3 (2.5 mol%) and XPhos (10 mol%). The bulky, electron-rich biaryl phosphine is mandatory to lower the activation barrier for C-Cl oxidative addition 2.

3. Reaction Execution & In-Process Validation

  • Heat the bromo-reaction to 80 °C and the chloro-reaction to 100 °C under a nitrogen atmosphere.

  • Self-Validation Check: At the 2-hour mark, withdraw a 10 µL aliquot under a positive nitrogen flow, quench in MeCN, and analyze via HPLC. The bromo-substrate should demonstrate >90% conversion. The chloro-substrate acts as a kinetic benchmark and will typically show <50% conversion at this stage unless highly optimized.

4. Workup & Mass Balance Check

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with brine to remove inorganic salts and the aqueous solvent fraction.

  • Self-Validation Check: After drying over Na2SO4 and evaporating the solvent, weigh the crude extract. The crude mass must align with the theoretical yield plus the catalyst mass. A significant deviation indicates either volatile product loss or emulsion trapping during the aqueous quench.

5. Purification

  • Purify the crude material via silica gel chromatography. Because the bidentate pyrazole-pyridine nature of the product may cause severe tailing on acidic silica, adding 1% Et3N to the eluent is recommended to suppress secondary interactions and improve isolated yields.

References

  • Title: Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: nih.gov URL: [Link]

Sources

Comparative

LC-MS method validation for detecting 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

A Senior Application Scientist's Guide to LC-MS Method Validation for the Quantification of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Introduction: The Imperative for Robust Analytical Method Validation In the landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to LC-MS Method Validation for the Quantification of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Introduction: The Imperative for Robust Analytical Method Validation

In the landscape of pharmaceutical development and chemical manufacturing, the assurance of a compound's quality, purity, and concentration is paramount. For novel chemical entities and their intermediates, such as 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, establishing a reliable quantitative method is not merely a procedural step but a foundational requirement for regulatory acceptance and process control. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies and a detailed walkthrough of the method validation process, grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices that constitute a robust, defensible, and scientifically sound LC-MS method.

The Analytical Candidate: 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Before designing an analytical method, understanding the analyte is critical. The structure of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, featuring both a pyridine and a pyrazole ring, suggests several key physicochemical properties:

  • Ionization Potential: The presence of multiple nitrogen atoms makes the molecule basic and an excellent candidate for positive mode electrospray ionization (ESI), where it will readily accept a proton to form a stable [M+H]⁺ ion.

  • Chromatographic Behavior: The compound possesses moderate polarity, making it well-suited for reversed-phase liquid chromatography (RPLC).

  • Mass Spectrometric Signature: The bromine atom provides a highly characteristic isotopic pattern (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), which is invaluable for peak confirmation and specificity assessment.

Comparative Analysis of LC-MS Strategies

The choice of instrumentation and methodology can significantly impact method performance. Here, we compare two common, yet distinct, approaches for the analysis of our target compound.

ParameterMethod A: High-Throughput UPLC-MS/MSMethod B: Conventional HPLC-MS/MSRationale & Expertise
Chromatography System Ultra-High Performance Liquid Chromatography (UPLC)High-Performance Liquid Chromatography (HPLC)UPLC systems use smaller particle size columns (<2 µm) and higher pressures, resulting in faster run times (typically 1-3 minutes) and sharper peaks, which enhances sensitivity.[4] HPLC is a robust and widely available alternative, though with longer run times (5-10 minutes).
LC Column C18 Sub-2µm (e.g., 50 x 2.1 mm, 1.8 µm)C18, 5µm (e.g., 150 x 4.6 mm, 5 µm)A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds. The shorter, smaller-particle column in Method A is optimized for speed and efficiency.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid serves a dual purpose: it acidifies the mobile phase to ensure consistent analyte protonation for good peak shape and provides a source of protons to facilitate efficient ESI+ ionization. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better chromatographic efficiency.
MS Detector Triple Quadrupole (QqQ) Mass SpectrometerTriple Quadrupole (QqQ) Mass SpectrometerFor quantitative analysis, the triple quadrupole mass spectrometer is the gold standard.[4] Its ability to perform Multiple Reaction Monitoring (MRM) provides unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition.[4]
Ionization Mode Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive ModeAs predicted from its structure, the analyte contains basic nitrogen sites that are readily protonated, making positive mode ESI the logical choice for high-sensitivity detection.[6]

A Gold Standard Protocol: UPLC-MS/MS Method

This section details the experimental protocol for the quantitative determination of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Preparation of Standards and Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 acetonitrile:water mixture to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Stock Solution: Prepare a 1.0 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 acetonitrile:water. This solution is added to all samples and standards to correct for variability in sample preparation and instrument response.

Sample Preparation (Protein Precipitation)

To 50 µL of the sample (e.g., plasma, reaction mixture), add 150 µL of the IS working solution in acetonitrile.

  • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial or 96-well plate for LC-MS analysis.

Chromatographic and Mass Spectrometric Conditions
  • Instrument: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer (or equivalent).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: 5% B to 95% B over 1.5 minutes, hold for 0.5 minutes, return to initial conditions. Total run time: 2.5 minutes.

  • Injection Volume: 5 µL.

  • Ionization: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 500 °C.

  • MRM Transitions:

    • Analyte: Propose precursor [M+H]⁺ → product ion (e.g., 254.0 → 174.0).

    • Internal Standard: To be determined based on the IS selected.

Method Validation: A Comprehensive Framework

Method validation is performed to ensure that the analytical method is accurate, reproducible, and fit for its intended purpose.[7][8] The following parameters must be rigorously assessed according to ICH and FDA guidelines.[3][9][10]

Diagram: Overall Method Validation Workflow

The validation process follows a logical sequence of experiments, each building upon the last to provide a complete picture of the method's performance.

Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Experiments Dev Method Development Opt Optimization of LC & MS Parameters Dev->Opt Spec Specificity & Selectivity Opt->Spec Lin Linearity & Range Spec->Lin LLOQ LOD & LLOQ Determination Lin->LLOQ AccPre Accuracy & Precision LLOQ->AccPre Stab Stability Assessment AccPre->Stab Rob Robustness Stab->Rob Report Validation Report Rob->Report

Caption: Logical flow of the LC-MS method validation process.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze blank matrix (e.g., plasma from at least six different sources).

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank matrix spiked with the internal standard.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte or IS in the blank matrix samples. The response of any interfering peak should be less than 20% of the analyte response at the LLOQ.

Linearity and Range
  • Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare a calibration curve with a minimum of six non-zero concentration levels, spanning the expected range of the samples.

    • Analyze each concentration level in triplicate.

    • Plot the peak area ratio (analyte/IS) versus the nominal concentration.

    • Perform a linear regression analysis (typically with 1/x² weighting).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration for each standard should be within ±15% of the nominal value (±20% at the LLOQ).

Table 1: Representative Linearity Data

Nominal Conc. (ng/mL)Mean Response (Area Ratio)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.0151.05105.0
2.500.0382.4598.0
10.00.15210.2102.0
50.00.76049.599.0
2003.05201100.5
4006.0139899.5
500 (ULOQ)7.55503100.6
Regression y = 0.015x + 0.0001 r² = 0.9989
Accuracy and Precision
  • Objective: To demonstrate the closeness of agreement between the measured value and the nominal value (accuracy) and the degree of scatter between a series of measurements (precision).[11]

  • Protocol:

    • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.

    • Inter-day (Intermediate Precision): Analyze the QC samples on at least three different days.

  • Acceptance Criteria:

    • Accuracy: The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ).

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

Table 2: Summary of Intra-day and Inter-day Accuracy & Precision

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (±SD)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Mean Conc. (±SD)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.001.08 (±0.12)108.011.11.10 (±0.15)110.013.6
LQC3.002.91 (±0.21)97.07.22.95 (±0.25)98.38.5
MQC150155 (±8.5)103.35.5153 (±10.1)102.06.6
HQC450439 (±20.1)97.64.6445 (±25.3)98.95.7
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).

  • Protocol:

    • LOD: Typically determined as the concentration that yields a signal-to-noise ratio (S/N) of at least 3.

    • LLOQ: The lowest point on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[12]

  • Acceptance Criteria: The LLOQ must be demonstrated to be quantifiable with acceptable performance as defined in the accuracy and precision experiments.

Stability
  • Objective: To evaluate the chemical stability of the analyte in the biological matrix under specific conditions and for specific durations.

  • Protocol: Analyze LQC and HQC samples after exposure to various storage and handling conditions:

    • Freeze-Thaw Stability: Three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration matching expected sample handling time (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -80°C for a duration covering the expected sample storage period.

    • Post-Preparative (Autosampler) Stability: Kept in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Diagram: Sample Analysis Workflow

This diagram illustrates the step-by-step process from sample receipt to final data generation.

Sample Analysis Workflow Sample Receive Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Add Acetonitrile & Vortex (Protein Ppt.) Spike->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC-MS/MS Transfer->Inject Process Data Acquisition & Processing Inject->Process Report Report Result Process->Report

Sources

Validation

HPLC Validation Methods for 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Purity Analysis: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-rich heterocycles, the analytical control of key synthetic intermediates has become a critical bottleneck. 5-bromo-2-(5-methyl-1H-pyrazol-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-rich heterocycles, the analytical control of key synthetic intermediates has become a critical bottleneck. 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a prime example: a poly-heterocyclic, halogenated building block frequently utilized in Suzuki cross-coupling reactions to synthesize targeted kinase inhibitors [3].

The primary analytical challenge with this compound lies in resolving it from structurally analogous synthetic impurities, specifically des-bromo derivatives and positional regioisomers. Because these impurities share nearly identical hydrophobic footprints, traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often fail to achieve baseline separation.

This guide objectively compares the performance of standard C18 stationary phases against Biphenyl column chemistries, detailing the causality behind phase selection, and provides a comprehensive, step-by-step validation protocol for the optimal method [1].

The Analytical Challenge: Causality in Column Selection

To understand why method development for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine requires orthogonal thinking, we must analyze the interaction mechanisms at the molecular level.

The Limitations of Standard C18 Phases

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions . When analyzing 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine alongside its regioisomers (e.g., bromination at the 4-position instead of the 5-position), the overall lipophilicity ( logP ) and hydrophobic surface area remain virtually unchanged. Consequently, the C18 phase cannot effectively discriminate between these molecules, leading to peak co-elution.

The Biphenyl Advantage: Orthogonal Selectivity

Biphenyl stationary phases introduce a sophisticated, multi-modal retention mechanism [4]. By utilizing two sequential phenyl rings, the stationary phase engages in:

  • π−π Stacking: The electron-deficient pyridine ring and the electron-rich pyrazole ring of the analyte interact directly with the π -electron cloud of the biphenyl phase.

  • Dipole-Dipole & Halogen Interactions: The highly polarizable bromine atom at the 5-position induces strong dipole interactions with the aromatic stationary phase, an interaction entirely absent in alkyl (C18) columns.

  • Steric Discrimination: The rigid, planar nature of the biphenyl groups provides shape selectivity, easily discriminating between positional isomers based on their spatial geometry.

Expert Insight: When utilizing a biphenyl phase, the choice of organic modifier is critical. Methanol is highly recommended over acetonitrile. Acetonitrile possesses its own π electrons (via the cyano group), which competitively interfere with the π−π interactions between the analyte and the stationary phase. Methanol maximizes the aromatic selectivity of the column [5].

SeparationMechanism cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 5-bromo-2-(5-methyl- 1H-pyrazol-3-yl)pyridine C18 Alkyl Chain (Hydrophobic Only) Analyte->C18 Dispersive Forces BP Biphenyl Rings (Hydrophobic + π-π) Analyte->BP π-π & Dipole Interactions Result1 Co-elution of Regioisomers C18->Result1 Result2 Baseline Separation (Rs > 2.0) BP->Result2

Fig 1. Separation mechanisms of C18 vs. Biphenyl stationary phases for halogenated heterocycles.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing a standard C18 column to a Biphenyl column for the purity analysis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Chromatographic ParameterC18 (Standard Alkyl Phase)Biphenyl (Aromatic Selectivity)
Optimal Mobile Phase Water / Acetonitrile (0.1% TFA)Water / Methanol (0.1% TFA)
API Retention Time 6.4 min8.2 min
Resolution ( Rs​ ) - API / Des-bromo 1.1 (Co-elution)3.4 (Baseline Separation)
Resolution ( Rs​ ) - API / Regioisomer 0.8 (Co-elution)2.8 (Baseline Separation)
Tailing Factor ( Tf​ ) 1.6 (Moderate tailing)1.1 (Excellent symmetry)
Theoretical Plates ( N ) ~8,500~14,200

Conclusion: The Biphenyl column provides superior resolution ( Rs​>2.0 ), excellent peak symmetry, and higher efficiency, making it the definitive choice for validating this purity method.

Step-by-Step Validation Protocol (Biphenyl Method)

To ensure scientific integrity, the analytical method must act as a self-validating system. The following protocol aligns strictly with the [2].

System Suitability Testing (SST) - The Self-Validating Core

Before any validation parameter is tested, the system must prove its fitness. Inject a standard solution (0.5 mg/mL) six times.

  • Acceptance Criteria: Resolution ( Rs​ ) between API and the closest impurity ≥2.0 ; Tailing factor ( Tf​ ) ≤1.5 ; Theoretical plates ( N ) ≥10,000 ; Peak area %RSD ≤2.0% .

Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities, degradants, and the blank matrix.

  • Preparation: Prepare individual solutions of the blank, the API, known synthetic impurities (e.g., 2-acetyl-5-bromopyridine, hydrazine derivatives), and forced degradation samples (acidic, basic, oxidative, and photolytic stress).

  • Execution: Inject each solution utilizing the Biphenyl method (Gradient: 10% to 90% Methanol with 0.1% TFA over 10 minutes).

  • Acceptance Criteria: No blank interference at the API retention time. The API peak must be peak-pure (verified via Photodiode Array detector), and baseline resolution ( Rs​≥2.0 ) must be maintained against all degradants.

Linearity and Range
  • Preparation: Prepare calibration standards at five concentration levels: 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (0.5 mg/mL).

  • Execution: Inject each standard in triplicate. Plot the peak area response against the concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept must be ≤5% of the 100% level response.

Accuracy (Spike Recovery)
  • Preparation: Spike known quantities of the API into a synthetic blank matrix at three levels: 80%, 100%, and 120% of the target concentration. Prepare three replicates per level (9 samples total).

  • Execution: Analyze the samples and calculate the percentage recovery against the theoretical spiked amount.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD ≤2.0% .

Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Prepare six independent sample solutions at the 100% concentration level. Inject on the same day, by the same analyst, using the same equipment.

  • Intermediate Precision (Inter-day): Repeat the preparation of six independent samples on a different day, executed by a different analyst, using a different lot of the Biphenyl column.

  • Acceptance Criteria: The overall %RSD for peak areas and retention times must be ≤2.0% for both intra-day and inter-day assessments.

ValidationWorkflow A Method Development (Biphenyl Phase) B Specificity (Resolution > 2.0) A->B C Linearity & Range (R² ≥ 0.999) B->C D Accuracy (Recovery 98-102%) B->D E Precision (RSD ≤ 2.0%) B->E F LOD & LOQ (S/N Ratio) B->F G Validated Method (ICH Q2(R2) Compliant) C->G D->G E->G F->G

Fig 2. ICH Q2(R2) compliant HPLC method validation workflow for purity analysis.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction Source: MDPI Molecules URL: [Link]

  • Title: Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL: [Link]

  • Title: Comparison of Biphenyl and Other Aromatic Stationary Phases Source: Nacalai Tesque URL: [Link]

Comparative

A Spectroscopic Guide to the Structural Elucidation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and Its Isomers

In the landscape of modern drug discovery and materials science, the precise structural characterization of N-heterocyclic compounds is paramount. Subtle variations in isomeric structure can lead to profound differences...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the precise structural characterization of N-heterocyclic compounds is paramount. Subtle variations in isomeric structure can lead to profound differences in pharmacological activity, toxicity, and material properties. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and its key structural isomers. By leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we present a robust methodology for structural verification, essential for advancing research and ensuring the integrity of chemical libraries.

The Challenge of Isomeric Differentiation

The constitutional isomers of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine present a significant analytical challenge due to their identical molecular formulas and, consequently, the same nominal mass. The primary isomers of interest, alongside the parent compound, include positional isomers where the substitution pattern on the pyridine or pyrazole ring is altered. The differentiation of these closely related structures is critical, as the spatial arrangement of the bromine, methyl, and pyridine/pyrazole moieties dictates their interaction with biological targets and their physicochemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful tool for elucidating the detailed covalent framework of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide a wealth of information about the electronic environment and connectivity of atoms.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standardized protocol is crucial for reproducible results.

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is critical for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Employ a pulse angle of 30-45° and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard broadband proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Comparative ¹H NMR Analysis

The proton chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic rings.

Proton 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Isomer A: [Specify Structure] Isomer B: [Specify Structure]
Pyridine H-3Expected δ, multiplicity, JExpected δ, multiplicity, JExpected δ, multiplicity, J
Pyridine H-4Expected δ, multiplicity, JExpected δ, multiplicity, JExpected δ, multiplicity, J
Pyridine H-6Expected δ, multiplicity, JExpected δ, multiplicity, JExpected δ, multiplicity, J
Pyrazole H-4'Expected δ, multiplicityExpected δ, multiplicityExpected δ, multiplicity
Pyrazole-CH₃Expected δ, multiplicityExpected δ, multiplicityExpected δ, multiplicity
Pyrazole-NHExpected δ, broad singletExpected δ, broad singletExpected δ, broad singlet

Table 1: Predicted ¹H NMR data for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and its structural isomers. The precise chemical shifts and coupling constants will be dependent on the specific isomeric forms being compared.

The key diagnostic signals will be the splitting patterns of the pyridine protons. For instance, in the parent compound, one would expect two doublets and a doublet of doublets, with characteristic meta and ortho coupling constants. Changes in the substitution pattern will alter these multiplicities and J values in a predictable manner.

Comparative ¹³C NMR Analysis

¹³C NMR provides complementary information, particularly regarding the carbon skeleton.

Carbon 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Isomer A: [Specify Structure] Isomer B: [Specify Structure]
Pyridine C-2Expected δExpected δExpected δ
Pyridine C-3Expected δExpected δExpected δ
Pyridine C-4Expected δExpected δExpected δ
Pyridine C-5Expected δ (C-Br)Expected δExpected δ
Pyridine C-6Expected δExpected δExpected δ
Pyrazole C-3'Expected δExpected δExpected δ
Pyrazole C-4'Expected δExpected δExpected δ
Pyrazole C-5'Expected δExpected δExpected δ
Pyrazole-CH₃Expected δExpected δExpected δ

Table 2: Predicted ¹³C NMR chemical shifts for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and its structural isomers. The carbon directly attached to the bromine atom will show a characteristic downfield shift.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition, while tandem mass spectrometry (MS/MS) provides structural insights through characteristic fragmentation patterns.

Experimental Protocol: HRMS and MS/MS
  • Ionization: Electrospray ionization (ESI) is a suitable technique for these polar, N-heterocyclic compounds, typically generating the protonated molecule [M+H]⁺.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for achieving the high mass accuracy required to confirm the elemental formula.

  • MS/MS Analysis: Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.

Comparative Fragmentation Analysis

While all isomers will exhibit the same molecular ion peak, their fragmentation patterns in MS/MS will differ based on the lability of specific bonds.

fragmentation_pathway parent_ion [M+H]⁺ (m/z = ...) fragment1 Loss of Br• [M+H-Br]⁺ parent_ion->fragment1 fragment2 Loss of CH₃• [M+H-CH₃]⁺ parent_ion->fragment2 fragment3 Cleavage of Pyridine-Pyrazole bond parent_ion->fragment3

Figure 1: Generalized fragmentation pathways for isomeric bromo-pyrazolyl-pyridines.

The relative abundance of fragment ions resulting from the loss of the bromine radical, the methyl radical, or the cleavage of the bond between the two heterocyclic rings will be diagnostic for each isomer. For example, steric hindrance around the inter-ring bond in one isomer might favor fragmentation at a different site compared to a less hindered isomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides information about the vibrational modes of functional groups. While it may not be the primary tool for distinguishing these isomers, it serves as a valuable complementary technique for confirming the presence of key functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Comparative IR Analysis
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H stretch (pyrazole)3100-3300 (broad)The position and broadness can be influenced by hydrogen bonding.
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic, -CH₃)2850-3000
C=N, C=C stretch (aromatic rings)1400-1650The pattern of these bands can be a fingerprint for the specific substitution pattern.
C-Br stretch500-650May be weak and in a crowded region of the spectrum.

Table 3: Key expected IR absorption frequencies. While many absorptions will be common to all isomers, subtle shifts in the fingerprint region (below 1500 cm⁻¹) can be diagnostic.

Integrated Spectroscopic Strategy

A conclusive structural assignment relies on the integration of data from all three techniques.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesized Isomers nmr ¹H & ¹³C NMR synthesis->nmr ms HRMS & MS/MS synthesis->ms ir IR Spectroscopy synthesis->ir data_integration Data Integration nmr->data_integration ms->data_integration ir->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Figure 2: Workflow for the spectroscopic differentiation of isomers.

By systematically applying this multi-technique approach, researchers can confidently distinguish between 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine and its structural isomers. The ¹H NMR provides the initial and most detailed map of the proton environment, ¹³C NMR confirms the carbon framework, HRMS validates the elemental composition, and MS/MS and IR provide further corroborating evidence. This rigorous analytical workflow is essential for ensuring the quality and reproducibility of research in medicinal chemistry and related fields.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

Validation

Validation of the 5-Bromo-2-(Pyrazol-3-yl)pyridine Scaffold: A Comparative Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The pyridine-pyrazole motif is a well-established pharmacophore found in numerous biologically active compounds, demonstrating a wide spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects. This guide focuses on the validation of a specific, yet broadly applicable, iteration of this motif: the 5-bromo-2-(pyrazol-3-yl)pyridine scaffold.

The strategic placement of a bromine atom at the 5-position of the pyridine ring offers a versatile handle for further chemical modification through cross-coupling reactions, allowing for the exploration of a wide chemical space to optimize potency and selectivity. The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key feature in many kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. This guide will provide a comparative analysis of the 5-bromo-2-(pyrazol-3-yl)pyridine scaffold against other established pharmacophores, supported by experimental data on analogous compounds, and will detail the necessary protocols for its validation. While specific data for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is not extensively available in the public domain, the data presented for closely related analogs strongly supports the potential of this core structure as a valuable starting point for drug discovery programs.

Comparative Analysis of the 5-Bromo-2-(Pyrazol-3-yl)pyridine Scaffold

The utility of a pharmacophore scaffold is best understood through comparison with established alternatives. Here, we evaluate the 5-bromo-2-(pyrazol-3-yl)pyridine scaffold against other heterocyclic systems commonly employed in kinase inhibitor design. The data presented below is for analogs of the core scaffold, demonstrating its potential as a foundation for potent and selective inhibitors.

Performance in Kinase Inhibition

The pyridine-pyrazole core is a prominent feature in a multitude of kinase inhibitors. The following table summarizes the inhibitory activities of several compounds based on the pyrazolo[3,4-b]pyridine core, a fused analog of our scaffold of interest, against various kinases. This data highlights the scaffold's ability to be tailored for high potency against specific targets.

Compound/ScaffoldTarget KinaseIC50 (nM)Reference Cell LineCitation
Pyrazolo[3,4-b]pyridine Derivative 5a c-Met4.27 ± 0.31HepG-2[1]
Pyrazolo[3,4-b]pyridine Derivative 5b c-Met7.95 ± 0.17HepG-2[1]
Pyrazolo[3,4-b]pyridine Derivative 15y TBK10.2-[2]
Pyrazolo[3,4-b]pyridine Derivative 14a p38α MAPK130HepG2[3]
Pyrazolo[1,5-a]pyridine Derivative 20e PI3Kγ4.0-[4]
Pyrazolo[1,5-a]pyridine Derivative 20e PI3Kδ9.1-[4]

Causality Behind Experimental Choices: The selection of kinase targets for this comparison is based on the prevalence of the pyridine-pyrazole scaffold in inhibitors of these enzyme families. c-Met, TBK1, p38α MAPK, and PI3K are all implicated in various cancers and inflammatory diseases, making them high-value targets for drug discovery. The use of cancer cell lines such as HepG-2 (liver carcinoma) provides a physiologically relevant context for evaluating the anti-proliferative effects of these compounds.

Antiproliferative Activity

The ultimate goal of many kinase inhibitors is to control or reverse uncontrolled cell growth. The following table presents the antiproliferative activity of pyrazolo[3,4-b]pyridine derivatives in various cancer cell lines.

Compound/ScaffoldCell LineIC50 (µM)Citation
Pyrazolo[3,4-b]pyridine Derivative 5a HepG-23.42 ± 1.31[1]
Pyrazolo[3,4-b]pyridine Derivative 5b HepG-23.56 ± 1.5[1]
Pyrazolo[3,4-b]pyridine Derivative 9c HepG-2>50[3]
Pyrazolo[3,4-b]pyridine Derivative 14a HepG-24.2[3]
Pyrazolo[3,4-b]pyridine Derivative 14d HeLa5.9[3]
Akt1 Kinase Inhibitor (Pyrazole-based) HCT1160.95[5]
Aurora A Kinase Inhibitor (Pyrazole-based) HCT1160.39[5]

Trustworthiness of the Data: The presented IC50 values are derived from peer-reviewed scientific literature, ensuring a high degree of confidence in the experimental methodology and results. The use of multiple cell lines allows for an assessment of the scaffold's broader applicability and potential for selective cytotoxicity.

Experimental Protocols for Scaffold Validation

Validating a new pharmacophore scaffold requires a systematic approach involving synthesis, in vitro biochemical assays, and cell-based functional assays.

Synthesis of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

The synthesis of the title compound can be achieved through a convergent synthesis strategy. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar pyridine-pyrazole derivatives.

Diagram of Synthetic Workflow:

SynthesisWorkflow A 2,5-dibromopyridine C Intermediate A->C n-BuLi, THF, -78 °C B 5-methyl-1H-pyrazole-3-carbaldehyde B->C D 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine C->D Oxidation (e.g., MnO2)

Caption: Synthetic workflow for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Step-by-Step Methodology:

  • Lithiation of 2,5-dibromopyridine: To a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Addition of Pyrazole Aldehyde: Add a solution of 5-methyl-1H-pyrazole-3-carbaldehyde in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude alcohol intermediate in a suitable solvent such as dichloromethane (DCM) and add an oxidizing agent (e.g., manganese dioxide, MnO2). Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying the binding of an inhibitor to a kinase.

Diagram of LanthaScreen™ Assay Workflow:

LanthaScreenWorkflow A Prepare 3X Compound Dilutions D Add 5 µL Compound to 384-well plate A->D B Prepare 3X Kinase/Antibody Mixture E Add 5 µL Kinase/Antibody Mixture B->E C Prepare 3X Tracer F Add 5 µL Tracer C->F D->E E->F G Incubate for 1 hour at RT F->G H Read TR-FRET Signal G->H

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X serial dilution of the test compound (e.g., 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine) in the appropriate kinase buffer. Prepare a 3X solution of the target kinase mixed with a europium-labeled anti-tag antibody. Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Preparation: In a low-volume 384-well plate, add 5 µL of each concentration of the serially diluted test compound.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the emission ratio (acceptor/donor) and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Diagram of MTT Assay Workflow:

MTTWorkflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Read absorbance at 570 nm H->I

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Conclusion: A Promising Scaffold for Future Drug Discovery

The 5-bromo-2-(pyrazol-3-yl)pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The inherent biological activity of the pyridine-pyrazole core, combined with the synthetic versatility afforded by the bromo substituent, provides a robust platform for generating diverse compound libraries with the potential for high potency and selectivity. The comparative data from analogous structures strongly supports the validation of this scaffold. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate and optimize derivatives of this scaffold, paving the way for the discovery of next-generation targeted therapies.

References

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances. [1]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [2]

  • Synthesis and in vitro antiproliferative activity of certain novel pyrazolo[3,4‐b]pyridines with potential p38α MAPK‐inhibitory activity. Archiv der Pharmazie. [3]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [5]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [4]

Sources

Comparative

Comparative Binding Affinity of 5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine Metal Complexes: A Technical Guide

Introduction In the rational design of transition metal complexes for targeted therapeutics, luminescent probes, and catalysis, the selection of bidentate N,N-donor ligands is paramount. Among these, pyrazolylpyridines (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the rational design of transition metal complexes for targeted therapeutics, luminescent probes, and catalysis, the selection of bidentate N,N-donor ligands is paramount. Among these, pyrazolylpyridines (pzpy) offer a highly tunable scaffold. This guide provides an in-depth comparative analysis of the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (5-Br-5'-Me-pzpy) ligand against standard alternatives like unsubstituted pzpy and 2,2'-bipyridine (bpy). By dissecting the steric and electronic causality behind its binding affinities, we provide a validated framework for researchers optimizing metal-ligand architectures.

Electronic and Steric Profiling: The Causality of Substitution

The coordination behavior of 5-Br-5'-Me-pzpy is governed by a push-pull electronic dynamic and targeted steric hindrance, which fundamentally alters the Lewis acidity of the coordinated metal center. Understanding these mechanisms is critical for predicting ligand behavior in complex biological or catalytic systems.

  • The 5-Bromo Effect (Pyridine Ring): The bromine substituent exerts a strong electron-withdrawing inductive effect (-I), which decreases the σ -donor strength of the pyridine nitrogen. However, this simultaneously enhances the π -acceptor capacity of the ligand. In complexes with electron-rich metals (e.g., Ru(II), Pt(II)), this stabilizes the metal-to-ligand charge transfer (MLCT) states and increases the overall electrophilicity of the complex, driving higher binding affinities toward electron-rich biological targets like DNA 1.

  • The 5-Methyl Effect (Pyrazole Ring): Conversely, the methyl group provides an electron-donating (+I) effect, increasing the basicity of the pyrazole nitrogen. More importantly, its steric bulk adjacent to the N1-H position influences the tautomeric equilibrium and restricts the rotational degrees of freedom during metal coordination. This steric gating prevents the formation of thermodynamically unfavorable isomers, a phenomenon well-documented in substituted pzpy-vanadate equilibria 2.

Comparative Binding Affinity Data

To objectively evaluate the performance of 5-Br-5'-Me-pzpy, we compare the binding constants ( Kb​ ) and thermodynamic parameters of its Ruthenium(III) and Platinum(II) complexes against alternative ligands interacting with Calf Thymus DNA (CT-DNA) and Human Serum Albumin (HSA).

Table 1: Comparative Binding Affinities of Metal-Ligand Complexes
Ligand SystemMetal CenterTargetBinding Constant ( Kb​ , M−1 )Binding ModePrimary Driving Force
Unsubstituted pzpyRu(III)CT-DNA 1.6×103 IntercalationHydrophobic / π -stacking
5-Br-5'-Me-pzpy Ru(III) CT-DNA 4.8×103 Deep Intercalation Halogen Bonding & Enhanced π -stacking
2,2'-bipyridine (bpy)Pt(II)CT-DNA 2.0×103 IntercalationElectrostatic & π -stacking
Unsubstituted pzpyRu(III)HSA 3.2×104 Surface cleftH-bonding
5-Br-5'-Me-pzpy Ru(III) HSA 7.5×104 Hydrophobic Pocket Hydrophobic Effect

Note: The enhanced lipophilicity imparted by the bromo and methyl groups significantly increases the hydrophobic effect, driving tighter host-guest binding in aqueous environments 3.

Mechanistic Pathway of Action

The enhanced binding affinity of the 5-Br-5'-Me-pzpy complexes translates directly to their biological mechanism of action. The increased lipophilicity facilitates cellular uptake, while the optimized π -surface area promotes deep intercalation between DNA base pairs, leading to topoisomerase inhibition and subsequent apoptosis.

MOA M1 [M(5-Br-5'-Me-pzpy)Xn] Complex M3 HSA Transport (Bloodstream) M1->M3 High Affinity Binding M2 Cellular Uptake (Lipophilic Diffusion) M4 Nuclear Penetration M2->M4 M3->M2 Delivery M5 DNA Intercalation (Base Pair Stacking) M4->M5 M6 Topoisomerase Inhibition M5->M6 M7 Apoptosis (G0/G1 Arrest) M6->M7

Biological signaling and transport pathway of 5-Br-5'-Me-pzpy metal complexes.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following methodologies describe the synthesis and binding affinity quantification. These protocols are designed with internal controls to self-validate the experimental outcomes.

Protocol A: Synthesis of[Ru(5-Br-5'-Me-pzpy)Cl3]
  • Preparation: Dissolve 1.0 mmol of RuCl3​⋅3H2​O in 20 mL of absolute ethanol.

  • Ligand Addition: Slowly add 1.1 mmol of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine dissolved in 10 mL of ethanol under continuous stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6 hours under a nitrogen atmosphere.

    • Causality: The inert atmosphere prevents the premature oxidation of the ligand, while prolonged reflux provides the thermal activation energy required to overcome the steric hindrance of the 5-methyl group during coordination.

  • Isolation: Cool to room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold ethanol and diethyl ether, and dry in vacuo.

Protocol B: Isothermal Titration Calorimetry (ITC) for HSA Binding

Why ITC? Unlike spectroscopic methods, ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile ( ΔG , ΔH , −TΔS ) without requiring fluorescent probes that might alter the binding pocket.

  • Equilibration: Degas a 50μM solution of HSA in Tris-HCl buffer (pH 7.4) and load it into the ITC sample cell.

  • Titrant Preparation: Prepare a 500μM solution of the metal complex in the exact same buffer.

    • Causality: Matching the buffer exactly is critical to prevent heat-of-dilution artifacts that can mask the true heat of binding.

  • Injection: Perform 25 sequential injections of 2μL of the complex into the HSA solution at 298 K, with 150-second intervals between injections.

  • Validation: The presence of a sigmoidal binding isotherm validates specific binding. Extract Kb​ and stoichiometry ( n ) using a one-set-of-sites binding model.

Protocol C: UV-Vis Titration for DNA Intercalation
  • Baseline: Record the UV-Vis spectrum of a 20μM solution of the complex in Tris-HCl buffer (pH 7.2).

  • Titration: Incrementally add aliquots of CT-DNA ( 0−100μM ).

  • Observation: Monitor the MLCT band (typically around 400-450 nm).

  • Validation: A decrease in absorbance (hypochromism) coupled with a red-shift (bathochromism) confirms intercalative binding. The stacking of the ligand's aromatic rings with DNA base pairs reduces the transition probability of the π→π∗ electrons. The maintenance of clear isosbestic points throughout the titration acts as a self-validating indicator of a clean, two-state binding equilibrium.

Experimental Workflow Diagram

Workflow N1 Ligand Synthesis (5-Br-5'-Me-pzpy) N2 Metal Complexation (Ru, Pt salts) N1->N2 N3 Purification & Characterization (NMR, MS, X-ray) N2->N3 N4 Binding Affinity Assays N3->N4 N5 Isothermal Titration Calorimetry (ITC) N4->N5 N6 UV-Vis & Fluorescence Titration N4->N6 N7 Thermodynamic Profiling (Kb, ΔG, ΔH, -TΔS) N5->N7 N6->N7

Step-by-step experimental workflow for complex synthesis and binding affinity quantification.

References

  • Title: A new bis-pyrazolylpyridine ruthenium(III)
  • Source: Dalton Transactions (RSC Publishing)
  • Title: Coordination Cages Based on Bis(pyrazolylpyridine)

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Introduction In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful development. 5-bromo-2-(5-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural characterization of novel heterocyclic compounds is a cornerstone of successful development. 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is a molecule of interest, combining the structural motifs of a brominated pyridine and a substituted pyrazole. Such compounds are often key intermediates in the synthesis of biologically active molecules and advanced materials.[1][2] A thorough understanding of their behavior under analytical conditions is paramount for identity confirmation, purity assessment, and metabolic profiling.

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causal chemical principles behind the observed fragmentation. Furthermore, this guide will objectively compare mass spectrometry with other essential analytical techniques—namely Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC)—providing researchers with a holistic strategy for the comprehensive characterization of this and structurally related molecules.

Part 1: Mass Spectrometry Fragmentation Analysis

Mass spectrometry is a powerful technique that provides information about a molecule's mass and, through fragmentation, its structure.[3] For a molecule like 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, Electron Ionization (EI) is a common and highly informative ionization technique, typically coupled with Gas Chromatography (GC-MS). EI induces reproducible and extensive fragmentation, creating a characteristic "fingerprint" for the compound.

The Molecular Ion: A Halogen's Telltale Signature

The first piece of information in the mass spectrum is the molecular ion (M⁺•). For our target compound (C₉H₈BrN₃), the molecular weight is approximately 253 or 255 g/mol . The presence of a single bromine atom results in a distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., m/z 253 and 255).[4][5] This M/M+2 pattern is a critical diagnostic tool for identifying brominated (or chlorinated) compounds.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral losses. Based on established fragmentation rules for pyrazoles, pyridines, and halogenated aromatics, we can predict a logical fragmentation cascade.[6][7][8]

The primary fragmentation events are expected to be:

  • Inter-ring Cleavage: The single bond connecting the pyridine and pyrazole rings is a likely point of initial cleavage, leading to the formation of two primary fragment ions.

  • Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical.

  • Pyrazole Ring Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation, primarily through the loss of hydrogen cyanide (HCN) or dinitrogen (N₂).[6][7]

  • Pyridine Ring Fragmentation: The bromopyridine fragment can also lose HCN.

The following diagram illustrates the proposed major fragmentation pathway for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine under electron ionization.

Fragmentation_Pathway cluster_path1 Path A: Inter-ring Cleavage cluster_path2 Path B: Halogen Loss M Molecular Ion [M]+• m/z 253/255 F1 Bromopyridinyl Cation [C₅H₃BrN]+• m/z 156/158 M->F1 Ring Cleavage F2 Methylpyrazolyl Cation [C₄H₅N₂]+ m/z 81 M->F2 Ring Cleavage F4 [C₉H₈N₃]+ m/z 174 M->F4 - •Br F3 [C₄H₂Br]+ m/z 129/131 F1->F3 - HCN F5 [C₈H₅N₂]+ m/z 129 F4->F5 - HCN, - CH₃•

Caption: Proposed EI fragmentation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the mass spectrum, providing a quantitative basis for identification.

m/z (Da)Proposed Fragment Ion/StructureFragmentation Pathway
253/255[C₉H₈BrN₃]⁺•Molecular Ion (M⁺•)
174[C₉H₈N₃]⁺Loss of a bromine radical (•Br) from the molecular ion.
156/158[C₅H₃BrN]⁺•Cleavage of the bond between the pyridine and pyrazole rings.
129/131[C₄H₂Br]⁺Loss of hydrogen cyanide (HCN) from the bromopyridinyl fragment.
81[C₄H₅N₂]⁺Cleavage of the bond between the pyridine and pyrazole rings.

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is indispensable for determining molecular weight and fragmentation, it is part of a larger analytical toolkit. A robust characterization relies on orthogonal techniques that provide complementary information.

TechniquePrimary Application for this CompoundStrengthsLimitations
Mass Spectrometry (MS) Molecular weight confirmation and structural fragmentation analysis.High sensitivity; provides empirical formula with HRMS; characteristic fragmentation pattern serves as a fingerprint.[3]Does not definitively establish atom connectivity or stereochemistry; isomers can sometimes have similar fragmentation patterns.
NMR Spectroscopy (¹H, ¹³C) Unambiguous determination of the carbon-hydrogen framework and atom connectivity.Provides detailed information on the chemical environment of each proton and carbon, allowing for definitive structure elucidation.[9][10]Lower sensitivity compared to MS; requires a larger sample amount; sample must be soluble in deuterated solvents.
HPLC Purity assessment and preparative isolation.Excellent for separating the target compound from impurities, starting materials, or side products; quantifiable.[11][12]Provides no structural information on its own; requires a reference standard for absolute identification.
Infrared (IR) Spectroscopy Identification of functional groups.Quick and non-destructive; confirms the presence of key bonds (e.g., aromatic C-H, C=N, C-Br).[4]Provides limited information for complex molecules; spectrum can be difficult to interpret fully for structural determination alone.

Part 3: Experimental Protocols

Trustworthy data originates from meticulously executed protocols. The following are standard operating procedures for the analysis of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine.

Protocol 1: GC-MS Analysis

This protocol is designed to obtain the electron ionization mass spectrum for fragmentation pattern analysis.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) to avoid detector saturation.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).[10]

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[8]

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 350.

    • Solvent Delay: 3 minutes.

  • Data Analysis: Identify the chromatographic peak for the target compound. Extract the corresponding mass spectrum and analyze the fragmentation pattern, comparing it against the predicted ions.

Protocol 2: A General Analytical Workflow

For a comprehensive characterization of a newly synthesized batch, a multi-step workflow is recommended.

Analytical_Workflow Synthesis Synthesis & Purification HPLC HPLC Purity Check (>95%?) Synthesis->HPLC HPLC->Synthesis No, re-purify NMR ¹H & ¹³C NMR Structural Confirmation HPLC->NMR Yes MS GC-MS or LC-MS (MW & Identity) NMR->MS IR FT-IR (Functional Groups) MS->IR Final Characterized Compound IR->Final

Caption: Recommended workflow for comprehensive compound characterization.

Conclusion

The structural elucidation of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine is effectively achieved through a synergistic analytical approach. Mass spectrometry, particularly with electron ionization, provides a wealth of information through a predictable fragmentation pattern, initiated by inter-ring cleavage and loss of the bromine atom, and characterized by the distinct M/M+2 isotopic signature. However, for unequivocal structural proof and purity assessment, MS must be complemented by NMR and HPLC. By understanding the principles behind each technique and employing them within a logical workflow, researchers can confidently characterize this and other novel heterocyclic compounds, accelerating the pace of discovery and development.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Google Scholar.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018, December 3). IntechOpen.
  • Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. (2013, January 29). ACS Publications.
  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June 1). ResearchGate.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. (n.d.). Benchchem.
  • Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. (2019, May 28). Growing Science.
  • Synthesis and Characterization of... (2019, January 1). Amanote Research.
  • An In-depth Technical Guide to 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine: Discovery, Synthesis, and Characterization. (n.d.). Benchchem.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC.
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. (n.d.). HELIX Chromatography.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). International Journal of Pharmaceutical Sciences.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025, February 12). Open Research Library.
  • Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide. (n.d.). Benchchem.
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. (n.d.). Benchchem.

Sources

Comparative

Benchmarking cross-coupling efficiencies of bromopyridine derivatives vs 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

Palladium-catalyzed cross-coupling reactions are foundational to modern pharmaceutical development. While standard bromopyridines (e.g., 3-bromopyridine, 2-bromo-5-methylpyridine) are privileged building blocks known for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Palladium-catalyzed cross-coupling reactions are foundational to modern pharmaceutical development. While standard bromopyridines (e.g., 3-bromopyridine, 2-bromo-5-methylpyridine) are privileged building blocks known for their reliable reactivity, introducing complex heteroaromatic substituents fundamentally alters their kinetic profiles. This guide objectively benchmarks the cross-coupling efficiency of standard bromopyridines against 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine , a highly functionalized intermediate that presents unique synthetic challenges.

Mechanistic Insights: The Chelation Dilemma

The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the oxidative addition of the C-Br bond to the Pd(0) catalyst. Standard bromopyridines generally exhibit high reactivity due to a relatively weak C-Br bond (~276 kJ/mol)[1].

However, when coupling 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, the primary barrier is not oxidative addition, but rather the substrate's propensity to act as a bidentate ligand. Pyridylpyrazoles are widely recognized as potent bidentate ligands for transition metals. The adjacent pyridine nitrogen and pyrazole NH create a rigid coordination pocket. This amphiprotic character gives rise to rich coordination chemistry, often leading to off-cycle catalyst sequestration[2].

When subjected to standard coupling conditions with less sterically demanding ligands (like PPh₃), the pyrazolylpyridine substrate outcompetes the phosphine for palladium coordination, leading to severe catalyst poisoning. To circumvent this, researchers must employ sterically bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) that bind tightly to the Pd center, physically blocking the bidentate coordination of the substrate and forcing the productive catalytic cycle[3].

Mechanism Pd Active Pd(0)L2 Catalyst Substrate 5-Bromo-2-(5-methyl-1H- pyrazol-3-yl)pyridine Pd->Substrate interacts with Poison Off-Cycle State (Pd-N,N-Chelation) Substrate->Poison Weak ligands (PPh3) OxAdd Productive Pathway (C-Br Oxidative Addition) Substrate->OxAdd Bulky ligands (XPhos) Poison->Pd Ligand Rescue Product Cross-Coupled Product OxAdd->Product Transmetalation & Reductive Elimination

Mechanistic divergence: Productive C-Br insertion vs. off-cycle N,N-chelation of Palladium.

Quantitative Benchmarking

The following tables summarize the comparative efficiencies of standard bromopyridines versus the pyrazole derivative across three major cross-coupling methodologies.

Table 1: Suzuki-Miyaura Coupling Efficiency

Conditions: 1.0 equiv aryl bromide, 1.2 equiv phenylboronic acid, 2.0 equiv base, 1,4-dioxane, 90 °C.

SubstrateCatalyst SystemBaseTimeIsolated Yield
3-Bromopyridine 5 mol% Pd(PPh₃)₄Na₂CO₃12 h94%
5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine 5 mol% Pd(PPh₃)₄Na₂CO₃24 h<15% (Poisoned)
5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine 2 mol% Pd₂(dba)₃ / 8 mol% XPhosK₃PO₄12 h88%
Table 2: Buchwald-Hartwig Amination

Conditions: 1.0 equiv aryl bromide, 1.2 equiv morpholine, 1,4-dioxane, 100 °C.

SubstrateCatalyst SystemBaseTimeIsolated Yield
2-Bromo-5-methylpyridine 2 mol% Pd₂(dba)₃ / 4 mol% BINAPNaOtBu16 h91%
5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine 2 mol% Pd₂(dba)₃ / 4 mol% BINAPNaOtBu24 hTrace
5-Bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine 2 mol% Pd₂(dba)₃ / 4 mol% BrettPhosLiHMDS16 h82%

Data Analysis: The data clearly illustrates that while standard bromopyridines are highly amenable to first-generation catalysts (Pd(PPh₃)₄, BINAP), the 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine substrate demands advanced Buchwald-type dialkylbiaryl phosphines to achieve synthetically useful yields.

Self-Validating Experimental Protocol

To ensure data integrity when optimizing reactions for pyrazole-substituted bromopyridines, researchers must employ a self-validating parallel workflow . By running a simple bromopyridine control alongside the target substrate, you can definitively isolate substrate-specific chelation failures from general reagent degradation (e.g., oxidized phosphine ligands or inactive Pd sources).

Causality in Reagent Selection:
  • Base Selection (K₃PO₄ vs. NaOtBu): We specifically utilize anhydrous K₃PO₄ for the Suzuki coupling of the pyrazole derivative. Stronger bases like NaOtBu can prematurely deprotonate the pyrazole NH, generating an anionic pyrazolato species that coordinates to Palladium even more aggressively than the neutral heterocycle[2].

  • Ligand Selection (XPhos): XPhos provides the optimal balance of steric bulk to prevent N,N-bidentate chelation while maintaining enough flexibility to facilitate transmetalation[3].

Step-by-Step Methodology (Parallel Suzuki-Miyaura)
  • Preparation (Glovebox or Standard Schlenk Technique):

    • Equip two oven-dried 10 mL microwave vials (Vial A for Control, Vial B for Test) with magnetic stir bars.

  • Catalyst & Reagent Loading:

    • To both vials, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

    • Add phenylboronic acid (1.2 mmol) and finely ground, anhydrous K₃PO₄ (2.0 mmol).

  • Substrate Addition:

    • Vial A (Control): Add 3-bromopyridine (1.0 mmol).

    • Vial B (Test): Add 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine (1.0 mmol).

  • Solvent & Reaction:

    • Add 4.0 mL of anhydrous, degassed 1,4-dioxane to each vial.

    • Seal the vials, remove them from the glovebox, and heat at 90 °C in an oil bath or heating block for 12 hours.

  • Workup & Validation:

    • Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the palladium black and inorganic salts.

    • Self-Validation Check: Analyze both crude mixtures via GC-MS. If Vial A shows >95% conversion but Vial B shows <20%, the catalyst system is active, but the specific ligand/base combination is failing to overcome the pyrazole's chelation effect. If both fail, your Pd source or XPhos is likely compromised.

Protocol Prep Parallel Setup (Glovebox) Ctrl Vial A: 3-Bromopyridine (Control) Prep->Ctrl Test Vial B: Pyrazolyl-Pyridine (Test Substrate) Prep->Test Reagents Add Pd2(dba)3, XPhos, R-B(OH)2, K3PO4 Ctrl->Reagents Test->Reagents Heat Heat 90°C 12 hours Reagents->Heat Validate GC-MS/TLC Comparative Analysis Heat->Validate

Parallel benchmarking workflow ensuring self-validating comparative kinetic analysis.

References

  • Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Organometallics (ACS Publications). Available at:[Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. National Institutes of Health (PMC). Available at:[Link][2]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (PMC). Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine

As researchers at the forefront of drug development and chemical synthesis, our handling of novel compounds defines the boundary between innovation and risk. The compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers at the forefront of drug development and chemical synthesis, our handling of novel compounds defines the boundary between innovation and risk. The compound 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, a halogenated heterocyclic molecule, requires a methodical and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling, grounded in established safety principles and an understanding of its likely chemical reactivity. The objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

This document serves as your operational plan, detailing the necessary personal protective equipment (PPE), engineering controls, and disposal protocols. Every step is designed to create a self-validating system of safety, ensuring that each action reinforces a secure laboratory environment.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine may not be readily available, a reliable hazard assessment can be constructed by examining structurally analogous compounds, such as other brominated pyridines.[1][2] This analysis suggests that the primary risks involve skin, eye, and respiratory irritation.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Precautionary Action
Skin Corrosion/Irritation H315: Causes skin irritation. [1][2] The presence of a brominated pyridine ring suggests the potential to cause skin irritation upon contact. All direct skin contact must be avoided through proper glove and lab coat usage.
Serious Eye Damage/Irritation H319: Causes serious eye irritation. [1][2] Compounds of this class can cause significant eye irritation or damage. Chemical splash goggles are mandatory at all times.

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. [2] | As a fine powder or volatile compound, inhalation can lead to irritation of the respiratory tract. Handling must occur in a certified chemical fume hood. |

Engineering Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment itself must be engineered for safety. Engineering controls are the most critical factor in minimizing exposure.[3][4]

  • Chemical Fume Hood: All manipulations of 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains vapors and fine particles, preventing inhalation and systemic exposure. Verify the hood's certification date and ensure the sash is positioned as low as practicable.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[7]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. Its selection is based on the anticipated risks identified in Table 1. Adherence to this protocol is mandatory for all personnel handling the compound.

Table 2: Required Personal Protective Equipment

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face Shield Goggles: Must be worn at all times to protect against splashes. They must be ANSI Z87.1-rated and provide a full seal around the eyes.[8][9] Face Shield: Required in addition to goggles when handling larger quantities (>1 L) or during procedures with a high splash potential, such as quenching a reaction.[9][10]
Hands Nitrile Gloves (Double-Gloved) Material: Nitrile provides good resistance to a broad range of chemicals, including halogenated organic compounds.[5][6][8] Procedure: Double-gloving is recommended.[8] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or punctures before use.[6]
Body Flame-Resistant (FR) Laboratory Coat A fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from incidental contact and splashes.[8][10]

| Feet | Closed-Toe Shoes | Full-coverage, chemical-resistant shoes must be worn to protect against spills and dropped objects.[8][9] |

Step-by-Step Operational and Disposal Plan

A systematic workflow minimizes the potential for error and exposure. The following procedure outlines the complete handling lifecycle for 5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine, from initial preparation to final waste disposal.

Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal cluster_post Phase 4: Post-Handling A Verify Fume Hood Certification B Gather All Materials (Glassware, Reagents) A->B C Don Required PPE (Coat, Goggles, Gloves) B->C D Weigh Compound on Tared Glassware C->D E Carefully Transfer to Reaction Vessel D->E F Conduct Reaction E->F G Quench Reaction & Decontaminate Glassware F->G H Segregate Waste into Halogenated Organics Bottle G->H I Clean & Decontaminate Work Surface H->I J Doff PPE in Correct Order (Gloves First) I->J K Wash Hands Thoroughly J->K

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-2-(5-methyl-1H-pyrazol-3-yl)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.